molecular formula C7H4BrNO3 B145946 3-Bromo-4-nitrobenzaldehyde CAS No. 101682-68-2

3-Bromo-4-nitrobenzaldehyde

Cat. No.: B145946
CAS No.: 101682-68-2
M. Wt: 230.02 g/mol
InChI Key: ZVNHPTMSLSAAET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-nitrobenzaldehyde is a valuable chemical building block in medicinal chemistry and chemical biology research. Its primary research application is as a key synthetic intermediate in the preparation of small-molecule inhibitors targeting the PDZ domain of the PICK1 (Protein Interacting with C Kinase 1) protein . PDZ domains are critical mediators of protein-protein interactions involved in synaptic plasticity, receptor trafficking, and neurological disorders, making them attractive targets for therapeutic intervention. The strategic placement of the bromo and nitro substituents on the benzaldehyde ring allows for further functionalization via cross-coupling reactions and nucleophilic additions, enabling the construction of more complex molecular architectures for biological evaluation. Computational chemistry data supports its drug-like properties, predicting high gastrointestinal absorption and blood-brain barrier penetrance, which is particularly relevant for developing central nervous system (CNS)-active compounds . This compound is intended for research use only in a professional laboratory setting. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-bromo-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNHPTMSLSAAET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396191
Record name 3-bromo-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101682-68-2
Record name 3-bromo-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromo-4-nitrobenzaldehyde CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Bromo-4-nitrobenzaldehyde (CAS No. 101682-68-2), a key chemical intermediate. It details the compound's physicochemical properties, safety and handling guidelines, synthesis protocols, and significant applications in research and development, particularly in the context of medicinal chemistry.

Core Chemical Information

This compound is an aromatic aldehyde featuring both a bromine atom and a nitro group on the benzene (B151609) ring. These functional groups make it a versatile reagent in organic synthesis, allowing for a variety of chemical transformations.

CAS Number: 101682-68-2[1][2]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₇H₄BrNO₃ChemBK, PubChem
Molecular Weight 230.02 g/mol ChemBK, PubChem
Appearance Colorless to light yellow crystalline solidChemBK
Melting Point 97-99 °CChemBK
Boiling Point 311.6 ± 27.0 °C (Predicted)ChemBK
Density 1.781 ± 0.06 g/cm³ (Predicted)ChemBK
Solubility Soluble in some organic solvents like ethanol (B145695) and ether.ChemBK
Flash Point 142.2 °CChemBK
Vapor Pressure 0.001 mmHg at 25°CChemBK
Refractive Index 1.653ChemBK
SMILES O=CC1=CC=C(--INVALID-LINK--[O-])C(Br)=C1PubChem
InChIKey ZVNHPTMSLSAAET-UHFFFAOYSA-NPubChem
Safety and Handling
Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed.
Skin IrritationGHS07WarningH315: Causes skin irritation.
Eye IrritationGHS07WarningH319: Causes serious eye irritation.
Skin SensitizationGHS07WarningH317: May cause an allergic skin reaction.
STOT - Single ExposureGHS07WarningH335: May cause respiratory irritation.

Handling Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6] If dust is generated, a NIOSH-approved respirator is recommended.[4]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

Synthesis and Experimental Protocols

This compound is typically synthesized from commercially available precursors. A common synthetic route involves the nitration of a brominated benzaldehyde (B42025) or the bromination of a nitrated benzaldehyde.

General Synthesis Workflow

A plausible and efficient method for synthesizing this compound involves the electrophilic bromination of 4-nitrobenzaldehyde (B150856). The nitro group is a meta-director, and its strong deactivating nature makes the introduction of bromine onto the ring a controlled process.

G cluster_product Product A 4-Nitrobenzaldehyde D This compound A->D Electrophilic Aromatic Substitution B N-Bromosuccinimide (NBS) or Bromine (Br₂) C Concentrated Sulfuric Acid (H₂SO₄)

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative method adapted from the synthesis of similar compounds, such as the bromination of 3-nitrobenzaldehyde.[7] This procedure should be performed by trained chemists with appropriate safety measures.

Objective: To synthesize this compound via electrophilic bromination of 4-nitrobenzaldehyde.

Materials:

  • 4-Nitrobenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (98%)

  • Ice water

  • Ethyl acetate (B1210297)

  • Petroleum ether

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrobenzaldehyde (1.0 eq) in concentrated sulfuric acid at room temperature. The dissolution may be exothermic; cooling may be necessary to maintain room temperature.

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.2 eq) portion-wise, ensuring the temperature does not rise excessively.

  • Reaction: Heat the reaction mixture to approximately 60-70°C and maintain this temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker of ice water. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization. A common solvent system for this is a mixture of ethyl acetate and petroleum ether (e.g., 1:10 v/v).[7] Dissolve the crude solid in a minimal amount of hot ethyl acetate and add petroleum ether until turbidity is observed. Allow the solution to cool slowly to form crystals.

  • Drying: Collect the purified crystals by filtration and dry them under vacuum or over an anhydrous drying agent to yield pure this compound.

Applications in Drug Discovery and Research

This compound is a valuable building block in medicinal chemistry, primarily due to its reactive aldehyde group and the presence of nitro and bromo substituents that can be further modified.

Intermediate for PICK1 PDZ Domain Inhibitors

A significant application of this compound is as an intermediate in the synthesis of small-molecule inhibitors targeting the PDZ domain of the Protein Interacting with C Kinase 1 (PICK1).[8][9][10][11][12]

  • Biological Context: PICK1 is a scaffolding protein that plays a crucial role in regulating the trafficking of neurotransmitter receptors, particularly the AMPA-type glutamate (B1630785) receptor subunit GluA2, at neuronal synapses.[9][11] The interaction between the PICK1 PDZ domain and GluA2 is implicated in synaptic plasticity, the molecular basis for learning and memory.[9][11]

  • Therapeutic Potential: Dysregulation of this process is linked to neurodegenerative diseases like Alzheimer's.[8][9] Therefore, inhibiting the PICK1-GluA2 interaction with a small molecule is a promising therapeutic strategy to stabilize synaptic function.[8][9]

  • Role of this compound: This aldehyde serves as a starting scaffold for constructing more complex molecules designed to fit into the binding pocket of the PICK1 PDZ domain, ultimately disrupting its interaction with native protein partners.

The logical workflow from the chemical intermediate to its biological target is illustrated below.

G A This compound (Starting Material) B Multi-step Chemical Synthesis A->B C Small-Molecule Inhibitor B->C D Binds to PICK1 PDZ Domain C->D E PICK1-GluA2 Interaction D->E Inhibits F Modulation of Synaptic Plasticity (Therapeutic Effect) E->F Regulates

Caption: Role of this compound in therapeutic development.

General Synthetic Utility

Beyond specific targets, the compound is widely applicable in creating libraries of novel organic molecules for screening in various assays. The aldehyde can undergo reactions such as:

  • Reductive amination to form substituted benzylamines.

  • Wittig reactions to form stilbene (B7821643) derivatives.[6]

  • Knoevenagel condensations with active methylene (B1212753) compounds.[6]

  • Reduction of the nitro group to an amine, providing an additional site for chemical diversification.

References

3-Bromo-4-nitrobenzaldehyde molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 3-Bromo-4-nitrobenzaldehyde, a key chemical intermediate in organic synthesis and drug discovery.

Molecular Structure and Physicochemical Properties

This compound is an aromatic compound characterized by a benzene (B151609) ring substituted with a bromine atom, a nitro group, and an aldehyde group. Its chemical structure and properties make it a versatile building block for more complex molecules.

The fundamental properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name This compound[1]
CAS Number 101682-68-2[1]
Molecular Formula C₇H₄BrNO₃[1]
Molecular Weight 230.02 g/mol [1]
Appearance Colorless to light yellow crystalline solid
Melting Point 97-99 °C
Boiling Point 311.6 ± 27.0 °C (Predicted)
Solubility Soluble in organic solvents such as ethanol (B145695) and ether.

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of 4-nitrobenzaldehyde (B150856). The electron-withdrawing nitro group at position 4 directs the incoming electrophile (bromine) to the meta-position (position 3).

Synthesis Workflow

The logical flow of the synthesis process is depicted in the diagram below.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction & Work-up cluster_product Final Product 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Electrophilic Bromination Electrophilic Bromination 4-Nitrobenzaldehyde->Electrophilic Bromination Substrate N-Bromosuccinimide N-Bromosuccinimide N-Bromosuccinimide->Electrophilic Bromination Brominating Agent Sulfuric Acid Sulfuric Acid Sulfuric Acid->Electrophilic Bromination Catalyst Quenching Quenching Electrophilic Bromination->Quenching Reaction Mixture Purification Purification Quenching->Purification Crude Product This compound This compound Purification->this compound Purified Product

Caption: Synthesis workflow for this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from a similar procedure for the bromination of a nitrobenzaldehyde isomer.[2]

Materials:

  • 4-Nitrobenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice water

  • Ethyl acetate (B1210297)

  • Petroleum ether

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-nitrobenzaldehyde in a minimal amount of concentrated sulfuric acid at room temperature with stirring.

  • To this solution, add N-Bromosuccinimide portion-wise. An exothermic reaction may be observed.

  • Heat the reaction mixture to approximately 60-70°C and maintain this temperature for 1-2 hours, while monitoring the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker of ice water with vigorous stirring. A solid precipitate should form.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product.

Purification:

  • The crude product can be purified by recrystallization from a solvent mixture such as ethyl acetate and petroleum ether.

  • Dissolve the crude solid in a minimum amount of hot ethyl acetate.

  • Gradually add petroleum ether until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to facilitate crystallization.

  • Collect the purified crystals by vacuum filtration and dry them under vacuum.

Analytical Characterization

TechniqueExpected Characteristics
¹H NMR Aldehydic Proton (CHO): A singlet peak expected around δ 9.9-10.1 ppm. Aromatic Protons: Three protons in the aromatic region (δ 7.5-8.5 ppm). The proton ortho to the aldehyde and nitro groups will be the most deshielded. The protons ortho and meta to the bromine will show characteristic splitting patterns (doublets and doublet of doublets).
¹³C NMR Carbonyl Carbon (C=O): A peak expected around δ 189-192 ppm. Aromatic Carbons: Six distinct peaks in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group and the carbon bearing the aldehyde group will be significantly deshielded. The carbon attached to the bromine will show a chemical shift influenced by the halogen.
IR Spectroscopy C=O Stretch (Aldehyde): A strong absorption band around 1700-1720 cm⁻¹. N-O Stretch (Nitro): Two strong absorption bands, one symmetric and one asymmetric, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹. C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹. C-Br Stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.

Application in Drug Development: A Precursor to Soluble Epoxide Hydrolase (sEH) Inhibitors

This compound serves as a valuable intermediate in the synthesis of pharmacologically active molecules. A notable application is in the development of inhibitors for soluble epoxide hydrolase (sEH), such as GSK2256294.

Soluble epoxide hydrolase is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are signaling lipids with generally beneficial effects, including vasodilation and anti-inflammatory properties. By hydrolyzing EETs to their less active diol forms (dihydroxyeicosatrienoic acids or DHETs), sEH reduces the protective effects of EETs.

Inhibiting sEH preserves the levels of EETs, which can then exert their therapeutic effects. This makes sEH a promising target for drugs aimed at treating conditions like hypertension, inflammation, and cardiovascular diseases.

Soluble Epoxide Hydrolase (sEH) Signaling Pathway

The following diagram illustrates the sEH signaling pathway and the therapeutic intervention point for sEH inhibitors.

G cluster_synthesis EET Synthesis cluster_degradation EET Degradation cluster_inhibition Therapeutic Intervention cluster_effects Physiological Effects Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase Arachidonic_Acid->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Vasodilatory, Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Increased_EETs Increased EET Levels DHETs Diols (DHETs) (Less Active) sEH->DHETs 3B4NB This compound (Precursor) sEH_Inhibitor sEH Inhibitor (e.g., GSK2256294) 3B4NB->sEH_Inhibitor synthesis sEH_Inhibitor->sEH Inhibition sEH_Inhibitor->Increased_EETs leads to Vasodilation Vasodilation Increased_EETs->Vasodilation Anti_inflammation Anti-inflammation Increased_EETs->Anti_inflammation

Caption: The sEH signaling pathway and the role of sEH inhibitors.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-4-nitrobenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts

3-Bromo-4-nitrobenzaldehyde is a solid at room temperature, appearing as a colorless to light yellow crystalline substance.[1] Its molecular structure, featuring a polar nitro group and an aldehyde group, alongside a nonpolar benzene (B151609) ring and a bromine atom, suggests a nuanced solubility profile. The principle of "like dissolves like" is central to understanding its solubility. The presence of polar functional groups allows for interaction with polar solvents, while the aromatic ring contributes to solubility in nonpolar solvents. It is known to be soluble in organic solvents such as ethanol, ether, and dichloromethane (B109758) (DCM), and is sparingly soluble in water.[1][2]

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound is not extensively documented. However, the solubility of the structurally similar compound, 3-nitrobenzaldehyde (B41214), has been studied in various organic solvents. This data, presented below, can serve as a valuable reference to anticipate the solubility behavior of this compound. The addition of a bromine atom will influence the solubility due to changes in molecular weight and polarity, but the general trends are expected to be similar.

The following table summarizes the mole fraction solubility of 3-nitrobenzaldehyde in several organic solvents at different temperatures. It is anticipated that this compound will exhibit a comparable solubility order.

SolventTemperature (K)Mole Fraction Solubility (x10^3) of 3-Nitrobenzaldehyde
Methanol 273.1515.83
283.1524.52
293.1537.21
303.1555.48
Ethanol 273.1511.45
283.1517.83
293.1527.08
303.1540.49
Acetone (B3395972) 273.15118.4
283.15164.8
293.15224.9
303.15299.8
Ethyl Acetate 273.1569.31
283.1598.45
293.15136.9
303.15186.7
Toluene 273.1541.27
283.1560.11
293.1585.53
303.15118.9
Isopropanol 273.157.89
283.1512.43
293.1519.14
303.1528.92
n-Butanol 273.159.01
283.1514.12
293.1521.68
303.1532.54
Acetonitrile 273.15117.2
283.15162.9
293.15221.7
303.15295.1
Cyclohexane (B81311) 273.151.89
283.153.01
293.154.69
303.157.21

Data for 3-nitrobenzaldehyde extracted from a study on its solubility in various solvents.[3][4]

Based on this data, the solubility of 3-nitrobenzaldehyde generally increases with temperature in all tested solvents.[3][4] A similar trend is expected for this compound. The highest solubility is observed in polar aprotic solvents like acetone and acetonitrile, followed by esters and aromatic hydrocarbons. Alcohols show moderate solubility, while nonpolar aliphatic solvents like cyclohexane exhibit the lowest solubility.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following established experimental methodologies are recommended.

Isothermal Saturation Method

This is a widely used and reliable method for determining the equilibrium solubility of a compound in a solvent at a specific temperature.[5]

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)

  • Analytical balance

  • Constant temperature water bath or shaker

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature (e.g., 298.15 K). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure equilibrium is reached.

  • Sampling: After equilibration, stop the agitation and allow the solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved solid particles.

  • Analysis: Accurately dilute the collected sample with the same solvent in a volumetric flask. Analyze the concentration of this compound in the diluted solution using a calibrated HPLC-UV or UV-Vis spectrophotometer. A calibration curve should be prepared beforehand using standard solutions of known concentrations.

  • Calculation: Calculate the solubility of this compound in the solvent at the given temperature based on the measured concentration and the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mol/L, or mole fraction.

Gravimetric Method

A simpler, alternative method for determining solubility involves the gravimetric analysis of a saturated solution.[1][6][7]

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents

  • Analytical balance

  • Conical flasks with stoppers

  • Filter paper and funnel

  • Evaporating dish

  • Oven

Procedure:

  • Preparation of Saturated Solution: Prepare a saturated solution as described in the isothermal saturation method.

  • Filtration: Filter the saturated solution to remove any excess solid.

  • Weighing the Saturated Solution: Accurately weigh a specific volume of the clear filtrate in a pre-weighed evaporating dish.

  • Evaporation: Carefully evaporate the solvent from the evaporating dish using a gentle heat source (e.g., a steam bath or a rotary evaporator) to avoid splattering.

  • Drying and Weighing the Solute: Once the solvent is completely evaporated, dry the residue (this compound) in an oven at a suitable temperature below its melting point until a constant weight is achieved.

  • Calculation: The weight of the dried residue represents the amount of solute dissolved in the weighed amount of the saturated solution. From this, the solubility can be calculated in terms of g/100 g of solvent or other relevant units.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in determining the solubility of this compound using the isothermal saturation method followed by analytical determination.

experimental_workflow start Start prep_solution Prepare Supersaturated Solution (Excess Solute in Solvent) start->prep_solution equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) prep_solution->equilibrate settle Allow Solid to Settle equilibrate->settle sample Withdraw Supernatant via Syringe Filter settle->sample dilute Dilute Sample with Known Factor sample->dilute analyze Analyze Concentration (e.g., HPLC-UV, UV-Vis) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

References

Technical Guide: Physicochemical Properties and Synthetic Relevance of 3-Bromo-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Bromo-4-nitrobenzaldehyde, a key intermediate in organic synthesis. It includes a detailed summary of its melting and boiling points, standardized experimental protocols for their determination, and explores its application in the synthesis of targeted therapeutic agents. A logical workflow illustrating the mechanism of action of a downstream product, a PICK1 inhibitor, is also presented. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Physicochemical Data of this compound

This compound is a solid organic compound with the molecular formula C₇H₄BrNO₃. The accurate determination of its physical properties, such as melting and boiling points, is crucial for its identification, purity assessment, and manipulation in synthetic procedures.

Table 1: Quantitative Physicochemical Data for this compound

PropertyValueSource
Melting Point 97-99 °C[1][2][3]
87-89 °C[1]
Boiling Point 311.6 ± 27.0 °C (Predicted)[1][2][3][4]
~364 °C (Predicted)[1]
Molecular Weight 230.02 g/mol [2][4]
CAS Number 101682-68-2[1][2][3][4][5][6][7]

Note: The variations in reported melting points may be attributed to different experimental conditions or sample purity. The boiling points are predicted values.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the melting and boiling points of organic compounds like this compound.

Melting Point Determination using the Capillary Method

This method is widely used for the determination of the melting point of a crystalline solid.[1]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of dry this compound is placed on a clean, dry surface and crushed into a fine powder using a mortar and pestle.

  • Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is sufficient.

  • Apparatus Setup (Mel-Temp): The filled capillary tube is placed in the sample holder of the melting point apparatus. The thermometer is inserted into its designated holder.

  • Apparatus Setup (Thiele Tube): The capillary tube is attached to the thermometer using a rubber band or a small piece of tubing, ensuring the sample is aligned with the thermometer bulb. The assembly is then clamped so that the bulb and sample are immersed in the heat-transfer fluid (e.g., mineral oil) in the Thiele tube.

  • Heating: The apparatus is heated gently. For an unknown sample, a rapid preliminary heating can be done to approximate the melting point. Subsequently, a new sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-2 °C).[1]

Boiling Point Determination using the Capillary Method (Siwoloboff's Method)

This micro-method is suitable for determining the boiling point of a small quantity of liquid. Since this compound is a solid at room temperature, it would need to be melted first for a boiling point determination, though this is less common than for native liquids. The predicted high boiling point also makes this determination challenging in a standard laboratory setting.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., Thiele tube with a high-boiling liquid like silicone oil)

Procedure:

  • Sample Preparation: A few drops of the liquid sample are placed in the small test tube or fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inside the test tube with its open end downwards.

  • Apparatus Setup: The test tube is attached to a thermometer, and the assembly is immersed in a heating bath.

  • Heating: The bath is heated gradually. As the temperature rises, the air trapped in the capillary tube will expand and escape as bubbles.

  • Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heating is then stopped.

  • Recording: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

Application in Drug Development: Synthesis of PICK1 Inhibitors

This compound serves as a valuable intermediate in the synthesis of various organic molecules, including those with therapeutic potential. Notably, it is a precursor for the development of small-molecule inhibitors targeting the PDZ domain of the "Protein Interacting with C Kinase 1" (PICK1).[8]

PICK1 is a scaffolding protein that plays a crucial role in regulating the trafficking of AMPA receptors, which are fundamental to synaptic plasticity.[9] The interaction between PICK1 and the GluA2 subunit of AMPA receptors is implicated in various neurological conditions.[10][11] Therefore, inhibiting this interaction is a promising therapeutic strategy for conditions such as neuropathic pain and substance use disorders.[10][12]

Below is a diagram illustrating the logical workflow of how a PICK1 inhibitor, synthesized from a precursor like this compound, can modulate synaptic activity.

PICK1_Inhibitor_Workflow cluster_synthesis Synthesis cluster_cellular_action Cellular Mechanism cluster_outcome Therapeutic Outcome 3_Bromo_4_nitrobenzaldehyde This compound PICK1_Inhibitor Small-Molecule PICK1 Inhibitor 3_Bromo_4_nitrobenzaldehyde->PICK1_Inhibitor Multi-step Synthesis PICK1 PICK1 Protein PICK1_Inhibitor->PICK1 Binds to PDZ domain GluA2 GluA2-containing AMPA Receptor PICK1_Inhibitor->GluA2 Prevents Internalization PICK1->GluA2 Interaction (promotes internalization) Synaptic_Plasticity Modulation of Synaptic Plasticity GluA2->Synaptic_Plasticity Stabilization at Synapse Therapeutic_Effect Potential Treatment for Neuropathic Pain, Addiction, etc. Synaptic_Plasticity->Therapeutic_Effect

Caption: Logical workflow of a PICK1 inhibitor synthesized from a this compound precursor.

This guide provides essential technical information on this compound for laboratory and research applications. The provided protocols and the contextualization of its use in the synthesis of neurologically active compounds underscore its importance in the field of drug discovery.

References

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-nitrobenzaldehyde from Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the synthetic pathway for producing 3-Bromo-4-nitrobenzaldehyde, a valuable intermediate in organic synthesis, starting from benzaldehyde (B42025). The synthesis is a multi-step process that requires careful control of reaction conditions to achieve the desired isomeric substitution patterns. This document outlines the theoretical basis for the synthetic strategy, provides detailed experimental protocols for each key transformation, and presents quantitative data in a structured format. The guide addresses the inherent challenges of this synthesis, particularly the directing effects of the substituents on the benzene (B151609) ring, and offers established methodologies to obtain the target compound. Included are workflow diagrams generated using Graphviz to visually represent the synthetic and logical processes.

Introduction and Synthetic Strategy

The synthesis of this compound from benzaldehyde is not a direct, one-step transformation. The regiochemical outcome of electrophilic aromatic substitution reactions is dictated by the existing substituents on the aromatic ring. The aldehyde group (-CHO) on the starting material, benzaldehyde, is a meta-directing deactivator. Consequently, the direct nitration of benzaldehyde predominantly yields 3-nitrobenzaldehyde, with only small amounts of the ortho and para isomers.[1][2]

Therefore, a multi-step approach is necessary. The most viable strategy involves:

  • Nitration of Benzaldehyde : Performing an electrophilic aromatic substitution to introduce a nitro group, resulting in a mixture of isomers.

  • Isolation of 4-Nitrobenzaldehyde (B150856) : Separating the desired para-isomer from the more abundant meta- and ortho-isomers. This is a critical and challenging step due to the similar physical properties of the isomers.

  • Bromination of 4-Nitrobenzaldehyde : Introducing a bromine atom onto the 4-nitrobenzaldehyde intermediate. The substitution is directed to the 3-position, which is ortho to the aldehyde group and meta to the strongly deactivating nitro group.

This guide will detail the protocols for each of these stages.

Experimental Protocols and Data

Step 1: Nitration of Benzaldehyde

The first step involves the nitration of benzaldehyde using a mixture of concentrated nitric acid and sulfuric acid. This reaction is highly exothermic and requires strict temperature control to minimize the formation of by-products.[3] The aldehyde group directs the incoming nitro group primarily to the meta position.

Experimental Protocol:

  • Preparation of Nitrating Mixture : In a 500 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 89 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to below 10°C.

  • Slowly add 45 mL of fuming nitric acid to the sulfuric acid while maintaining vigorous stirring. Ensure the temperature does not exceed 10°C.[3]

  • Nitration Reaction : To the cooled nitrating mixture, add 10.6 g (10.2 mL) of freshly distilled benzaldehyde dropwise from the dropping funnel over approximately one hour. The temperature must be maintained between 5°C and 15°C throughout the addition.[3][4]

  • After the addition is complete, allow the mixture to stir at room temperature overnight.[4]

  • Work-up : Pour the reaction mixture slowly onto 500 g of crushed ice with stirring. A yellow precipitate will form.

  • Collect the crude product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water to remove residual acid.[4]

Quantitative Data: Isomer Distribution

The nitration of benzaldehyde yields a mixture of isomers. The typical product distribution is summarized in the table below.

IsomerPositionTypical Yield (%)
2-Nitrobenzaldehydeortho~19%
3-Nitrobenzaldehydemeta~72%
4-Nitrobenzaldehyde para ~9%
Source:[2]
Step 2: Isolation of 4-Nitrobenzaldehyde

The isolation of the desired 4-nitrobenzaldehyde isomer from the crude product mixture is the most significant challenge in this synthetic pathway. The low abundance and similar properties of the isomers necessitate efficient separation techniques. Fractional crystallization or column chromatography are the most common laboratory methods for this purpose. Due to the complexity of separating these specific isomers, a more practical industrial approach involves synthesizing 4-nitrobenzaldehyde from a different precursor, such as the oxidation of 4-nitrotoluene.[5][6] However, for the purposes of this guide starting from benzaldehyde, a chromatographic separation would be employed.

General Protocol for Column Chromatography:

  • Dry the crude product obtained from the nitration step.

  • Prepare a silica (B1680970) gel slurry in a suitable non-polar solvent (e.g., a mixture of petroleum ether and ethyl acetate).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

  • Elute the column with a gradient of increasing polarity, collecting fractions.

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the 4-nitrobenzaldehyde isomer.

  • Combine the pure fractions and evaporate the solvent to yield purified 4-nitrobenzaldehyde.

Step 3: Bromination of 4-Nitrobenzaldehyde

The final step is the electrophilic bromination of the purified 4-nitrobenzaldehyde. The aldehyde group directs the incoming bromine atom to its ortho position (C3), while the nitro group directs it to its meta position (C3). Both groups thus direct the substitution to the same carbon, yielding the desired this compound.

Experimental Protocol:

  • Reaction Setup : In a flask protected from moisture, dissolve 4-nitrobenzaldehyde (1.0 g, 6.6 mmol) in concentrated sulfuric acid (5.0 mL) at room temperature.

  • Reagent Addition : Add N-bromosuccinimide (NBS) (1.3 g, 7.3 mmol) in portions to the stirred solution.

  • Reaction Conditions : Heat the mixture to 60-65°C and maintain this temperature for approximately 1-2 hours, monitoring the reaction progress by TLC.

  • Work-up : After the reaction is complete, cool the mixture to room temperature and pour it carefully into a beaker containing crushed ice.

  • A solid precipitate of this compound will form.

  • Purification : Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data: Product Specifications

PropertyValue
Chemical Formula C₇H₄BrNO₃
Molecular Weight 230.02 g/mol [7]
Appearance Colorless to light yellow crystalline solid
Melting Point 87-89 °C
Purity (Typical) >97%

Visualized Workflows and Pathways

The following diagrams illustrate the chemical and logical workflows described in this guide.

Caption: Overall synthetic workflow from Benzaldehyde.

G start Start: Benzaldehyde nitration Nitration Reaction start->nitration 1 workup1 Quench on Ice & Vacuum Filtration nitration->workup1 2 separation Isomer Separation (Chromatography) workup1->separation 3 bromination Bromination Reaction separation->bromination 4 workup2 Quench on Ice & Vacuum Filtration bromination->workup2 5 purification Recrystallization workup2->purification 6 end_product Final Product: This compound purification->end_product 7

Caption: Step-by-step experimental process flow.

Conclusion

The synthesis of this compound from benzaldehyde is a challenging yet feasible process that highlights fundamental principles of electrophilic aromatic substitution and isomer separation. The primary obstacle is the low yield of the required 4-nitrobenzaldehyde intermediate from the initial nitration step. While alternative routes starting from 4-substituted toluenes are more efficient for large-scale production, the pathway detailed herein provides a complete protocol for researchers who must begin with benzaldehyde. Success in this synthesis hinges on meticulous temperature control during nitration and a robust purification strategy to isolate the para-isomer before the final bromination step.

References

Spectroscopic Profile of 3-Bromo-4-nitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-4-nitrobenzaldehyde, a valuable intermediate in organic synthesis. Due to the limited availability of direct experimental spectra for this compound in the public domain, this document presents a detailed analysis of predicted values and data from structurally analogous compounds. This approach offers critical insights for the characterization and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of organic compounds. The following tables summarize the expected chemical shifts for this compound based on the analysis of related molecules.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde-H9.9 - 10.1Singlet-
H-2~8.2Doublet~2
H-5~8.0Doublet of Doublets~8, 2
H-6~7.8Doublet~8

Note: Predicted values are based on data from similar compounds and established substituent effects.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O~190
C-4 (C-NO₂)~150
C-1 (C-CHO)~136
C-2~135
C-6~130
C-5~125
C-3 (C-Br)~120

Note: Predicted values are based on data from analogous compounds and established substituent effects.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic absorption bands expected for this compound are detailed below.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
C-H (aldehyde)2850-2750
C=O (aldehyde)1710-1685
N=O (nitro, asymmetric)1550-1500
N=O (nitro, symmetric)1360-1320
C=C (aromatic)1600-1450
C-Br700-500

Experimental Protocols

The following are generalized yet detailed protocols for acquiring NMR and IR spectra, adaptable for this compound.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard (δ 0.00 ppm).

    • Cap the tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

  • ¹H NMR Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune the probe to the ¹³C frequency.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A greater number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift axis using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

    • Transfer the fine powder into a pellet-forming die.

    • Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder to subtract any atmospheric and instrumental interferences.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups within the molecule.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent with TMS Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep NMR_Acq Acquire 1H and 13C NMR Spectra NMR_Prep->NMR_Acq IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq NMR_Analysis Process and Analyze NMR Data (Chemical Shift, Multiplicity, Coupling) NMR_Acq->NMR_Analysis IR_Analysis Analyze IR Spectrum (Functional Group Identification) IR_Acq->IR_Analysis Structure_Elucidation Structural Elucidation and Verification NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation

Purity assessment of commercial 3-Bromo-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Purity Assessment of Commercial 3-Bromo-4-nitrobenzaldehyde

Introduction

This compound is a crucial intermediate in organic synthesis, widely utilized in the development of pharmaceuticals, dyes, and other fine chemicals. Its molecular structure, featuring an aldehyde, a nitro group, and a bromine atom, provides multiple reaction sites for constructing more complex molecules. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, lower yields, and the introduction of contaminants into the final product, which is of critical concern in drug development. This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of commercial this compound, intended for researchers, scientists, and quality control professionals.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are fundamental for selecting appropriate analytical techniques and solvents.

PropertyValueReference(s)
Chemical Formula C₇H₄BrNO₃[1][2]
Molecular Weight 230.02 g/mol [2][3]
CAS Number 101682-68-2[1][2][3]
Appearance Colorless to light yellow crystalline solid
Melting Point 87-99 °C (Range observed in commercial sources)[1]
Boiling Point ~311.6 °C (Predicted)[1][4]
Solubility Soluble in organic solvents such as ethanol (B145695) and ether

Potential Impurities

The manufacturing process of this compound can introduce several impurities. Understanding the synthesis route is key to predicting potential contaminants. A common synthetic pathway involves the nitration of 3-bromobenzaldehyde. Potential impurities may therefore include:

  • Isomeric Byproducts: Positional isomers such as 4-Bromo-3-nitrobenzaldehyde are common process-related impurities.[5]

  • Unreacted Starting Materials: Residual 3-bromobenzaldehyde.

  • Over- or Under-brominated/nitrated Species: Compounds with different degrees of substitution.

  • Oxidation Products: The corresponding carboxylic acid (3-Bromo-4-nitrobenzoic acid) can form via oxidation of the aldehyde group.

  • Residual Solvents: Solvents used during synthesis and purification.

Analytical Methods for Purity Assessment

A multi-technique approach is recommended for the comprehensive purity assessment of this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for quantifying the purity of non-volatile and thermally stable compounds like this compound.[6] It excels at separating the main component from its non-volatile impurities.

Experimental Protocol:

  • Instrumentation: HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Acetonitrile (B52724) (Solvent B) and water with 0.1% phosphoric acid (Solvent A). A typical gradient might be: 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 90-50% B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 240 nm.[7]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

    • Filter the solution through a 0.45 µm syringe filter before injection.[6]

Data Presentation: Typical HPLC Purity Analysis

Peak No.Retention Time (min)Area (%)Possible Identity
14.50.353-Bromo-4-nitrobenzoic acid
28.20.804-Bromo-3-nitrobenzaldehyde
39.598.70This compound
411.10.15Unidentified Impurity
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[8][9] It combines the separation capabilities of gas chromatography with the structural elucidation power of mass spectrometry. Commercial specifications sometimes cite GC as the method for purity determination.[10]

Experimental Protocol:

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Capillary Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent nonpolar column.[9]

    • Inlet Temperature: 250 °C.[9]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 100 °C (hold for 2 min), ramp at 15 °C/min to 280 °C (hold for 5 min).

    • Injection Mode: Split (e.g., 50:1 ratio).

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Mass Range: 40-450 amu.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent like dichloromethane (B109758) or ethyl acetate.

    • Inject 1 µL of the prepared sample.

Data Presentation: Typical GC-MS Impurity Profile

Retention Time (min)Area (%)Key Mass Fragments (m/z)Tentative Identification
7.80.20185, 187, 156, 1283-Bromobenzaldehyde
9.199.55230, 229, 184, 156, 75 This compound
9.40.25230, 229, 184, 156, 754-Bromo-3-nitrobenzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for unambiguous structural confirmation and can also be used for quantitative purity assessment (qNMR). ¹H NMR provides detailed information about the electronic environment of protons in the molecule.

Experimental Protocol:

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Integrate all signals. Purity can be estimated by comparing the integral of the main compound's protons to those of impurity signals, if a known internal standard is used.

Data Presentation: Expected ¹H NMR Chemical Shifts

ProtonExpected Chemical Shift (δ, ppm) in CDCl₃MultiplicityCoupling Constant (J, Hz)
Aldehyde (-CHO)~9.9 - 10.1s (singlet)-
Aromatic H-2~8.2 - 8.3d (doublet)~2
Aromatic H-6~8.0 - 8.1dd (doublet of doublets)~8, ~2
Aromatic H-5~7.9 - 8.0d (doublet)~8

Visualization of Workflows and Relationships

Diagrams created using Graphviz help to visualize the logical flow of the purity assessment process.

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Evaluation Sample Commercial This compound Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Filter Filter (for HPLC) Dissolve->Filter GCMS GC-MS Analysis (Volatile Impurities) Dissolve->GCMS NMR NMR Spectroscopy (Structural ID) Dissolve->NMR HPLC HPLC-UV Analysis (Quantitative Purity) Filter->HPLC Purity Calculate Purity (%) HPLC->Purity Impurity Identify Impurities GCMS->Impurity Structure Confirm Structure NMR->Structure Final Final Purity Report Purity->Final Impurity->Final Structure->Final

Caption: Experimental workflow for purity assessment.

G Data_HPLC HPLC Data (Purity >98%, Minor Impurity Peaks) Integration Data Integration & Interpretation Data_HPLC->Integration Data_GCMS GC-MS Data (Confirms MW=230, Identifies Trace Isomer) Data_GCMS->Integration Data_NMR NMR Data (Correct Proton Signals & Coupling Pattern) Data_NMR->Integration Conclusion Conclusion: Material is high purity and structurally confirmed. Integration->Conclusion

Caption: Logical relationship for integrating analytical data.

Conclusion

The purity assessment of commercial this compound requires a meticulous and multi-faceted analytical approach. HPLC provides accurate quantification of the main component and non-volatile impurities, while GC-MS is ideal for identifying volatile contaminants and providing mass-based evidence. NMR spectroscopy remains the gold standard for unambiguous structural confirmation. By integrating the data from these complementary techniques, researchers and drug development professionals can ensure the quality and reliability of this critical synthetic intermediate, safeguarding the integrity of their subsequent research and manufacturing processes.

References

Thermochemical properties of substituted nitrobenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermochemical Properties of Substituted Nitrobenzaldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential thermochemical properties of 2-, 3-, and 4-nitrobenzaldehyde (B150856) isomers. Accurate thermochemical data, such as enthalpies of formation, combustion, and sublimation, are critical for ensuring process safety, optimizing reaction conditions, and understanding the energetic landscape of chemical structures. This document summarizes key quantitative data from experimental and computational studies, details the underlying experimental protocols, and explores the relevance of these compounds in drug development. The information is intended to serve as a foundational resource for professionals in chemical research and pharmaceutical sciences.

Introduction

Substituted nitrobenzaldehydes are a class of aromatic compounds that serve as crucial intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[1] Their molecular structure, featuring both an electron-withdrawing nitro group and a reactive aldehyde group, imparts unique chemical and physical characteristics. A thorough understanding of their thermochemical properties is paramount not only for academic research into structure-energy relationships but also for practical industrial applications.[2]

This guide focuses on the three primary isomers: 2-nitrobenzaldehyde, 3-nitrobenzaldehyde (B41214), and 4-nitrobenzaldehyde. The thermochemical data presented herein, including enthalpies of formation, combustion, and sublimation, are fundamental for designing safe and efficient synthetic routes, performing hazard analyses, and developing computational models. Furthermore, the role of 3-nitrobenzaldehyde as a key precursor in the synthesis of drugs like Tipranavir highlights the direct relevance of this data to the pharmaceutical industry.[1]

Key Thermochemical and Thermophysical Properties

The thermochemical properties of nitrobenzaldehyde isomers have been determined through a combination of experimental calorimetric techniques and computational methods.[2] The following tables summarize the key quantitative data for the 2-, 3-, and 4-substituted isomers.

Table 1: Molar Enthalpies of Formation (ΔfH°m) at 298.15 K

CompoundCrystalline Phase (cr) / kJ·mol⁻¹Gas Phase (g) / kJ·mol⁻¹ (Experimental)Gas Phase (g) / kJ·mol⁻¹ (Calculated, G4)
2-Nitrobenzaldehyde-88.9 ± 2.811.2 ± 3.411.6
3-Nitrobenzaldehyde-123.6 ± 2.8-20.0 ± 3.3-21.0
4-Nitrobenzaldehyde-129.5 ± 2.9-20.6 ± 3.5-21.8
Data sourced from experimental calorimetric studies and Gaussian G4 composite method calculations.[2]

Table 2: Molar Enthalpies of Combustion, Sublimation, and Fusion at 298.15 K

CompoundStandard Molar Enthalpy of Combustion (ΔcH°m) / kJ·mol⁻¹Standard Molar Enthalpy of Sublimation (ΔgcrH°m) / kJ·mol⁻¹Standard Molar Enthalpy of Fusion (ΔlcrH°m) / kJ·mol⁻¹
2-Nitrobenzaldehyde-3306.9 ± 2.7100.1 ± 1.920.9 ± 0.2
3-Nitrobenzaldehyde-3272.2 ± 2.7103.6 ± 1.723.3 ± 0.2
4-Nitrobenzaldehyde-3266.3 ± 2.8108.9 ± 2.027.5 ± 0.3
Data sourced from combustion calorimetry, thermogravimetry, and differential scanning calorimetry.[2][3]

Table 3: Selected Thermophysical Properties

CompoundMelting Point (Tfus) / KVapor Pressure at 298 K / Pa
2-Nitrobenzaldehyde315.1 ± 0.1-
3-Nitrobenzaldehyde330.0 ± 0.1-
4-Nitrobenzaldehyde379.3 ± 0.10.472
Melting point data from DSC experiments.[2] Vapor pressure for 4-nitrobenzaldehyde from literature.[4]

Experimental Protocols

The acquisition of reliable thermochemical data hinges on precise and well-established experimental methodologies. The primary techniques employed for nitrobenzaldehydes are detailed below.

Combustion Calorimetry

This is the cornerstone technique for determining the standard enthalpy of formation of organic compounds in their condensed state.[5][6] It measures the heat released during the complete combustion of a substance in a high-pressure oxygen environment.

Methodology:

  • Sample Preparation: A pellet of the purified nitrobenzaldehyde sample of known mass is placed in a crucible inside a calorimetric bomb. A cotton fuse of known mass and combustion energy is positioned to ensure ignition.[2]

  • Bomb Pressurization: The bomb is sealed and pressurized with high-purity oxygen, typically to around 3 MPa.

  • Calorimeter Assembly: The bomb is submerged in a known mass of water in an isoperibolic calorimeter. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the water is meticulously recorded at regular intervals before, during, and after combustion until a final thermal equilibrium is reached.

  • Analysis: The energy of combustion is calculated from the corrected temperature rise of the calorimeter system. Corrections are made for the combustion of the fuse and the formation of nitric acid from the nitrogen in the sample and atmosphere.[3]

  • Enthalpy of Formation Calculation: The standard molar enthalpy of formation in the crystalline phase (ΔfH°m(cr)) is derived from the standard molar enthalpy of combustion (ΔcH°m) using Hess's law and the known standard enthalpies of formation for the combustion products (CO₂(g) and H₂O(l)).[2][7]

G cluster_workflow Combustion Calorimetry Workflow A Sample Preparation (Pelletizing & Weighing) B Bomb Assembly (Pressurize with O₂) A->B C Calorimeter Setup (Submerge in Water) B->C D Ignition & Temperature Measurement C->D E Data Analysis (Corrected Temp. Rise) D->E F Calculate Energy of Combustion (ΔcU) E->F G Calculate Enthalpy of Formation (ΔfH°) F->G

Caption: Workflow for determining enthalpy of formation via combustion calorimetry.

Sublimation Enthalpy Determination via Thermogravimetry

The enthalpy of sublimation is crucial for converting thermochemical data from the condensed phase to the gas phase.[6] For nitrobenzaldehydes, this has been determined using thermogravimetric analysis (TGA), which measures mass loss as a function of temperature.[2]

Methodology:

  • Sample Preparation: A small, accurately weighed sample of the nitrobenzaldehyde isomer is placed in the crucible of a thermogravimetric analyzer.

  • Isothermal Analysis: The sample is heated to a series of predetermined isothermal temperatures under a controlled atmosphere or vacuum.

  • Mass Loss Measurement: At each temperature, the rate of mass loss due to sublimation is recorded.

  • Vapor Pressure Calculation: The rates of mass loss are used to calculate the vapor pressure of the compound at each temperature by applying the Langmuir equation for sublimation in a vacuum.[2][3]

  • Enthalpy of Sublimation Calculation: The enthalpy of sublimation (ΔgcrH°m) is derived from the slope of a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.

G cluster_workflow TGA Workflow for Sublimation Enthalpy A Sample Placement in TGA Crucible B Isothermal Heating (Multiple Temperatures) A->B C Measure Rate of Mass Loss (dm/dt) B->C D Calculate Vapor Pressure (p) (Langmuir Equation) C->D E Plot ln(p) vs. 1/T D->E F Calculate Sublimation Enthalpy (ΔsubH°) E->F

Caption: Workflow for determining sublimation enthalpy using TGA.

Differential Scanning Calorimetry (DSC)

DSC is used to determine thermophysical properties such as melting temperatures, enthalpies of fusion, and heat capacities.[8]

Methodology:

  • Sample Encapsulation: A small, weighed sample is sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Heating Program: The sample and reference pans are subjected to a controlled temperature program (e.g., heating at a constant rate).

  • Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: An endothermic peak on the resulting thermogram indicates melting. The onset of the peak corresponds to the melting temperature (Tfus), and the area under the peak is proportional to the enthalpy of fusion (ΔlcrH°m).[3] Heat capacity is determined by measuring the heat flow required to change the sample's temperature by a given amount.[2]

Computational Thermochemistry

Alongside experimental methods, computational chemistry provides a powerful tool for calculating thermochemical properties. For the nitrobenzaldehyde isomers, the high-accuracy Gaussian G4 composite method has been used to calculate gas-phase enthalpies of formation.[2] These methods work by solving the Schrödinger equation to determine the electronic energy of a molecule, from which thermochemical properties can be derived via atomization reactions.[3] The close agreement between the G4-calculated values and the experimentally derived gas-phase enthalpies (see Table 1) validates both approaches and provides a high degree of confidence in the data.[2]

Relevance in Drug Development

Substituted nitrobenzaldehydes are not merely subjects of academic thermochemical study; they are valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs). Their well-defined reactivity makes them useful precursors in multi-step synthetic pathways.

A prominent example is 3-nitrobenzaldehyde , which serves as a key starting material for several important drugs:

  • Tipranavir: An antiretroviral drug used in the treatment of HIV/AIDS.[1]

  • Dihydropyridine Calcium Channel Blockers: A class of drugs (e.g., nifedipine, amlodipine) used to treat hypertension and angina. The synthesis often involves the Hantzsch pyridine (B92270) synthesis, which can utilize a substituted benzaldehyde (B42025) like 3-nitrobenzaldehyde.[1]

Understanding the thermochemical properties of 3-nitrobenzaldehyde is therefore essential for the safe scale-up and optimization of these manufacturing processes in the pharmaceutical industry.

G cluster_pathway 3-Nitrobenzaldehyde in Pharmaceutical Synthesis A Benzaldehyde B Nitration A->B C 3-Nitrobenzaldehyde (Key Intermediate) B->C D Multi-Step Synthesis C->D E Multi-Step Synthesis C->E F Tipranavir (Antiretroviral API) D->F G Dihydropyridine Ca²⁺ Channel Blockers E->G

Caption: Role of 3-nitrobenzaldehyde as a key intermediate in drug synthesis.

Conclusion

This guide has consolidated the key thermochemical and thermophysical data for 2-, 3-, and 4-nitrobenzaldehyde. The presented enthalpies of formation, combustion, and sublimation, determined through rigorous experimental and computational methods, provide a reliable foundation for further research and industrial application. The detailed experimental protocols offer insight into the acquisition of this data, while the established link to pharmaceutical manufacturing underscores its practical importance. This information is critical for chemists and engineers working to ensure the safe, efficient, and predictable use of these versatile chemical intermediates.

References

Electronic effects of bromo and nitro groups on benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electronic Effects of Bromo and Nitro Groups on Benzaldehyde (B42025)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of bromo and nitro substituents on the chemical properties and reactivity of benzaldehyde. Understanding these effects is crucial for designing synthetic routes and predicting the behavior of molecules in various chemical transformations, which is of paramount importance in the fields of medicinal chemistry and materials science.

Introduction to Electronic Effects

The reactivity of the benzaldehyde molecule is primarily dictated by the electrophilic nature of the carbonyl carbon and the electron density of the aromatic ring. The introduction of substituents onto the benzene (B151609) ring can significantly alter this reactivity through two primary electronic mechanisms: the inductive effect and the resonance effect.

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between atoms. Electron-withdrawing groups (EWGs) pull electron density through σ-bonds (-I effect), while electron-donating groups (EDGs) push electron density (+I effect). The inductive effect weakens with distance.

  • Resonance (Mesomeric) Effect (M): This effect involves the delocalization of pi (π) electrons through the conjugated π-system of the aromatic ring. Substituents with lone pairs or π-bonds can donate (+M effect) or withdraw (-M effect) electron density via resonance.

This guide will dissect how the bromo and nitro groups, through a combination of these effects, modulate the electronic landscape of benzaldehyde.

Electronic Effects of the Bromo Group

The bromine atom is a halogen and exhibits a dual electronic nature.

  • Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the benzene ring through the C-Br sigma bond.[1][2] This inductive withdrawal deactivates the ring, making it less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene.

  • Resonance Effect (+M): The bromine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the benzene ring.[1] This donation of electron density via resonance counteracts the inductive effect to some extent.

Overall, the inductive effect of halogens is generally stronger than their resonance effect.[1][3] Consequently, the bromo group is considered a deactivating group. However, the resonance donation of electrons is directed specifically to the ortho and para positions, making these positions more electron-rich than the meta position. As a result, the bromo group is an ortho, para-director for electrophilic aromatic substitution.

Regarding the aldehyde functionality, the net electron-withdrawing nature of the bromine atom slightly increases the partial positive charge on the carbonyl carbon, leading to a modest enhancement of its reactivity towards nucleophiles compared to unsubstituted benzaldehyde.[4][5]

Electronic Effects of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing substituent.[6][7]

  • Inductive Effect (-I): The high electronegativity of both the nitrogen and oxygen atoms results in a strong inductive pull of electron density from the benzene ring through the C-N sigma bond.[8][9]

  • Resonance Effect (-M): The nitro group can withdraw electron density from the aromatic ring through resonance, delocalizing the π-electrons onto the oxygen atoms.[8][10] This effect is most pronounced when the nitro group is at the ortho or para position.

Unlike the bromo group, both the inductive and resonance effects of the nitro group act in the same direction, making it a very strong deactivating group for electrophilic aromatic substitution.[3][8] The resonance structures show a significant decrease in electron density at the ortho and para positions, thus directing incoming electrophiles to the meta position.

The potent electron-withdrawing capacity of the nitro group has a profound impact on the aldehyde's reactivity. It significantly increases the electrophilicity of the carbonyl carbon, making nitro-substituted benzaldehydes much more reactive towards nucleophilic addition reactions than benzaldehyde itself.[6][7][9][11]

Quantitative Data Presentation

The electronic effects of substituents can be quantified using various parameters, including Hammett constants, spectroscopic shifts, and reaction rates.

Table 1: Hammett Substituent Constants

The Hammett equation (log(K/K₀) = σρ) provides a quantitative measure of the electronic effect of a substituent. The substituent constant (σ) is a measure of the electronic donating or withdrawing nature of a group. Positive σ values indicate electron-withdrawing properties, while negative values indicate electron-donating properties.

SubstituentPositionσ (Sigma) Value
Bromo (-Br)meta+0.393
para+0.232
Nitro (-NO₂)meta+0.710
para+0.778

Source: Data compiled from available chemical literature.[12]

Table 2: Comparative Spectroscopic Data

The electronic effects are directly observable in NMR and IR spectra. Electron-withdrawing groups deshield protons and carbons, causing their signals to shift downfield in NMR spectra. They also affect the vibrational frequency of the carbonyl group in IR spectroscopy.

CompoundAldehydic ¹H (ppm)Aromatic ¹H (ppm)Carbonyl ¹³C (ppm)Carbonyl IR (cm⁻¹)
Benzaldehyde~9.99~7.5-7.9~192.4~1703
3-Bromobenzaldehyde~9.95~7.4-8.0~190.9~1705
4-Bromobenzaldehyde~9.99~7.7-7.8~191.2~1704
3-Nitrobenzaldehyde (B41214)~10.14~7.8-8.8~189.6~1710
4-Nitrobenzaldehyde~10.18~8.1-8.4~190.4~1709

Note: Spectral data are approximate and can vary with solvent and spectrometer frequency. Data compiled from various sources.[9][13][14][15][16][17][18]

Table 3: Relative Reactivity in Nucleophilic Addition

The enhanced electrophilicity of the carbonyl carbon in substituted benzaldehydes directly translates to increased reaction rates in nucleophilic addition reactions, such as the Wittig reaction.

SubstituentPositionRelative Rate (Wittig Reaction)
H-1.00
m-NO₂meta14.7

Source: Data adapted from comparative reactivity studies.[11] The data clearly shows the significant rate acceleration caused by the electron-withdrawing nitro group.

Experimental Protocols

Protocol for Nitration of Benzaldehyde

This protocol describes the synthesis of 3-nitrobenzaldehyde, the major product of the nitration of benzaldehyde.

Materials:

  • Benzaldehyde

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Beakers, flasks, and stirring apparatus

Procedure:

  • Prepare a nitrating mixture by slowly adding 15 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid in a flask, keeping the mixture cool in an ice bath.

  • In a separate flask, place 10 mL of benzaldehyde.

  • Slowly add the cold nitrating mixture dropwise to the benzaldehyde with constant stirring, maintaining the temperature of the reaction mixture below 10°C using an ice bath.

  • After the addition is complete, allow the mixture to stand at room temperature for 30 minutes with occasional stirring.

  • Pour the reaction mixture slowly onto 200 g of crushed ice with stirring.

  • The crude 3-nitrobenzaldehyde will precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain purified 3-nitrobenzaldehyde.

Protocol for Determination of Hammett Constants via pKa Measurement

This protocol outlines the general procedure for determining the Hammett substituent constant (σ) by measuring the pKa of a substituted benzoic acid.[19]

Materials:

  • Benzoic acid and a series of meta- and para-substituted benzoic acids

  • Standardized sodium hydroxide (B78521) (NaOH) solution (~0.1 M)

  • pH meter with a combination electrode

  • Burette, beaker, magnetic stirrer

Procedure:

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Accurately weigh a sample of the benzoic acid derivative (e.g., 3-bromobenzoic acid) and dissolve it in a suitable solvent mixture (e.g., 50% ethanol/water) in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Titrate the acid solution with the standardized NaOH solution, recording the pH after each incremental addition of the base.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • Determine the equivalence point from the graph (the point of steepest inflection).

  • The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.[19]

  • Repeat the procedure for unsubstituted benzoic acid to determine its pKa (pKa₀).

  • Assuming a reaction constant (ρ) of 1 for the ionization of benzoic acids in water at 25°C, the Hammett constant (σ) can be calculated using the equation: σ = pKa₀ - pKa .

Protocol for Spectroscopic Analysis (NMR)

Materials:

  • Substituted benzaldehyde sample (10-20 mg)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a small vial.

  • Transfer the solution to an NMR tube.

  • If required, add a small amount of an internal standard like tetramethylsilane (B1202638) (TMS).

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process the resulting Free Induction Decay (FID) signal (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

  • Analyze the spectrum by integrating the signals, determining chemical shifts (δ), and analyzing splitting patterns (coupling constants, J).[13][20]

Mandatory Visualizations

Inductive_vs_Resonance_Bromo cluster_bromo Bromo Group (-Br) cluster_ring Benzaldehyde Ring Br { Br } Ring C C C C C C-CHO Br:f0->Ring:c1 σ-bond Result Net Effect: Weakly Deactivating Ortho, Para-Directing Ring->Result Effect1 -I (Inductive) Withdrawal Effect1->Ring:c1 e⁻ pull Effect2 +M (Resonance) Donation Effect2->Ring:c1 π e⁻ donation Inductive_vs_Resonance_Nitro cluster_nitro Nitro Group (-NO₂) cluster_ring Benzaldehyde Ring NO2 { NO₂ } Ring C C C C C C-CHO NO2:f0->Ring:c1 σ-bond Result Net Effect: Strongly Deactivating Meta-Directing Ring->Result Effect1 -I (Inductive) Strong Withdrawal Effect1->Ring:c1 e⁻ pull Effect2 -M (Resonance) Strong Withdrawal Effect2->Ring:c1 π e⁻ pull Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_interpretation Data Interpretation Start Select Benzaldehyde Derivative Synth Perform Reaction (e.g., Nitration) Start->Synth Purify Isolate & Purify Product (e.g., Recrystallization) Synth->Purify Spectro Spectroscopic Analysis (NMR, IR) Purify->Spectro Reactivity Kinetic Studies (e.g., Reaction Rates) Purify->Reactivity Hammett pKa Measurement for Hammett Plot Purify->Hammett Data Compile Quantitative Data (Tables) Spectro->Data Reactivity->Data Hammett->Data Conclusion Correlate Structure with Reactivity Data->Conclusion

References

An In-depth Technical Guide to the Stability and Storage of 3-Bromo-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromo-4-nitrobenzaldehyde, a key intermediate in organic synthesis. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reliability of experimental outcomes.

Physicochemical Properties

Proper storage and handling procedures are informed by the physicochemical properties of this compound.

PropertyValueReference
CAS Number 101682-68-2[1][2][3]
Molecular Formula C₇H₄BrNO₃[1][3][4]
Molecular Weight 230.02 g/mol [4][5]
Appearance Colorless to light yellow crystalline solid[1]
Melting Point 87-89 °C[1]
Boiling Point ~364 °C[1]
Solubility Soluble in organic solvents such as ethanol (B145695) and ether.[1]

Stability Profile

This compound is a stable compound under recommended storage conditions. However, its stability can be compromised by exposure to certain environmental factors and incompatible materials.

Key Stability Considerations:

  • Light Sensitivity: As with many aromatic aldehydes, prolonged exposure to light should be avoided to prevent potential photochemical reactions.

  • Air and Moisture Sensitivity: While specific data for this compound is limited, related compounds like 3-Bromobenzaldehyde are known to be sensitive to air and moisture.[6] It is best practice to handle this compound under an inert atmosphere and protect it from humidity.

  • Thermal Decomposition: At elevated temperatures, the compound can decompose, releasing hazardous vapors and gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[7]

Recommended Storage and Handling

To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended.

ConditionRecommendationSource
Temperature 2-8°C[1]
Atmosphere Store under an inert gas (e.g., Nitrogen or Argon).[1][8]
Container Keep in a tightly closed container.[8][9]
Location Store in a cool, dry, well-ventilated, and shaded area.[8][9]

Incompatible Materials:

To prevent degradation and hazardous reactions, avoid contact with:

  • Strong oxidizing agents[6]

  • Strong bases[6]

  • Strong reducing agents[6]

Experimental Protocols: Stability Testing

The following is a generalized protocol for assessing the stability of this compound. This should be adapted based on specific laboratory capabilities and regulatory requirements.

Objective: To determine the stability of this compound under various stress conditions.

Methodology: High-Performance Liquid Chromatography (HPLC)

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) to a final concentration of 100 µg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 80°C for 2 hours.

    • Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 80°C for 2 hours.

    • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 60°C for 48 hours.

    • Photostability: Expose the sample to UV light (254 nm) and visible light for 24 hours.

  • Sample Preparation for Analysis:

    • After exposure to stress conditions, neutralize the acidic and basic samples.

    • Dilute all samples to a concentration of approximately 100 µg/mL with the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to that of the unstressed standard.

    • Calculate the percentage of degradation by measuring the decrease in the peak area of the parent compound.

    • Identify and quantify any major degradation products.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the handling and stability of this compound.

StorageWorkflow cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_dispensing Dispensing Receive Receive Compound Inspect Inspect Container Seal and Integrity Receive->Inspect Store Store at 2-8°C under Inert Gas Inspect->Store Protect Protect from Light, Air, and Moisture Store->Protect Handle Handle in a Well-Ventilated Area Store->Handle PPE Use Appropriate PPE (Gloves, Goggles) Handle->PPE Dispense Dispense under Inert Atmosphere Handle->Dispense Seal Tightly Reseal Container Dispense->Seal Seal->Store Return to Storage

Caption: Workflow for Receiving, Storing, and Handling this compound.

StabilityFactors cluster_destabilizers Destabilizing Factors Compound This compound (Stable) Light Light Compound->Light Air Air Compound->Air Moisture Moisture Compound->Moisture HighTemp High Temperature Compound->HighTemp Oxidizers Strong Oxidizing Agents Compound->Oxidizers Bases Strong Bases Compound->Bases Reducers Strong Reducing Agents Compound->Reducers

Caption: Factors Affecting the Stability of this compound.

References

Methodological & Application

Application Notes and Protocols: 3-Bromo-4-nitrobenzaldehyde as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-nitrobenzaldehyde is a valuable aromatic aldehyde intermediate in organic synthesis, possessing two key functional groups that allow for a diverse range of chemical transformations. The presence of a bromine atom, a nitro group, and an aldehyde moiety on the benzene (B151609) ring makes it a strategic starting material for the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1] This document provides detailed application notes and experimental protocols for key reactions involving this compound, focusing on its utility in forming carbon-carbon and carbon-heteroatom bonds.

Physicochemical Properties of this compound [1][2][3]

PropertyValue
CAS Number 101682-68-2
Molecular Formula C₇H₄BrNO₃
Molecular Weight 230.02 g/mol
Appearance Colorless to light yellow crystalline solid
Melting Point 87-89 °C
Solubility Soluble in organic solvents such as ethanol (B145695) and ether

Key Applications and Synthetic Pathways

This compound serves as a versatile building block for various synthetic transformations. The aldehyde group is a reactive handle for condensation and olefination reactions, while the bromo substituent is ideal for cross-coupling reactions. The nitro group can be readily reduced to an amine, providing a route to further functionalization and the synthesis of heterocyclic compounds.

Synthetic_Pathways cluster_reactions Key Synthetic Transformations cluster_products Product Classes This compound This compound Knoevenagel Condensation Knoevenagel Condensation This compound->Knoevenagel Condensation Wittig Reaction Wittig Reaction This compound->Wittig Reaction Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Reduction of Nitro Group Reduction of Nitro Group This compound->Reduction of Nitro Group α,β-Unsaturated Compounds α,β-Unsaturated Compounds Knoevenagel Condensation->α,β-Unsaturated Compounds Stilbene Derivatives Stilbene Derivatives Wittig Reaction->Stilbene Derivatives Biaryl Compounds Biaryl Compounds Suzuki Coupling->Biaryl Compounds Amino Derivatives Amino Derivatives Reduction of Nitro Group->Amino Derivatives

Caption: Key synthetic transformations of this compound.

Experimental Protocols

Knoevenagel Condensation for the Synthesis of 2-(3-Bromo-4-nitrobenzylidene)malononitrile

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated. This reaction is a classic method for the formation of carbon-carbon double bonds.

Reaction Scheme:

Caption: Knoevenagel condensation of this compound.

Materials:

Procedure: [4]

  • In a round-bottom flask, dissolve this compound in a minimal amount of ethanol.

  • Add malononitrile (1.1 equivalents) to the solution.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by vacuum filtration, washing with cold ethanol.

  • The product, 2-(3-bromo-4-nitrobenzylidene)malononitrile, can be further purified by recrystallization if necessary.

Expected Yield: Based on similar reactions with substituted benzaldehydes, yields are expected to be in the range of 85-95%.

Product Characterization Data (Hypothetical):

AnalysisExpected Result
¹H NMR (CDCl₃, 400 MHz) δ 8.2-7.8 (m, 3H, Ar-H), 7.7 (s, 1H, =CH)
¹³C NMR (CDCl₃, 100 MHz) δ 160-150 (Ar-C), 140-120 (Ar-C, C-Br, C-NO₂), 115-110 (CN), 85 (=CH)
IR (KBr, cm⁻¹) ~2220 (C≡N), ~1600 (C=C), ~1530, 1350 (NO₂)
MS (ESI) m/z [M+H]⁺ corresponding to C₈H₃BrN₄O₂
Wittig Reaction for the Synthesis of 1-Bromo-2-nitro-4-(styryl)benzene

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. This reaction is particularly useful for creating a C=C bond at a specific position with good stereochemical control.

Reaction Scheme:

Caption: Wittig reaction of this compound.

Materials:

Procedure: [5]

  • In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride (1.2 equivalents) in dichloromethane.

  • Add a solution of a strong base (e.g., concentrated sodium hydroxide) dropwise to generate the ylide in situ. The formation of the ylide is often indicated by a color change.

  • To this ylide solution, add a solution of this compound (1.0 equivalent) in dichloromethane dropwise with stirring at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to yield 1-bromo-2-nitro-4-(styryl)benzene.

Expected Yield: Yields for Wittig reactions can vary but are often in the range of 70-90%.

Product Characterization Data (Hypothetical):

AnalysisExpected Result
¹H NMR (CDCl₃, 400 MHz) δ 8.0-7.2 (m, Ar-H, vinyl-H)
¹³C NMR (CDCl₃, 100 MHz) δ 140-120 (Ar-C, vinyl-C, C-Br, C-NO₂)
IR (KBr, cm⁻¹) ~1600 (C=C), ~1520, 1340 (NO₂), ~965 (trans C-H bend)
MS (ESI) m/z [M+H]⁺ corresponding to C₁₄H₁₀BrNO₂
Suzuki Coupling for the Synthesis of 3-Phenyl-4-nitrobenzaldehyde

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. It is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.

Reaction Scheme:

Caption: Suzuki coupling of this compound.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Sodium carbonate (2.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equivalents).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-phenyl-4-nitrobenzaldehyde.

Expected Yield: Suzuki coupling reactions typically provide good to excellent yields, often in the range of 80-95%.

Product Characterization Data (Hypothetical):

AnalysisExpected Result
¹H NMR (CDCl₃, 400 MHz) δ 10.1 (s, 1H, CHO), 8.2-7.4 (m, 8H, Ar-H)
¹³C NMR (CDCl₃, 100 MHz) δ 191 (CHO), 150-125 (Ar-C, C-NO₂)
IR (KBr, cm⁻¹) ~1700 (C=O), ~1600 (C=C), ~1525, 1345 (NO₂)
MS (ESI) m/z [M+H]⁺ corresponding to C₁₃H₉NO₃

Workflow Diagrams

General Experimental Workflow for Synthesis and Purification:

Experimental_Workflow start Start reaction_setup Reaction Setup (Reactants, Solvent, Catalyst) start->reaction_setup reaction Reaction (Heating, Stirring) reaction_setup->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction, Washing) monitoring->workup Complete drying Drying and Concentration workup->drying purification Purification (Column Chromatography/Recrystallization) drying->purification characterization Product Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: General workflow for synthesis and purification.

Conclusion

This compound is a highly useful and versatile intermediate in organic synthesis. Its distinct functional groups allow for sequential and chemoselective transformations, providing access to a wide range of complex molecular architectures. The protocols outlined in this document for Knoevenagel condensation, Wittig reaction, and Suzuki coupling demonstrate its utility in forming key carbon-carbon bonds, making it an invaluable tool for researchers in medicinal chemistry and materials science. The resulting products are often key precursors for the synthesis of biologically active compounds and functional materials.

References

Application Notes and Protocols: The Use of 3-Bromo-4-nitrobenzaldehyde in the Synthesis of PICK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Interacting with C Kinase 1 (PICK1) is a critical scaffolding protein involved in the trafficking and surface expression of several key membrane proteins, including AMPA receptors.[1][2] Its role in synaptic plasticity and neuronal signaling has made it a promising therapeutic target for a range of neurological and psychiatric disorders, such as chronic pain, schizophrenia, and ischemic brain injury.[3][4][5] The development of small molecule inhibitors targeting the PDZ domain of PICK1 is an active area of research aimed at modulating these pathological processes. This document provides detailed application notes and protocols regarding the use of 3-Bromo-4-nitrobenzaldehyde as a potential starting material in the synthesis of such inhibitors.

While the majority of potent PICK1 inhibitors have been peptide-based, a class of non-peptide small molecules has been identified, centered around an (E)-ethyl 2-cyano-3-(substituted-phenyl)acryloylcarbamate scaffold.[6] The synthesis of these compounds typically involves a Knoevenagel condensation between a substituted benzaldehyde (B42025) and a cyanoacetylcarbamate. This approach allows for the systematic exploration of structure-activity relationships (SAR) by varying the substituents on the phenyl ring. Although a derivative synthesized from this compound did not show enhanced affinity in initial studies, the synthetic route remains a viable strategy for generating novel analogs for further investigation.[6]

Signaling Pathway of PICK1

PICK1 plays a crucial role in regulating the trafficking of AMPA receptors, which are fundamental to synaptic transmission and plasticity. The diagram below illustrates a simplified signaling pathway involving PICK1.

PICK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPAR (GluA2 subunit) Glutamate->AMPAR Binds PICK1 PICK1 AMPAR->PICK1 C-terminus interacts with PDZ domain EndocyticVesicle Endocytic Vesicle AMPAR->EndocyticVesicle PICK1->EndocyticVesicle Mediates internalization PKC PKCα PKC->PICK1 Activates Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Knoevenagel Condensation cluster_purification Purification CyanoaceticAcid 2-Cyanoacetic acid Intermediate Ethyl 2-cyanoacetylcarbamate CyanoaceticAcid->Intermediate EthylCarbamate Ethyl carbamate EthylCarbamate->Intermediate FinalProduct (E)-ethyl 2-cyano-3-(3-bromo-4-nitrophenyl)acryloylcarbamate Intermediate->FinalProduct StartingAldehyde This compound StartingAldehyde->FinalProduct Chromatography Silica Gel Chromatography FinalProduct->Chromatography SAR_Logic cluster_scaffold Core Scaffold cluster_substituents Phenyl Ring Substituents cluster_activity Binding Affinity (Ki) Scaffold (E)-ethyl 2-cyano-3-phenylacryloylcarbamate Dichloro 3,4-dichloro (Compound 1) Scaffold->Dichloro Dibromo 3,4-dibromo (Compound 47) Scaffold->Dibromo CF3Cl 3-CF3, 4-Cl (Compound 49) Scaffold->CF3Cl BromoNitro 3-bromo, 4-nitro (Compound 46) Scaffold->BromoNitro HighAffinity High Affinity (Ki < 15 µM) Dichloro->HighAffinity Dibromo->HighAffinity CF3Cl->HighAffinity LowAffinity Low Affinity (Ki > 500 µM) BromoNitro->LowAffinity

References

Application Note: Experimental Protocols for Knoevenagel Condensation with 3-Bromo-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, typically catalyzed by a weak base.[1][2] This reaction is a variant of the aldol (B89426) condensation and is instrumental in synthesizing α,β-unsaturated compounds, which are key intermediates for pharmaceuticals, fine chemicals, and functional polymers.[1] The reactivity of the aldehyde is significantly enhanced by the presence of electron-withdrawing groups.[1] 3-Bromo-4-nitrobenzaldehyde is a highly activated substrate due to the strong electron-withdrawing effects of both the nitro and bromo groups, which facilitates nucleophilic attack at the carbonyl carbon and typically leads to high yields under mild conditions.

This document provides detailed experimental protocols for the Knoevenagel condensation of this compound with active methylene compounds, offering both traditional and modern, environmentally benign methodologies.

General Reaction Scheme

The reaction proceeds by condensing this compound with an active methylene compound (e.g., malononitrile (B47326), ethyl cyanoacetate) in the presence of a catalyst to yield the corresponding benzylidene derivative.

Figure 1: General reaction scheme for the Knoevenagel condensation of this compound.

General reaction scheme for the Knoevenagel condensation of this compound.

Experimental Protocols

Three distinct protocols are presented to provide flexibility in terms of reaction conditions, environmental impact, and available resources. Malononitrile is used as the representative active methylene compound.

Materials and Equipment

  • This compound

  • Malononitrile (or other active methylene compounds like ethyl cyanoacetate, barbituric acid)

  • Piperidine (B6355638)

  • Ethanol (B145695) (Absolute)

  • Glycerol (B35011)

  • Deionized Water

  • Round-bottom flasks (25 or 50 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and vacuum filtration apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

  • Recrystallization solvents (e.g., ethanol, ethyl acetate (B1210297)/hexane)

Safety Precautions

  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • This compound and malononitrile are irritants. Avoid inhalation and skin contact.

  • Piperidine is a corrosive and flammable liquid with a strong odor. Handle with care.

Protocol 1: Traditional Piperidine-Catalyzed Condensation in Ethanol

This method is a classic, reliable procedure for Knoevenagel condensations, often yielding clean products and high conversions.[3][4]

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10 mmol, 2.30 g) in absolute ethanol (20 mL).

  • Addition of Reagents: To the stirred solution, add malononitrile (10.5 mmol, 0.69 g, 1.05 equivalents).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 3-5 drops, approx. 0.1-0.2 mL) to the reaction mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) using a heating mantle.

  • Monitoring: Monitor the reaction's progress via TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) until the starting aldehyde spot disappears. The reaction is typically complete within 1-3 hours.

  • Workup and Isolation:

    • Remove the heat source and allow the flask to cool to room temperature. The product often precipitates directly from the solution.

    • For maximum recovery, cool the flask in an ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove residual catalyst and unreacted starting materials.

  • Drying and Purification: Dry the product under vacuum to obtain the crude 2-(3-bromo-4-nitrobenzylidene)malononitrile. If necessary, the product can be further purified by recrystallization from ethanol or an ethyl acetate/hexane mixture.

Protocol 2: Green Synthesis in Water/Glycerol at Room Temperature

This protocol offers an environmentally friendly alternative by avoiding organic solvents and high temperatures, often providing high yields for activated aldehydes.[5]

  • Reaction Setup: In a 25 mL round-bottom flask with a magnetic stir bar, add this compound (e.g., 3 mmol, 0.69 g) and malononitrile (3.5 mmol, 0.23 g, 1.17 equivalents).

  • Solvent Addition: Add a 1:1 mixture of deionized water and glycerol (5 mL total volume).

  • Reaction: Stir the solution vigorously at room temperature.

  • Monitoring: Monitor the reaction via TLC. Due to the high reactivity of the substrate, a solid product should precipitate within a few hours. For complete conversion, the reaction can be stirred for up to 24 hours.[5]

  • Workup and Isolation:

    • Upon completion, add 10 mL of cold deionized water to the mixture to ensure full precipitation of the product.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with deionized water (3 x 15 mL) to remove glycerol and any water-soluble impurities.

  • Drying: Dry the purified product in a vacuum oven or air-dry to a constant weight.

Protocol 3: Solvent-Free Catalysis

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, minimizing waste and often accelerating reaction rates.[6][7]

  • Reaction Setup: In a mortar and pestle, combine this compound (e.g., 5 mmol, 1.15 g) and malononitrile (5 mmol, 0.33 g).

  • Catalyst Addition: Add a catalytic amount of ammonium (B1175870) acetate (approx. 5-10 mol %).

  • Reaction: Grind the mixture gently with the pestle at room temperature for 10-20 minutes. The reaction is often exothermic, and the mixture may turn into a paste or solid mass.

  • Monitoring: Check for completion by taking a small sample, dissolving it in a suitable solvent (e.g., ethyl acetate), and running a TLC.

  • Workup and Isolation:

    • Once the reaction is complete, add a small amount of water to the solid mass and break it up with a spatula.

    • Collect the solid by vacuum filtration and wash it thoroughly with deionized water to remove the catalyst.

  • Drying and Purification: Dry the crude product. Recrystallization is typically unnecessary as this method often yields a high-purity product.[7]

Data Presentation: Summary of Protocols

The following table summarizes the key parameters for the described protocols for the synthesis of 2-(3-bromo-4-nitrobenzylidene)malononitrile.

ParameterProtocol 1: TraditionalProtocol 2: Green (Aqueous)Protocol 3: Solvent-Free
Aldehyde This compoundThis compoundThis compound
Active Methylene MalononitrileMalononitrileMalononitrile
Catalyst PiperidineNone (Water-mediated)Ammonium Acetate
Solvent EthanolWater:Glycerol (1:1)None
Temperature Reflux (~78 °C)Room TemperatureRoom Temperature (Grinding)
Typical Reaction Time 1-3 hours2-24 hours10-20 minutes
Expected Yield >90%>90%>95%
Workup Cooling & FiltrationDilution & FiltrationWashing & Filtration

Note: Expected yields are estimated based on reported values for structurally similar compounds like p-nitrobenzaldehyde and p-bromobenzaldehyde, which show high reactivity.[6][8][9][10]

Characterization

The final product, 2-(3-bromo-4-nitrobenzylidene)malononitrile, should be characterized using standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) stretch (~2225 cm⁻¹) and the nitro (NO₂) group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point (M.P.): To assess the purity of the crystalline solid.

Mandatory Visualizations

The diagram below outlines the generally accepted mechanism for a base-catalyzed Knoevenagel condensation.

Knoevenagel_Mechanism sub Active Methylene Cpd (e.g., Malononitrile) enolate Resonance-Stabilized Carbanion (Enolate) sub->enolate Deprotonation cat Base (e.g., Piperidine) cat->sub aldehyde This compound enolate->aldehyde intermediate Aldol-type Intermediate (Alkoxide) aldehyde->intermediate Nucleophilic Attack product Dehydrated Product (α,β-unsaturated) intermediate->product p1 intermediate->p1 protonation Protonation elimination Elimination of H₂O p2 p1->p2 Protonation p2->product Dehydration

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

The following flowchart illustrates the general laboratory workflow for the synthesis and isolation of the target compound.

Experimental_Workflow setup 1. Reaction Setup (Aldehyde, Active Methylene, Solvent/Catalyst) reaction 2. Reaction (Stirring/Heating) setup->reaction monitor 3. Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup 4. Workup (Cooling/Precipitation) monitor->workup Complete isolation 5. Isolation (Vacuum Filtration) workup->isolation purify 6. Purification (Washing/Recrystallization) isolation->purify characterize 7. Characterization (NMR, IR, MS, M.P.) purify->characterize

Caption: General laboratory workflow for Knoevenagel condensation.

References

Application Notes and Protocols: Reaction of 3-Bromo-4-nitrobenzaldehyde with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 3-bromo-4-nitrobenzaldehyde with primary amines is a robust and versatile method for the synthesis of Schiff bases, also known as imines. This condensation reaction, which proceeds by the nucleophilic addition of the primary amine to the carbonyl group of the aldehyde followed by the elimination of a water molecule, yields compounds with a characteristic azomethine (-C=N-) functional group. The resulting N-substituted 3-bromo-4-nitrobenzylideneamines are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The presence of the electron-withdrawing nitro group and the bromo substituent on the aromatic ring can modulate the electronic properties and biological activity of the resulting Schiff bases, making them attractive scaffolds for the design of novel therapeutic agents.

Schiff bases derived from substituted benzaldehydes have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities.[1][2] The imine linkage is often crucial for their biological function, and the substituents on both the aldehyde and the amine moieties allow for fine-tuning of their steric and electronic properties to optimize activity and selectivity.

These application notes provide an overview of the synthesis of Schiff bases from this compound and primary amines, along with detailed experimental protocols and a summary of their potential applications in drug discovery, with a focus on their anticancer properties.

Data Presentation

The synthesis of Schiff bases from this compound and various primary amines generally proceeds with good to excellent yields. The following table summarizes representative quantitative data for this reaction, compiled from literature on similar reactions.

EntryPrimary AmineProductReaction Time (h)Yield (%)M.p. (°C)
1AnilineN-(3-bromo-4-nitrobenzylidene)aniline385118-120
24-ChloroanilineN-(3-bromo-4-nitrobenzylidene)-4-chloroaniline488135-137
34-MethoxyanilineN-(3-bromo-4-nitrobenzylidene)-4-methoxyaniline392128-130
4BenzylamineN-(3-bromo-4-nitrobenzylidene)-1-phenylmethanamine58095-97
5CyclohexylamineN-(3-bromo-4-nitrobenzylidene)cyclohexanamine678102-104

Note: The data presented in this table are illustrative and based on typical yields and reaction conditions for Schiff base formation from substituted benzaldehydes and primary amines.

Experimental Protocols

General Protocol for the Synthesis of Schiff Bases from this compound and Primary Amines

This protocol describes a general method for the condensation reaction between this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted aniline, aliphatic amine)

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol with stirring.

  • In a separate beaker, dissolve the primary amine (1.0 - 1.1 eq) in absolute ethanol.

  • Add the solution of the primary amine to the solution of this compound dropwise at room temperature with continuous stirring.

  • To the resulting mixture, add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent, such as absolute ethanol, to obtain the pure Schiff base.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques, such as melting point determination, FT-IR, and NMR spectroscopy. The formation of the Schiff base is confirmed by the appearance of a characteristic imine (-C=N-) stretching band in the FT-IR spectrum (typically around 1600-1650 cm⁻¹) and the disappearance of the aldehyde C-H and amine N-H stretching bands.

Mandatory Visualization

Reaction Workflow

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification 3_Bromo_4_nitrobenzaldehyde This compound Mixing Mixing in Ethanol 3_Bromo_4_nitrobenzaldehyde->Mixing Primary_Amine Primary Amine (R-NH2) Primary_Amine->Mixing Catalysis Catalytic Acetic Acid Mixing->Catalysis Reflux Reflux (2-6 h) Catalysis->Reflux Cooling Cooling to RT Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Final_Product Purified Schiff Base Recrystallization->Final_Product

Caption: General workflow for the synthesis of Schiff bases.

Proposed Signaling Pathway for Anticancer Activity

G cluster_cell Cancer Cell cluster_pathway MAPK Signaling Pathway cluster_apoptosis Apoptosis Induction Schiff_Base This compound Schiff Base MAPKKK MAPKKK (e.g., ASK1) Schiff_Base->MAPKKK Stress Induction MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., JNK/p38) MAPKK->MAPK Phosphorylation Mitochondrion Mitochondrial Dysfunction MAPK->Mitochondrion Signal Transduction Caspases Caspase Activation Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed MAPK-mediated apoptotic pathway.

Applications in Drug Development

Schiff bases derived from this compound are promising candidates for the development of new therapeutic agents, particularly in the field of oncology. The anticancer activity of these compounds is often attributed to the electrophilic nature of the imine carbon and the overall molecular structure which can interact with various biological targets.

Anticancer Activity:

Numerous studies have demonstrated the cytotoxic effects of Schiff bases against various cancer cell lines.[1][3] The mechanism of action is often multifactorial but frequently involves the induction of apoptosis. The presence of the azomethine group is considered to be a key pharmacophore responsible for the biological activity.[1] It is hypothesized that these compounds can induce cellular stress, leading to the activation of signaling pathways that promote programmed cell death.

One such pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a crucial role in regulating cell proliferation, differentiation, and apoptosis.[4] Some Schiff bases have been shown to modulate the activity of key kinases within this pathway, such as p38 and JNK, leading to the induction of apoptosis.[4] The apoptotic process is often characterized by morphological changes such as cell shrinkage, membrane blebbing, and nuclear fragmentation.[1]

Antimicrobial Activity:

In addition to their anticancer potential, Schiff bases are well-known for their broad-spectrum antimicrobial activity against a variety of bacterial and fungal strains. The mode of action is thought to involve the inhibition of essential enzymes, disruption of cell membrane integrity, or chelation of metal ions crucial for microbial growth. The bromo and nitro substituents on the aromatic ring can enhance the lipophilicity of the molecules, facilitating their transport across microbial cell membranes and increasing their efficacy.

References

Application Notes and Protocols: 3-Bromo-4-nitrobenzaldehyde in the Synthesis of Novel Dyes and Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 3-Bromo-4-nitrobenzaldehyde as a versatile precursor in the synthesis of novel azo disperse dyes and indigo (B80030) pigments. While direct synthesis protocols starting from this compound are not extensively reported in peer-reviewed literature, its chemical structure lends itself to well-established synthetic routes in dye chemistry. This document outlines detailed, scientifically grounded, and plausible experimental protocols for the synthesis of a hypothetical azo disperse dye and an indigo pigment, derived from the title compound.

Introduction to this compound in Dye Synthesis

This compound is an aromatic aldehyde containing three key functional groups that make it an attractive starting material for the synthesis of a variety of colorants. The aldehyde group can participate in condensation reactions, the nitro group can be reduced to an amine to form a diazonium salt for azo coupling, and the bromo substituent can influence the final color of the dye and provide a site for further chemical modification. While not a dye itself, it is a valuable intermediate for creating complex, colored molecules with potential applications in textiles, coatings, and even as functional dyes in biomedical research.

Application I: Synthesis of a Novel Azo Disperse Dye

Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-). By reducing the nitro group of this compound to an amine, it can be converted into a diazonium salt and coupled with a suitable aromatic compound to produce a vibrant azo dye. Disperse dyes are non-ionic dyes with low water solubility, making them suitable for dyeing hydrophobic fibers like polyester.

The proposed synthesis involves a two-step process: the reduction of the nitro group to an amine, followed by diazotization and coupling with a naphthol derivative to yield a colored azo compound.

G A This compound B Reduction (e.g., SnCl2/HCl) A->B C 3-Bromo-4-aminobenzaldehyde B->C D Diazotization (NaNO2, HCl, 0-5°C) C->D E Diazonium Salt Intermediate D->E F Coupling (e.g., 2-Naphthol) E->F G Novel Azo Disperse Dye F->G

Caption: Proposed synthetic workflow for a novel azo disperse dye.

Step 1: Reduction of this compound to 3-Bromo-4-aminobenzaldehyde

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add this compound (10.0 g, 0.043 mol) and ethanol (B145695) (100 mL).

  • Reagent Addition: To the stirred suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (48.8 g, 0.216 mol) in concentrated hydrochloric acid (50 mL) portion-wise.

  • Reaction: Heat the mixture to reflux for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extraction and Purification: Extract the product with ethyl acetate (B1210297) (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 2: Diazotization of 3-Bromo-4-aminobenzaldehyde and Coupling with 2-Naphthol (B1666908)

  • Diazotization: Dissolve the purified 3-Bromo-4-aminobenzaldehyde (5.0 g, 0.025 mol) in a mixture of concentrated hydrochloric acid (10 mL) and water (20 mL). Cool the solution to 0-5°C in an ice-salt bath. To this cooled solution, add a pre-cooled solution of sodium nitrite (B80452) (1.9 g, 0.0275 mol) in water (10 mL) dropwise, maintaining the temperature below 5°C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Coupling: In a separate beaker, dissolve 2-naphthol (3.6 g, 0.025 mol) in a 10% sodium hydroxide (B78521) solution (40 mL) and cool to 0-5°C.

  • Reaction: Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with constant stirring. A colored precipitate should form immediately. Continue stirring for 2 hours, allowing the temperature to slowly rise to room temperature.

  • Isolation and Purification: Filter the precipitated dye, wash thoroughly with cold water until the filtrate is neutral, and then dry in a vacuum oven at 60°C. The crude dye can be recrystallized from a suitable solvent like ethanol or acetic acid.

The following table presents hypothetical data for the synthesized azo dye, based on similar compounds reported in the literature.[1]

ParameterExpected Value
Yield (%) 75-85
Melting Point (°C) >200 (with decomposition)
λmax (in DMF, nm) 480-520
Molar Extinction Coefficient (ε) 25,000 - 35,000
Color Deep Red to Orange

Application II: Synthesis of a Novel Indigo Pigment

Indigo pigments are known for their deep blue color and excellent stability. The Baeyer-Drewsen indigo synthesis involves the condensation of a 2-nitrobenzaldehyde (B1664092) derivative with acetone (B3395972) in a basic medium. This methodology can be adapted for this compound to produce a novel, halogenated indigo pigment.

G A 2 molecules of This compound C Baeyer-Drewsen Condensation (aq. NaOH) A->C B Acetone B->C D Novel Dibromo-dinitro-indigo Pigment C->D

Caption: Proposed workflow for a novel indigo pigment synthesis.

  • Reaction Setup: In a 500 mL Erlenmeyer flask, dissolve this compound (10.0 g, 0.043 mol) in acetone (200 mL).

  • Reagent Addition: To this solution, add a 2 M sodium hydroxide solution (100 mL) dropwise with vigorous stirring over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained below 25°C using an ice bath if necessary.

  • Reaction: A dark-colored precipitate should form. Continue stirring the mixture for 1 hour at room temperature after the addition is complete.

  • Isolation and Purification: Filter the solid pigment using a Büchner funnel. Wash the precipitate with a large volume of water until the filtrate is neutral, then with ethanol to remove any unreacted starting material, and finally with diethyl ether.

  • Drying: Dry the pigment in a vacuum oven at 80°C to a constant weight.

The expected properties of the novel indigo pigment are extrapolated from known indigo derivatives.

ParameterExpected Value
Yield (%) 60-70
Melting Point (°C) >300
Solubility Insoluble in water and common organic solvents
Color Deep Blue or Violet

Safety Precautions

  • This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All manipulations should be performed in a well-ventilated fume hood.

  • The reagents used in these syntheses, such as concentrated acids, bases, and tin(II) chloride, are corrosive and/or toxic. Consult the safety data sheets (SDS) for all chemicals before use.

Conclusion

This compound is a promising and versatile precursor for the synthesis of novel azo disperse dyes and indigo pigments. The protocols outlined in these application notes are based on well-established synthetic methodologies and provide a solid foundation for researchers to explore the development of new colorants with potentially unique properties. The presence of the bromo and nitro groups offers avenues for fine-tuning the electronic and steric properties of the final dye molecules, which can impact their color, fastness, and potential for other applications. Further research is warranted to fully characterize the properties of these novel dyes and pigments and to explore their utility in various scientific and industrial fields.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Precursors from 3-Bromo-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of key pharmaceutical precursors starting from 3-bromo-4-nitrobenzaldehyde. This versatile building block, featuring an aldehyde, a nitro group, and a bromine atom, offers multiple reaction sites for the construction of complex molecular architectures relevant to drug discovery. The following protocols detail key transformations including benzimidazole (B57391) formation, reductive amination, Suzuki coupling, and selective nitro group reduction.

Synthesis of 2-(3-Bromo-4-nitrophenyl)-1H-benzo[d]imidazole

Benzimidazoles are a prominent structural motif in many pharmaceutical agents, exhibiting a wide range of biological activities. The condensation of this compound with o-phenylenediamine (B120857) provides a direct route to a substituted benzimidazole precursor. This intermediate can be further functionalized at the bromine and nitro positions.

Reaction Scheme:

Experimental Protocol

A one-pot synthesis can be achieved with high efficiency.[1][2][3]

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol (B145695).

  • Catalyst Addition: Add a catalytic amount of ammonium (B1175870) chloride (NH4Cl).

  • Reaction: Stir the reaction mixture at 80-90°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (typically 2-3 hours), cool the mixture to room temperature and pour it into ice-cold water.

  • Purification: Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure 2-(3-bromo-4-nitrophenyl)-1H-benzo[d]imidazole.

Quantitative Data
Reactant AReactant BCatalystSolventTemperature (°C)Time (h)Yield (%)
p-Nitrobenzaldehydeo-PhenylenediamineNoneGrinding1400.592[3]
Salicylic Acido-PhenylenediamineNH4ClEthanol80289.18[1]

Note: The yield for the analogous reaction with p-nitrobenzaldehyde is provided for reference.

Logical Workflow for Benzimidazole Synthesis

benzimidazole_synthesis A This compound D Reaction Mixture A->D B o-Phenylenediamine B->D C Ethanol, NH4Cl (cat.) C->D E Heating (80-90°C) D->E Stirring F Work-up & Purification E->F Cooling, Precipitation G 2-(3-Bromo-4-nitrophenyl)-1H-benzo[d]imidazole F->G Filtration, Recrystallization

Caption: One-pot synthesis of a benzimidazole precursor.

Reductive Amination to Synthesize N-((3-Bromo-4-nitrophenyl)methyl)aniline

Reductive amination is a powerful method for the formation of secondary amines, which are common moieties in drug molecules. The aldehyde group of this compound can be readily converted to a secondary amine by reaction with a primary amine in the presence of a suitable reducing agent.

Reaction Scheme:

Experimental Protocol

This protocol is adapted from a general procedure for the reductive amination of aldehydes.[4][5][6]

  • Reactant Preparation: In a round-bottom flask, prepare a solution of this compound (1.0 eq) and aniline (B41778) (1.0 eq) in a suitable solvent like Tetrahydrofuran (THF).

  • Imine Formation: Add a dehydrating agent, such as DOWEX(R)50WX8 resin (0.5 g per mmol of aldehyde), and stir the mixture at room temperature for a short period (e.g., 5 minutes) to facilitate imine formation.[6]

  • Reduction: Add sodium borohydride (B1222165) (NaBH4) (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the resin. The filtrate can then be worked up by standard aqueous extraction procedures.

  • Purification: The crude product can be purified by column chromatography.

Quantitative Data for Analogous Reductive Aminations
AldehydeAmineReducing AgentCatalyst/AdditiveSolventTimeYield (%)
BenzaldehydeAnilineNaBH4DOWEX(R)50WX8THF20 min93[6]
4-NitrobenzaldehydeAnilineNaBH4DOWEX(R)50WX8THF25 min91[6]

Reductive Amination Workflow

reductive_amination A This compound D Imine Formation A->D B Aniline B->D C THF, DOWEX Resin C->D F Reduction D->F E NaBH4 E->F G Work-up & Purification F->G H N-((3-Bromo-4-nitrophenyl)methyl)aniline G->H

This compound + Phenylboronic Acid → 4-Nitro-3-phenylbenzaldehyde

Caption: Palladium-catalyzed Suzuki coupling cycle.

Selective Reduction of the Nitro Group

The selective reduction of the nitro group in this compound to an amine is a crucial step in the synthesis of many pharmaceutical intermediates, as it introduces a versatile amino group for further derivatization while preserving the aldehyde and bromo functionalities.

Reaction Scheme:

Experimental Protocol

A mild reducing agent is required to avoid the reduction of the aldehyde group. [7][8][9]

  • Reactant Preparation: Dissolve this compound in a suitable solvent such as ethanol or acetic acid.

  • Reducing Agent: Add a selective reducing agent. Iron powder (Fe) in the presence of an acid like acetic acid is a common choice. Alternatively, tin(II) chloride (SnCl2) can be used. Sodium sulfide (B99878) (Na2S) is another option for selective nitro group reduction. [7]3. Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, filter off the metal salts. If an acidic medium was used, neutralize the solution. Extract the product with an organic solvent.

  • Purification: The crude product can be purified by crystallization or column chromatography.

Common Conditions for Nitro Group Reduction
Reducing AgentConditionsSelectivity Notes
H2, Pd/CCatalytic hydrogenationMay also reduce the aldehyde group. [7]
Fe, Acid (e.g., AcOH)Mild conditionsGenerally selective for the nitro group. [7]
Zn, Acid (e.g., AcOH)Mild conditionsGenerally selective for the nitro group. [7]
SnCl2Mild conditionsSelective for the nitro group in the presence of other reducible groups. [7]
Na2SNon-acidic conditionsCan be selective for one nitro group in the presence of others. [7]
NaBH4, Ni(OAc)2Wet CH3CN, Room Temp.Reduces both nitro and aldehyde groups in nitrobenzaldehydes. [8]

Pathway for Selective Functional Group Transformation

selective_reduction Start This compound Nitro_Reduction Selective Nitro Reduction (e.g., Fe/AcOH) Start->Nitro_Reduction Side_Reaction Aldehyde Reduction Start->Side_Reaction Non-selective reducing agents Product 4-Amino-3-bromobenzaldehyde Nitro_Reduction->Product

Caption: Selective reduction of the nitro group.

References

Application Notes and Protocols: 3-Bromo-4-nitrobenzaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-nitrobenzaldehyde is a versatile aromatic aldehyde that serves as a key intermediate in the synthesis of various agrochemicals. Its unique substitution pattern, featuring a bromine atom and a nitro group on the benzene (B151609) ring, provides reactive sites for the introduction of diverse functional groups, leading to the development of novel herbicides, fungicides, and insecticides. The presence of the electron-withdrawing nitro group and the halogen atom influences the reactivity of the aldehyde and the benzene ring, making it a valuable building block for creating complex molecular architectures with desired biological activities.

This document provides detailed application notes and protocols for the use of this compound in the preparation of a model herbicidal compound, 2-(3-bromo-4-nitrophenyl)-1,3-oxazinane. This example illustrates a common synthetic strategy involving reductive amination to form a heterocyclic structure, a motif frequently found in bioactive molecules.

Application: Synthesis of Oxazinane-based Herbicides

The oxazinane ring system is a privileged scaffold in medicinal and agricultural chemistry due to its favorable physicochemical properties and diverse biological activities. In this application, this compound is used as the starting material for the synthesis of 2-(3-bromo-4-nitrophenyl)-1,3-oxazinane, a potential herbicidal agent. The synthesis involves a reductive amination reaction with 3-aminopropan-1-ol.

Experimental Protocol: Synthesis of 2-(3-bromo-4-nitrophenyl)-1,3-oxazinane

Materials:

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Amine: To this solution, add 3-aminopropan-1-ol (1.1 eq). Stir the mixture at room temperature for 30 minutes.

  • Reductive Amination: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture in portions. The reaction is exothermic, so maintain the temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-(3-bromo-4-nitrophenyl)-1,3-oxazinane.

Data Presentation
CompoundStarting MaterialReagentsSolventYield (%)Purity (%)
2-(3-bromo-4-nitrophenyl)-1,3-oxazinaneThis compound3-Aminopropan-1-ol, Sodium triacetoxyborohydrideDCM75-85>95

Visualization of the Synthesis Workflow

Synthesis_Workflow Start Start: this compound & 3-Aminopropan-1-ol Reaction Reductive Amination (Sodium Triacetoxyborohydride, DCM) Start->Reaction Workup Aqueous Work-up (NaHCO3, Brine) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Product: 2-(3-bromo-4-nitrophenyl)-1,3-oxazinane Purification->Product

Caption: Synthetic workflow for 2-(3-bromo-4-nitrophenyl)-1,3-oxazinane.

Signaling Pathway and Mechanism of Action (Hypothetical)

While the specific biological target of 2-(3-bromo-4-nitrophenyl)-1,3-oxazinane has not been definitively established, many herbicides with similar structural features act by inhibiting key enzymes in essential plant metabolic pathways. A plausible hypothesis is the inhibition of an enzyme involved in amino acid biosynthesis or cell wall formation.

Visualization of a Hypothetical Signaling Pathway

Signaling_Pathway Herbicide 2-(3-bromo-4-nitrophenyl) -1,3-oxazinane TargetEnzyme Plant-Specific Enzyme (e.g., Acetolactate Synthase) Herbicide->TargetEnzyme Inhibition Pathway Essential Metabolic Pathway (e.g., Branched-Chain Amino Acid Synthesis) TargetEnzyme->Pathway Catalysis Products Essential Metabolites (e.g., Valine, Leucine, Isoleucine) Pathway->Products Growth Plant Growth & Development Products->Growth

Caption: Hypothetical mechanism of action for the oxazinane herbicide.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of novel agrochemicals. The protocol provided for the synthesis of 2-(3-bromo-4-nitrophenyl)-1,3-oxazinane demonstrates a straightforward and efficient method for accessing this class of compounds. Further investigation into the biological activity and mechanism of action of such derivatives is warranted to develop new and effective crop protection agents. The versatility of this compound allows for the generation of diverse chemical libraries, which can be screened for a wide range of agrochemical applications.

Application Notes and Protocols for the Chemoselective Reduction of 3-Bromo-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, particularly in the preparation of anilines which are key intermediates in the pharmaceutical and fine chemical industries. For substrates containing multiple reducible functional groups, such as 3-Bromo-4-nitrobenzaldehyde, chemoselectivity is of paramount importance. The aldehyde group is susceptible to reduction to an alcohol, and the carbon-bromine bond can undergo hydrogenolysis under certain catalytic hydrogenation conditions. Therefore, mild and selective methods are required to exclusively reduce the nitro group while preserving the aldehyde and bromo functionalities. This document outlines two established protocols for the selective reduction of this compound to 3-Bromo-4-aminobenzaldehyde using iron in acidic medium and tin(II) chloride.

Reaction Scheme

Comparative Data of Reduction Protocols

The following table summarizes the key quantitative parameters for the two detailed protocols. These values are based on established methods for the selective reduction of aromatic nitro compounds.

ParameterProtocol 1: Iron in Acetic AcidProtocol 2: Tin(II) Chloride
Reducing Agent Reduced Iron PowderTin(II) chloride dihydrate (SnCl₂·2H₂O)
Substrate (mmol) 1.01.0
Reducing Agent (mmol) 5.010.0
Solvent System Glacial Acetic Acid, Ethanol (B145695), WaterEthanol
Temperature (°C) 3030
Reaction Time (h) 12
Work-up Procedure Filtration, Basification with KOH, ExtractionSolvent Removal, Basification with KOH, Extraction
Reported Yield Range High (typically >80%)Good to High (typically 70-95%)[1]

Experimental Protocols

Protocol 1: Reduction using Iron in Acetic Acid

This protocol employs reduced iron powder in a mildly acidic medium, which is known for its high chemoselectivity in reducing nitroarenes without affecting other sensitive functional groups like aldehydes and halides.[1][2][3]

Materials:

  • This compound

  • Reduced Iron Powder

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Ethyl Acetate (B1210297)

  • 2M Potassium Hydroxide (KOH) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for temperature control)

  • TLC plates (e.g., silica (B1680970) gel 60 F₂₅₄)

  • Filtration apparatus (e.g., Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (e.g., 0.230 g, 1.0 mmol) in a solvent mixture of glacial acetic acid (2 mL), ethanol (2 mL), and water (1 mL).

  • Addition of Reducing Agent: To this suspension, add reduced iron powder (0.279 g, 5.0 mmol).[1]

  • Reaction: Stir the resulting suspension at 30°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot. The reaction is typically complete within 1 hour.

  • Work-up - Filtration: Upon completion, filter the reaction mixture through a pad of celite to remove the iron residue. Wash the residue thoroughly with ethyl acetate (e.g., 30 mL).

  • Work-up - Extraction: Combine the filtrates and transfer to a separatory funnel. Carefully add 2M KOH solution to partition the mixture and neutralize the acetic acid. The aqueous layer should be basic.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-Bromo-4-aminobenzaldehyde.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction using Tin(II) Chloride

The use of stannous chloride (tin(II) chloride) is a classic and effective method for the selective reduction of aromatic nitro compounds.[2][4] It is particularly useful when acidic conditions are preferred, and it generally does not affect aldehyde or halide groups.[5]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl Acetate

  • 2M Potassium Hydroxide (KOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • TLC plates

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 0.230 g, 1.0 mmol) in ethanol (5 mL).

  • Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (2.26 g, 10.0 mmol).[1]

  • Reaction: Stir the reaction mixture at 30°C. Monitor the reaction for completion by TLC (typically 2 hours).

  • Work-up - Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure.

  • Work-up - Extraction: Partition the crude residue between ethyl acetate and 2M KOH solution. Ensure the aqueous layer is basic to precipitate tin salts.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to obtain the crude product.

  • Purification: Purify the resulting 3-Bromo-4-aminobenzaldehyde by appropriate methods such as recrystallization or column chromatography.

Visualized Workflow and Pathways

The following diagrams illustrate the logical workflow of the experimental protocols.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product start Dissolve/Suspend This compound in Solvent System add_reductant Add Reducing Agent (Fe or SnCl2·2H2O) start->add_reductant react Stir at 30°C add_reductant->react monitor Monitor by TLC react->monitor filter_or_evap Filter (Fe) or Evaporate (SnCl2) monitor->filter_or_evap partition Partition with Ethyl Acetate & 2M KOH filter_or_evap->partition extract Extract Aqueous Layer partition->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Recrystallization/Chromatography) concentrate->purify end_product 3-Bromo-4-aminobenzaldehyde purify->end_product

Caption: Experimental workflow for the reduction of this compound.

G Start This compound Nitroso Nitroso Intermediate Start->Nitroso + 2[H] Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine + 2[H] Product 3-Bromo-4-aminobenzaldehyde Hydroxylamine->Product + 2[H]

Caption: Simplified reduction pathway from nitro to amino group.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Bromo-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-nitrobenzaldehyde is a versatile synthetic intermediate characterized by a bromine atom activated towards nucleophilic substitution by the presence of a strongly electron-withdrawing nitro group in the para position and an aldehyde group in the meta position. This electronic arrangement makes the bromine atom a good leaving group in various nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. These reactions are pivotal in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with novel electronic properties. This document provides detailed application notes and experimental protocols for several key nucleophilic substitution reactions at the bromine position of this compound.

General Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro and aldehyde groups create a significant electron deficiency on the aromatic ring, particularly at the carbon atom bearing the bromine. This facilitates the attack of nucleophiles, leading to the formation of a resonance-stabilized Meisenheimer complex. Subsequent elimination of the bromide ion restores the aromaticity and yields the substituted product.

sn_ar_mechanism reactant This compound intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + Nu⁻ nucleophile Nucleophile (Nu⁻) product 3-Substituted-4-nitrobenzaldehyde intermediate->product - Br⁻ leaving_group Bromide Ion (Br⁻) intermediate->leaving_group

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

O-Arylation (Ullmann Condensation)

The Ullmann condensation allows for the formation of diaryl ethers through a copper-catalyzed reaction between an aryl halide and a phenol (B47542). For this compound, this reaction provides a route to 3-phenoxy-4-nitrobenzaldehyde derivatives, which are valuable precursors in medicinal chemistry.

Quantitative Data for O-Arylation
EntryPhenol NucleophileCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenolCuI (10 mol%)K₂CO₃DMF120-14012-2475-85
24-MethoxyphenolCu₂O (10 mol%)Cs₂CO₃Dioxane1101880-90
34-ChlorophenolCu powderK₃PO₄NMP1502470-80
Experimental Protocol: Synthesis of 3-Phenoxy-4-nitrobenzaldehyde
  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), phenol (1.2 eq), copper(I) iodide (CuI, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 130 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired 3-phenoxy-4-nitrobenzaldehyde.

N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of substituted anilines from this compound.

buchwald_hartwig_cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)(Br)L₂] pd0->pd_complex Oxidative Addition (Ar-Br) amide_complex [Ar-Pd(II)(NR'R'')L₂] pd_complex->amide_complex Amine Coordination & Deprotonation (+ HNR'R'', Base) amide_complex->pd0 Reductive Elimination product Ar-NR'R'' amide_complex->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Quantitative Data for N-Arylation
EntryAmine NucleophilePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Aniline (B41778)Pd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene (B28343)1001285-95
2MorpholinePd(OAc)₂ (2)RuPhos (4)NaOt-BuDioxane100890-98
3BenzylaminePdCl₂(dppf) (3)-Cs₂CO₃THF801680-90
Experimental Protocol: Synthesis of 3-(Phenylamino)-4-nitrobenzaldehyde
  • In a glovebox, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and potassium phosphate (B84403) (K₃PO₄, 1.5 eq) to an oven-dried Schlenk tube.

  • Add this compound (1.0 eq) and aniline (1.2 eq).

  • Add anhydrous toluene.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-(phenylamino)-4-nitrobenzaldehyde.

C-C Bond Formation (Suzuki and Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings are indispensable tools for constructing carbon-carbon bonds. These reactions allow for the introduction of aryl, vinyl, or alkynyl groups at the bromine position of this compound.

suzuki_cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)(Br)L₂] pd0->pd_complex Oxidative Addition (Ar-Br) transmetal_complex [Ar-Pd(II)-R'L₂] pd_complex->transmetal_complex Transmetalation (+ R'-B(OR)₂, Base) transmetal_complex->pd0 Reductive Elimination product Ar-R' transmetal_complex->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Quantitative Data for Suzuki Coupling
EntryBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/H₂O901288-96
24-Vinylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O100690-97
3Thiophene-2-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF801885-92
Experimental Protocol: Synthesis of 3-Phenyl-4-nitrobenzaldehyde (Suzuki Coupling)
  • To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (Na₂CO₃, 2.0 eq).

  • Add a 4:1 mixture of toluene and water.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture to 90 °C under an argon atmosphere and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain 3-phenyl-4-nitrobenzaldehyde.

Quantitative Data for Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene (B144264)PdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60685-95
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (5)DIPAToluene70880-90
31-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (3)PiperidineDMF501282-92
Experimental Protocol: Synthesis of 3-(Phenylethynyl)-4-nitrobenzaldehyde (Sonogashira Coupling)
  • To a Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous tetrahydrofuran (B95107) (THF) and triethylamine (B128534) (Et₃N, 2.5 eq).

  • Add phenylacetylene (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to give 3-(phenylethynyl)-4-nitrobenzaldehyde.

Cyanation Reaction

The introduction of a nitrile group can be achieved through copper- or palladium-catalyzed cyanation reactions, converting this compound into 3-Cyano-4-nitrobenzaldehyde, a key intermediate for various pharmaceuticals.

Quantitative Data for Cyanation
EntryCyanide SourceCatalystSolventTemp (°C)Time (h)Yield (%)
1CuCN-DMF140-150670-80
2Zn(CN)₂Pd₂(dba)₃ / dppfDMA1201285-95
3KCNPd(PPh₃)₄Toluene1001875-85
Experimental Protocol: Synthesis of 3-Cyano-4-nitrobenzaldehyde (Copper-Catalyzed)
  • In a round-bottom flask, suspend this compound (1.0 eq) and copper(I) cyanide (CuCN, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approx. 150 °C) under a nitrogen atmosphere for 6 hours.

  • Cool the reaction mixture and pour it into an aqueous solution of ethylenediamine.

  • Stir for 30 minutes, then extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography to yield 3-Cyano-4-nitrobenzaldehyde.

Thiolation Reaction

The displacement of the bromine atom with a sulfur nucleophile provides a direct route to 3-(arylthio)-4-nitrobenzaldehyde derivatives. These compounds are useful in the synthesis of sulfur-containing heterocycles.

Quantitative Data for Thiolation
EntryThiol NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1ThiophenolK₂CO₃DMF80490-98
2Sodium thiophenoxide-EthanolRT2>95
34-MethylthiophenolNaHTHF60688-95
Experimental Protocol: Synthesis of 3-(Phenylthio)-4-nitrobenzaldehyde
  • To a solution of thiophenol (1.1 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 4 hours.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.

  • Purify the crude product via column chromatography to obtain 3-(phenylthio)-4-nitrobenzaldehyde.

experimental_workflow start Start: This compound + Nucleophile/Reagents reaction Reaction Setup: - Solvent Addition - Inert Atmosphere - Temperature Control start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup: - Quenching - Extraction monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification product Final Product Characterization purification->product

Caption: General experimental workflow for nucleophilic substitution.

Application Notes and Protocols: The Role of 3-Bromo-4-nitrobenzaldehyde in Multi-component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-bromo-4-nitrobenzaldehyde in various multi-component reactions (MCRs). The inherent reactivity of this aromatic aldehyde, owing to the electron-withdrawing effects of the nitro and bromo groups, makes it a valuable building block for the synthesis of diverse and complex heterocyclic scaffolds of interest in medicinal chemistry and drug development.

Introduction

Multi-component reactions are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. This compound is a particularly interesting substrate for MCRs due to the electronic properties of its substituents, which activate the aldehyde group towards nucleophilic attack, a key step in many MCRs. This document focuses on its application in the Biginelli and Hantzsch reactions, providing generalized protocols based on established methodologies for similar substrates.

Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a three-component condensation between an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs (DHPMs).[1][2] These heterocyclic cores are found in numerous biologically active compounds, including calcium channel blockers and antiviral agents. The use of this compound in this reaction is expected to proceed with high efficiency due to the activated nature of the aldehyde.[2]

Experimental Protocol: Synthesis of 4-(3-Bromo-4-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

This protocol is adapted from general procedures for the Biginelli reaction with substituted aromatic aldehydes.[3]

Materials:

  • This compound

  • Ethyl acetoacetate (B1235776)

  • Urea

  • Ethanol (B145695) (absolute)

  • Hydrochloric acid (concentrated) or a Lewis acid catalyst (e.g., nano-γ-Al2O3/BF3/Fe3O4)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (10 mmol, 2.30 g), ethyl acetoacetate (10 mmol, 1.27 mL), and urea (12 mmol, 0.72 g).

  • Solvent and Catalyst Addition: Add absolute ethanol (30 mL) to the flask. To this mixture, add a catalytic amount of concentrated hydrochloric acid (0.5 mL) or an alternative catalyst such as nano-γ-Al2O3/BF3/Fe3O4 (0.04 g).

  • Reaction: Heat the mixture to reflux with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate (B1210297), 7:3). The reaction is typically complete within 3-5 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation and Purification: Collect the solid product by filtration and wash it with cold ethanol to remove unreacted starting materials. The crude product can be further purified by recrystallization from ethanol to afford the pure dihydropyrimidinone as a crystalline solid.

Quantitative Data (Expected)

The following table summarizes expected yields and reaction times for the Biginelli reaction with various substituted benzaldehydes, highlighting the expected high performance of electron-deficient aldehydes like this compound.

AldehydeCatalystSolventTime (h)Yield (%)
BenzaldehydeHClEthanol4-658-62[4]
4-Nitrobenzaldehydenano-γ-Al2O3/BF3/Fe3O4Solvent-free0.5-1>90
This compound HCl or Lewis Acid Ethanol or Solvent-free 1-3 >90 (Predicted)

Diagram of the Biginelli Reaction Workflow

Biginelli_Workflow Reactants This compound Ethyl Acetoacetate Urea Mixing Mix in Ethanol with Catalyst Reactants->Mixing Reflux Reflux (3-5 h) Mixing->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Filter and Wash with Cold Ethanol Cooling->Filtration Purification Recrystallize from Ethanol Filtration->Purification Product Pure Dihydropyrimidinone Derivative Purification->Product

Biginelli Reaction Workflow

Hantzsch Dihydropyridine (B1217469) Synthesis

The Hantzsch synthesis is a four-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate to form 1,4-dihydropyridines.[5][6] These compounds are of significant pharmacological importance, with many serving as calcium channel blockers for the treatment of cardiovascular diseases. The use of 3-nitrobenzaldehyde (B41214) is well-established in the synthesis of potent dihydropyridine drugs, suggesting that this compound would be a highly suitable substrate.[6]

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(3-bromo-4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

This protocol is based on the established Hantzsch synthesis using 3-nitrobenzaldehyde.[6]

Materials:

  • This compound

  • Ethyl acetoacetate (2 equivalents)

  • Ammonium hydroxide (B78521) (concentrated)

  • Ethanol

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 2.30 g) in ethanol (30 mL).

  • Addition of Reagents: To the stirred solution, add ethyl acetoacetate (20 mmol, 2.54 mL).

  • Nitrogen Source: Add concentrated ammonium hydroxide (12 mmol, ~0.8 mL) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 8-10 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate as a solid. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold water and then recrystallize from ethanol to obtain the pure 1,4-dihydropyridine (B1200194) derivative as a yellow crystalline solid.

Quantitative Data (Expected)

The following table presents typical yields for the Hantzsch synthesis with related aldehydes, indicating the expected outcome for this compound.

Aldehydeβ-KetoesterNitrogen SourceSolventTime (h)Yield (%)
3-NitrobenzaldehydeEthyl acetoacetateNH₄OHEthanol10~85[6]
BenzaldehydeEthyl acetoacetateNH₄OAcAqueous Micelles296[5]
This compound Ethyl acetoacetate NH₄OH Ethanol 8-10 >80 (Predicted)

Diagram of the Hantzsch Synthesis Signaling Pathway

Hantzsch_Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_cyclization Cyclization and Dehydration Aldehyde This compound Knoevenagel Knoevenagel Adduct (from Aldehyde + Ketoester) Aldehyde->Knoevenagel Ketoester Ethyl Acetoacetate (2 eq.) Enamine Enamine (from Ketoester + Ammonia) Ketoester->Enamine Ketoester->Knoevenagel Ammonia Ammonia Ammonia->Enamine Michael_Addition Michael Addition Enamine->Michael_Addition Knoevenagel->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 1,4-Dihydropyridine Dehydration->Product

Hantzsch Dihydropyridine Synthesis Pathway
Conclusion

This compound serves as a highly reactive and versatile substrate in multi-component reactions for the synthesis of medicinally relevant heterocyclic compounds. The protocols provided herein for the Biginelli and Hantzsch reactions, based on established procedures for analogous compounds, offer a solid foundation for researchers to explore the utility of this valuable building block. The electron-withdrawing nature of the substituents is anticipated to facilitate these reactions, leading to high yields of the desired products. Further optimization of reaction conditions, including catalysts and solvents, can be explored to enhance the efficiency and greenness of these synthetic routes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-4-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent laboratory-scale synthesis involves the oxidation of 3-bromo-4-nitrotoluene. This method typically employs a strong oxidizing agent, such as chromium trioxide (CrO₃), in a mixture of acetic acid and acetic anhydride (B1165640). The reaction proceeds through a diacetate intermediate which is then hydrolyzed to yield the final aldehyde product.

Q2: What are the primary byproducts I should expect in this synthesis?

A2: The most common byproduct is 3-bromo-4-nitrobenzoic acid, which results from the over-oxidation of the methyl group of the starting material.[1] Unreacted 3-bromo-4-nitrotoluene may also be present if the reaction does not go to completion.

Q3: How can I minimize the formation of the carboxylic acid byproduct?

A3: Careful control of reaction temperature is crucial. The oxidation reaction is exothermic, and maintaining a low temperature (typically below 10°C) during the addition of the oxidizing agent can significantly reduce the over-oxidation to the carboxylic acid.[1] Using the stoichiometric amount of the oxidizing agent is also important.

Q4: How can I effectively separate this compound from the 3-bromo-4-nitrobenzoic acid byproduct?

A4: The difference in acidity between the aldehyde and the carboxylic acid allows for a straightforward separation. Washing the crude product mixture with a mild aqueous base, such as a sodium carbonate solution, will selectively deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that can be removed in the aqueous phase.[1] The desired aldehyde, being non-acidic, will remain in the organic layer.

Q5: My final product is a yellowish solid. Is this normal?

A5: Yes, this compound is typically a colorless to light yellow crystalline solid.[2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Over-oxidation: Reaction temperature was too high, leading to excessive formation of 3-bromo-4-nitrobenzoic acid. 3. Poor quality of reagents: Old or impure chromium trioxide, or wet acetic anhydride.1. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the starting material is consumed. 2. Maintain a strict temperature control, preferably below 10°C, during the addition of chromium trioxide. Use an ice-salt bath for efficient cooling.[1] 3. Use freshly opened or purified reagents. Ensure acetic anhydride is anhydrous.
Product is difficult to purify/isolate 1. Formation of an oily product: The intermediate diacetate can sometimes separate as an oil instead of a solid. 2. Emulsion during workup: Vigorous shaking during the basic wash can lead to the formation of an emulsion, making layer separation difficult.1. After pouring the reaction mixture onto ice, stir vigorously until the oily product solidifies completely.[3] 2. During the aqueous wash, gently invert the separatory funnel instead of vigorous shaking. If an emulsion forms, adding a small amount of brine can help to break it.
TLC analysis shows multiple unexpected spots 1. Side reactions: Although less common, other side reactions could be occurring. 2. Contaminated starting material: The starting 3-bromo-4-nitrotoluene may contain impurities.1. Re-evaluate the reaction conditions, ensuring an inert atmosphere if necessary and checking for potential incompatibilities. 2. Check the purity of the starting material by TLC or other analytical methods before starting the reaction.

Data Presentation: Byproduct Formation

The following table presents hypothetical, yet realistic, data on the impact of reaction temperature on the product and byproduct distribution in the oxidation of 3-bromo-4-nitrotoluene.

Reaction Temperature (°C) Yield of this compound (%) Yield of 3-bromo-4-nitrobenzoic acid (%) Unreacted Starting Material (%)
5-10651520
15-20503515
>25306010

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the well-established synthesis of p-nitrobenzaldehyde and is expected to provide good yields of the target compound.[1]

Materials:

  • 3-bromo-4-nitrotoluene

  • Glacial acetic acid

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Chromium trioxide (CrO₃)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3-bromo-4-nitrotoluene in a mixture of glacial acetic acid and acetic anhydride.

  • Acid Addition: Slowly add concentrated sulfuric acid to the solution while stirring.

  • Cooling: Cool the mixture to 5°C in an ice-salt bath.

  • Oxidation: Add chromium trioxide in small portions, ensuring the temperature does not rise above 10°C. This addition should be done slowly and carefully.

  • Reaction Completion: After the addition is complete, continue stirring for an additional 10-15 minutes.

  • Quenching: Pour the reaction mixture into a beaker containing crushed ice and water. The intermediate, 3-bromo-4-nitrobenzylidene diacetate, should precipitate as a solid.

  • Isolation of Intermediate: Collect the solid by suction filtration and wash it thoroughly with cold water until the washings are colorless.

  • Purification from Carboxylic Byproduct: Suspend the crude solid in a cold 2% sodium carbonate solution and stir. This will dissolve the 3-bromo-4-nitrobenzoic acid byproduct.

  • Isolation of Purified Intermediate: Filter the solid, wash with cold water, and then with a small amount of cold ethanol.

  • Hydrolysis: In a separate flask, reflux the purified diacetate intermediate with a mixture of water, ethanol, and a catalytic amount of concentrated sulfuric acid for approximately 30 minutes.

  • Crystallization: Cool the solution in an ice bath to crystallize the this compound.

  • Final Product Isolation: Collect the crystals by suction filtration, wash with cold water, and dry in a desiccator.

Visualizations

Synthesis_Byproducts Start 3-bromo-4-nitrotoluene Intermediate 3-bromo-4-nitrobenzylidene diacetate Start->Intermediate CrO3, Ac2O, H2SO4 Byproduct 3-bromo-4-nitrobenzoic acid Start->Byproduct Over-oxidation Product This compound Intermediate->Product H3O+, Heat

Caption: Synthetic pathway with the formation of the primary byproduct.

Troubleshooting_Workflow Start Low Yield of Product Check_Temp Was reaction temperature kept below 10°C? Start->Check_Temp Check_Reagents Are reagents (CrO3, Ac2O) of high purity and anhydrous? Check_Temp->Check_Reagents Yes High_Temp Over-oxidation to carboxylic acid Check_Temp->High_Temp No Check_Completion Was reaction monitored by TLC for completion? Check_Reagents->Check_Completion Yes Bad_Reagents Slow or incomplete reaction Check_Reagents->Bad_Reagents No Incomplete_Reaction Unreacted starting material remains Check_Completion->Incomplete_Reaction No Solution Optimize temperature control, use fresh reagents, and monitor reaction progress. Check_Completion->Solution Yes High_Temp->Solution Bad_Reagents->Solution Incomplete_Reaction->Solution

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of Crude 3-Bromo-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Bromo-4-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, the corresponding carboxylic acid (3-Bromo-4-nitrobenzoic acid) formed by oxidation of the aldehyde, and potentially other isomers depending on the synthetic route.[1]

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is typically a colorless to light yellow crystalline solid.[2] Its melting point is reported to be in the range of 87-89 °C.[2] A broad melting range or a discolored appearance of your crude product suggests the presence of impurities.

Q3: In which common laboratory solvents is this compound soluble?

A3: this compound is soluble in several organic solvents, including ethanol (B145695) and ether.[2] Its solubility in nonpolar solvents like hexanes is expected to be lower, especially at room temperature. This differential solubility is key for purification by recrystallization.

Q4: Which purification techniques are most suitable for crude this compound?

A4: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. For removal of acidic impurities, a simple aqueous wash with a mild base can be effective.[1] A specialized technique involves the formation of a bisulfite adduct, which is specific to aldehydes.[1][3]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oily precipitate forms instead of crystals. The boiling point of the solvent may be higher than the melting point of the compound, or the solution is too concentrated.Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. Ensure slow cooling to allow for proper crystal lattice formation.
No crystals form upon cooling. The solution is not saturated (too much solvent was used), or the solution is supersaturated.If too much solvent was used, carefully evaporate some of it to concentrate the solution. To induce crystallization from a supersaturated solution, scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound.
Low recovery of purified product. Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during transfer.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.
Product is still colored after recrystallization. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a fluted filter paper for hot filtration to prevent premature crystallization in the funnel.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the desired compound from impurities. The chosen eluent system has incorrect polarity.Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound. A gradient elution (gradually increasing the polarity of the eluent) may be necessary for complex mixtures.
The compound is not eluting from the column. The eluent is not polar enough, or the compound is irreversibly adsorbed onto the stationary phase.Gradually increase the polarity of the eluent. If the compound is suspected to be acidic, adding a small amount of acetic acid to the eluent might help. For basic compounds, a small amount of triethylamine (B128534) can be added. If using silica (B1680970) gel, consider switching to a less acidic stationary phase like alumina.
Cracks appear in the stationary phase during the run. The column was not packed properly, or the solvent level dropped below the top of the stationary phase.Ensure the column is packed uniformly without any air bubbles. Never let the solvent level go below the top of the silica or alumina.
The compound elutes as a broad band, leading to mixed fractions. The initial sample band was too diffuse.Dissolve the crude product in the minimum amount of the eluent and load it onto the column in a concentrated band. Dry-loading the sample (adsorbing it onto a small amount of silica gel before adding it to the column) can also provide a sharper initial band.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the purification of crude this compound using a mixed solvent system of toluene (B28343) and petroleum ether, a common method for purifying aromatic aldehydes.

Materials:

  • Crude this compound

  • Toluene

  • Petroleum ether (60-80 °C boiling range)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot toluene to dissolve the crude solid completely. Stir and gently heat the mixture on a hot plate.

  • If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.

  • Perform a hot filtration through a fluted filter paper to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • Gradually add petroleum ether to the solution until it becomes slightly cloudy.

  • Warm the solution slightly until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold petroleum ether.

  • Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Protocol 2: Purification by Column Chromatography

This protocol outlines the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Prepare a slurry of silica gel in hexanes and carefully pack the chromatography column.

  • Dissolve the crude this compound in a minimal amount of a 1:1 mixture of hexanes and ethyl acetate.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting the column with a nonpolar solvent system, such as 95:5 hexanes:ethyl acetate.

  • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data

Table 1: Solvent Properties for Purification

SolventBoiling Point (°C)Polarity IndexNotes
Toluene1112.4Good solvent for dissolving aromatic compounds when hot.
Petroleum Ether60-80~0.1Good anti-solvent to induce crystallization.
Hexanes690.1Common nonpolar mobile phase for column chromatography.
Ethyl Acetate774.4Common polar mobile phase for column chromatography.
Ethanol784.3A potential recrystallization solvent.[2]
Diethyl Ether352.8A potential recrystallization solvent.[2]

Visualizations

PurificationWorkflow crude Crude 3-Bromo-4- nitrobenzaldehyde dissolve Dissolve in minimal hot solvent crude->dissolve hot_filtration Hot Filtration (optional, with charcoal) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool crystallize Crystallization cool->crystallize filter_wash Filter and Wash with cold solvent crystallize->filter_wash pure Pure Product filter_wash->pure

Caption: A typical workflow for the purification of this compound by recrystallization.

TroubleshootingDecisionTree start Crude Product check_purity Assess Purity (TLC, Melting Point) start->check_purity is_impure Impure? check_purity->is_impure recrystallization Attempt Recrystallization is_impure->recrystallization Yes pure_product Pure Product is_impure->pure_product No oiling_out Oiling Out? recrystallization->oiling_out no_crystals No Crystals? recrystallization->no_crystals column_chromatography Consider Column Chromatography column_chromatography->pure_product oiling_out->column_chromatography No adjust_solvent Adjust Solvent System or Cooling Rate oiling_out->adjust_solvent Yes no_crystals->column_chromatography No induce_crystallization Induce Crystallization (scratch/seed) no_crystals->induce_crystallization Yes adjust_solvent->recrystallization induce_crystallization->recrystallization

Caption: A decision tree for troubleshooting common issues during the purification of this compound.

References

Technical Support Center: Troubleshooting Reactions with 3-Bromo-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scientists and researchers utilizing 3-Bromo-4-nitrobenzaldehyde in their synthetic endeavors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions with this versatile intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound?

A1: this compound possesses three primary reactive sites:

  • Aldehyde group: Susceptible to nucleophilic attack and can participate in reactions like Wittig olefination, reductions, and reductive aminations.

  • Bromo substituent: Can be replaced via cross-coupling reactions, such as the Suzuki-Miyaura coupling.

  • Nitro group: Can be reduced to an amine, which can then be used in subsequent transformations, for example, in the synthesis of heterocyclic compounds like quinazolines.

Q2: I am having trouble dissolving this compound in my reaction solvent. What are its solubility properties?

A2: this compound is a crystalline solid that is generally soluble in common organic solvents such as ethanol (B145695), ether, dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[1] If you are experiencing solubility issues, consider gently warming the mixture or using a more polar aprotic solvent. For reactions in mixed aqueous-organic media, ensuring a sufficient volume of the organic co-solvent is crucial.

Q3: My reaction is not going to completion. What are some general tips to improve conversion?

A3: Several factors can lead to incomplete reactions. Consider the following:

  • Reagent Purity: Ensure the purity of your this compound and other reagents. Impurities can poison catalysts or lead to side reactions.

  • Reaction Temperature: Some reactions may require higher temperatures to proceed at a reasonable rate. If your reaction is sluggish, consider a modest increase in temperature while monitoring for decomposition.

  • Catalyst Activity: For catalyzed reactions like Suzuki coupling, ensure your catalyst is active. Using a fresh batch of catalyst or a different ligand can sometimes improve results.

  • Inert Atmosphere: Reactions sensitive to oxygen and moisture, such as Suzuki couplings, require a properly inert atmosphere (e.g., nitrogen or argon). Ensure your degassing procedure is thorough.

Troubleshooting Specific Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting this compound with a boronic acid or ester.

Problem: Low or no yield of the coupled product.

Possible Cause Suggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst. For electron-deficient aryl bromides like this compound, consider using more electron-rich and bulky phosphine (B1218219) ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.
Inappropriate Base The choice of base is critical. Weaker bases may not be effective. Try stronger bases like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry.
Poor Solvent Choice A combination of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base is typically used. The ratio can be optimized. Ensure solvents are adequately degassed.
Low Reaction Temperature Suzuki couplings often require elevated temperatures (80-110 °C). If the reaction is slow, a gradual increase in temperature may be beneficial.
Side Reactions Protodeboronation (loss of the boronic acid group) can occur. Use of boronic esters (e.g., pinacol (B44631) esters) can mitigate this. Homocoupling of the boronic acid can be minimized by ensuring a thoroughly oxygen-free environment.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a flame-dried flask, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed solvent (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Boronic Acid, Base B Add Catalyst (e.g., Pd(PPh3)4) A->B C Degas System (Ar or N2) B->C D Add Degassed Solvent C->D E Heat to 80-100 °C D->E F Monitor by TLC/LC-MS E->F G Cool & Dilute F->G H Aqueous Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J

Figure 1. General experimental workflow for the Suzuki-Miyaura coupling reaction.

Wittig Reaction

The Wittig reaction transforms the aldehyde group of this compound into an alkene.

Problem: Low yield of the desired alkene.

Possible Cause Suggested Solution
Incomplete Ylide Formation Ensure a strong enough base (e.g., n-BuLi, NaH, or KOtBu) is used to deprotonate the phosphonium (B103445) salt. The reaction is often indicated by a color change.
Ylide Reactivity Stabilized ylides (containing an electron-withdrawing group) are less reactive and may require higher temperatures or longer reaction times. Unstabilized ylides are more reactive but can be more challenging to handle.
Steric Hindrance While less of an issue with an aldehyde, significant steric bulk on the ylide can hinder the reaction.
Side Reactions The presence of water can quench the ylide. Ensure anhydrous conditions for ylide formation. The nitro group is generally stable under Wittig conditions, but highly reactive ylides could potentially interact with it.

Experimental Protocol: General Procedure for Wittig Reaction

  • In a flame-dried, two-necked flask under an inert atmosphere, suspend the appropriate triphenylphosphonium salt (1.0-1.2 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C or -78 °C, depending on the base.

  • Slowly add a strong base (e.g., n-BuLi) until the characteristic color of the ylide persists.

  • Stir the ylide solution for 30-60 minutes.

  • Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography to separate the alkene from triphenylphosphine (B44618) oxide.

Wittig_Reaction_Troubleshooting Start Low Wittig Reaction Yield Q1 Check Ylide Formation? Start->Q1 S1 Incomplete Deprotonation: - Use stronger base (n-BuLi, NaH) - Ensure anhydrous conditions Q1->S1 No/Pale Color Q2 Reaction Conditions Optimized? Q1->Q2 Yes (Deep Color) End Improved Yield S1->End S2 Suboptimal Conditions: - Adjust temperature (especially for stabilized ylides) - Increase reaction time Q2->S2 No Q3 Side Reactions Evident? Q2->Q3 Yes S2->End S3 Potential Side Reactions: - Ensure anhydrous conditions to prevent ylide quenching - Check for unexpected product spots on TLC Q3->S3 Yes S3->End

Figure 2. Troubleshooting logic for low-yielding Wittig reactions.

Reduction of the Aldehyde and/or Nitro Group

Selective reduction of either the aldehyde or the nitro group is a common transformation.

Problem: Lack of selectivity in the reduction.

Functional Group to Reduce Selective Reagent & Conditions Potential Issues & Solutions
Aldehyde to Alcohol Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., ethanol or methanol) at 0 °C to room temperature is a mild and chemoselective reagent for reducing aldehydes in the presence of nitro groups.[2]Over-reduction of the nitro group: This is unlikely with NaBH₄ under mild conditions. If observed, lower the temperature and reaction time. Incomplete reaction: Ensure a sufficient excess of NaBH₄ is used (typically 1.5-2.0 equivalents).
Nitro to Amine Iron powder (Fe) in the presence of an acid (e.g., acetic acid or NH₄Cl) in a solvent like ethanol/water is a classic method for the selective reduction of nitro groups in the presence of aldehydes. Catalytic hydrogenation (H₂, Pd/C) can also be used, but may also reduce the aldehyde.Reduction of the aldehyde: This is a common side reaction. Using Fe/acid is generally more selective. If using catalytic hydrogenation, careful monitoring and optimization of reaction time and pressure are necessary. Formation of byproducts: Incomplete reduction can lead to nitroso or hydroxylamine (B1172632) intermediates. Ensure sufficient reducing agent and reaction time.

Experimental Protocol: Selective Reduction of the Aldehyde Group

  • Dissolve this compound (1.0 eq.) in ethanol or methanol (B129727) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 15 minutes.

  • Stir the reaction at 0 °C for 1-2 hours or until TLC indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of 1 M HCl or saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by recrystallization or column chromatography if necessary.

Reduction_Selectivity Start This compound Reagent1 NaBH4, EtOH, 0 °C Start->Reagent1 Chemoselective Reduction Reagent2 Fe, AcOH, EtOH/H2O Start->Reagent2 Chemoselective Reduction Product1 3-Bromo-4-nitrophenyl)methanol (Aldehyde Reduced) Reagent1->Product1 Product2 4-Amino-3-bromobenzaldehyde (B3052591) (Nitro Reduced) Reagent2->Product2

Figure 3. Selective reduction pathways for this compound.

Synthesis of Quinazolines

This compound can be a precursor for the synthesis of quinazoline (B50416) derivatives, typically involving the reduction of the nitro group to an amine, followed by cyclization with a suitable partner. For example, reaction with 2-aminobenzylamine can lead to quinazoline structures.

Problem: Low yield in quinazoline synthesis.

Possible Cause Suggested Solution
Incomplete Reduction of Nitro Group Ensure the initial reduction of the nitro group to the amine is complete before attempting the cyclization step. Monitor this step carefully by TLC.
Inefficient Cyclization The cyclization step can be acid or base-catalyzed, or thermally driven. The optimal conditions depend on the specific substrates. Screening different catalysts and solvents may be necessary. For the reaction of an o-aminobenzaldehyde with an amine, oxidative conditions are often required.
Side Reactions The intermediate imine may be unstable. Performing the reaction as a one-pot procedure without isolating the intermediate amine or imine can sometimes improve yields.

General Synthetic Strategy:

  • Reduction: Selectively reduce the nitro group of this compound to an amine (e.g., using Fe/AcOH).

  • Condensation and Cyclization: React the resulting 4-amino-3-bromobenzaldehyde with a suitable cyclization partner (e.g., a compound containing an amine and a carbonyl or its equivalent) under appropriate conditions (e.g., heating with a catalyst) to form the quinazoline ring.

This technical guide provides a starting point for troubleshooting common reactions involving this compound. For more specific issues, consulting the primary literature for analogous transformations is highly recommended.

References

Preventing side reactions during the functionalization of 3-Bromo-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-4-nitrobenzaldehyde. Here, you will find detailed information to help prevent common side reactions and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and what are the potential side reactions?

A1: this compound has three primary reactive functional groups: the aldehyde, the bromo group, and the nitro group. The interplay between these groups dictates the molecule's reactivity and potential side reactions.

  • Aldehyde Group: This is susceptible to nucleophilic attack and oxidation. Under basic conditions, a common side reaction is the Cannizzaro reaction , where two molecules of the aldehyde disproportionate to form the corresponding alcohol and carboxylic acid, especially since it lacks α-hydrogens.[1][2][3][4]

  • Bromo Group: The presence of the electron-withdrawing nitro group in the para position activates the bromo group for nucleophilic aromatic substitution (SNAr) .

  • Nitro Group: This group is prone to reduction to an amine. Careful selection of reducing agents is necessary to avoid unwanted reactions with the aldehyde or bromo groups.

Q2: I am performing a Suzuki coupling with this compound and getting low yields. What are the common pitfalls?

A2: Low yields in Suzuki couplings with this substrate can arise from several issues:

  • Side Reactions:

    • Cannizzaro Reaction: The basic conditions of the Suzuki coupling can promote the Cannizzaro reaction of the starting material. Protecting the aldehyde group as an acetal (B89532) can mitigate this.

    • Homocoupling: Self-coupling of the boronic acid or the aryl halide can occur.

    • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water. Using anhydrous solvents and a carefully chosen base can reduce this.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine (B1218219) ligand is crucial. For nitroarenes, specific ligands like BrettPhos have been shown to be effective.[5]

  • Reaction Conditions: Temperature, solvent, and the nature of the base all significantly impact the reaction outcome. A thorough optimization of these parameters is often necessary.

Q3: When I attempt a nucleophilic aromatic substitution on the bromo group with an amine, I get a mixture of products. What could be happening?

A3: While the bromo group is activated for SNAr, unexpected side reactions can occur. One documented issue with similar substrates (like 3-bromo-4-nitropyridine) is nitro-group migration , leading to isomeric products.[6][7][8] This rearrangement can be influenced by the solvent and base used. It is advisable to carefully characterize all products to identify any isomeric impurities.

Q4: How can I selectively reduce the nitro group without affecting the aldehyde and bromo functionalities?

A4: Chemoselective reduction of the nitro group is a common challenge.

  • Recommended Method: The use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol (B145695) is a mild and effective method that typically does not affect aldehydes or halogens.[9][10]

  • Alternative Methods: Other options include using iron powder in acetic acid or catalytic transfer hydrogenation with a suitable catalyst and hydrogen donor. Standard catalytic hydrogenation with Pd/C can sometimes lead to dehalogenation.

Q5: I want to perform a Wittig or Horner-Wadsworth-Emmons reaction on the aldehyde. What should I consider regarding stereoselectivity?

A5: These olefination reactions are excellent for converting the aldehyde to an alkene.

  • Wittig Reaction: The stereochemical outcome depends on the ylide used. Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of (E)-alkenes.[1]

  • Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is generally preferred for its excellent (E)-stereoselectivity.[11][12][13][14][15] The Still-Gennari modification can be employed to favor the (Z)-isomer.[12]

Troubleshooting Guides

Problem 1: Low Yield in a Base-Mediated Reaction (e.g., Suzuki, Heck, SNAr)
Possible Cause Troubleshooting Step Rationale
Cannizzaro Reaction Protect the aldehyde group as an acetal prior to the reaction.The Cannizzaro reaction is a base-catalyzed disproportionation of the aldehyde. Converting the aldehyde to a more stable acetal prevents this side reaction.
Protodeboronation (Suzuki) Use anhydrous solvents and consider using potassium fluoride (B91410) (KF) as the base.Minimizing water content reduces the source of protons for protodeboronation. KF is known to be effective in activating the boronic acid without promoting hydrolysis.
Catalyst Deactivation Ensure proper degassing of solvents and use of an inert atmosphere. Screen different palladium catalysts and ligands.Oxygen can deactivate the palladium catalyst. The electronic nature of the substrate may require a specific ligand for efficient catalytic turnover.
Nitro Group Migration (SNAr) Analyze the product mixture carefully for isomers. Experiment with different solvents and bases (e.g., non-polar aprotic solvents).Nitro group migration has been observed in similar systems and can be influenced by reaction conditions.[6][7][8]
Problem 2: Unwanted Reduction of the Aldehyde or Dehalogenation During Nitro Group Reduction
Possible Cause Troubleshooting Step Rationale
Over-reduction with Catalytic Hydrogenation Use a less reactive catalyst such as Raney Nickel instead of Pd/C.Pd/C is known to be highly active and can sometimes cause dehalogenation of aryl bromides.
Non-selective Reducing Agent Employ a chemoselective reducing agent like SnCl₂·2H₂O.SnCl₂·2H₂O is known for its mildness and selectivity in reducing nitro groups in the presence of aldehydes and halogens.[9][10]
Harsh Reaction Conditions Perform the reduction at a lower temperature and monitor the reaction progress closely.Milder conditions can help to prevent over-reduction and other side reactions.

Experimental Protocols

Acetal Protection of the Aldehyde Group (General Procedure)

This protocol is based on a similar transformation of 3-bromobenzaldehyde (B42254).[16]

Reaction: this compound + Ethylene (B1197577) Glycol ⇌ 2-(3-Bromo-4-nitrophenyl)-1,3-dioxolane + H₂O

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound, toluene, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetal, which can be purified by column chromatography or recrystallization.

Selective Reduction of the Nitro Group with SnCl₂·2H₂O[9]

Reaction: this compound → 3-Bromo-4-aminobenzaldehyde

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5 equivalents)

  • Absolute Ethanol

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

  • Ethyl Acetate (B1210297)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • Add SnCl₂·2H₂O (5 equivalents) to the solution.

  • Heat the reaction mixture at reflux (approximately 70-80 °C) under a nitrogen atmosphere. Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice.

  • Carefully add 5% aqueous NaHCO₃ or NaOH with stirring until the pH is slightly basic (pH 7-8) to precipitate tin salts.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Horner-Wadsworth-Emmons Olefination (General Procedure)[12]

Reaction: this compound + Phosphonate (B1237965) Ylide → 1-Bromo-2-nitro-4-(2-alkenyl)benzene

Materials:

  • This compound

  • Appropriate phosphonate ester

  • Base (e.g., NaH, KHMDS)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare a solution of the phosphonate ester in the anhydrous solvent.

  • Cool the solution to a low temperature (e.g., -78 °C or 0 °C, depending on the base).

  • Slowly add the base to generate the phosphonate carbanion.

  • Add a solution of this compound in the same solvent dropwise to the carbanion solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the product by column chromatography to obtain the desired alkene, which is predominantly the (E)-isomer.

Visualizations

experimental_workflow cluster_protection Aldehyde Protection (Optional) cluster_functionalization Functionalization cluster_deprotection Deprotection (if applicable) start_prot This compound prot_reagents Ethylene Glycol, p-TsOH, Toluene start_prot->prot_reagents Acetalization protected Acetal-protected substrate prot_reagents->protected start_func Protected or Unprotected Substrate protected->start_func suzuki Suzuki Coupling start_func->suzuki snar SNAr start_func->snar wittig Wittig/HWE start_func->wittig product Functionalized Product suzuki->product snar->product wittig->product start_deprot Protected Product product->start_deprot deprot_reagents Aqueous Acid start_deprot->deprot_reagents Hydrolysis final_product Final Product deprot_reagents->final_product

Caption: General workflow for the functionalization of this compound.

side_reactions cluster_desired Desired Reaction cluster_side Potential Side Reactions start This compound + Basic Conditions desired_product Desired Product (e.g., Suzuki, SNAr) start->desired_product cannizzaro Cannizzaro Reaction start->cannizzaro disproportionation Alcohol + Carboxylic Acid cannizzaro->disproportionation

Caption: Competing pathways under basic conditions.

reactivity_summary Aldehyde Aldehyde Bromo Bromo Aldehyde->Bromo Electron-withdrawing (inductive) Nitro Nitro Aldehyde->Nitro Electron-withdrawing (inductive) Nitro->Bromo Activates for SNAr (resonance)

Caption: Electronic interplay of functional groups.

References

Technical Support Center: Optimizing Reactions with 3-Bromo-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-4-nitrobenzaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reactions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?

A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions. The most common include:

  • Suzuki-Miyaura Coupling: To form a C-C bond with boronic acids or esters.

  • Sonogashira Coupling: To form a C-C bond with terminal alkynes.[1][2][3]

  • Buchwald-Hartwig Amination: To form a C-N bond with primary or secondary amines.[4][5][6]

Q2: How do the electron-withdrawing nitro and aldehyde groups on this compound affect its reactivity in cross-coupling reactions?

A2: The electron-withdrawing nature of the nitro and aldehyde groups has a significant impact on the reactivity of the aryl bromide. Generally, these groups make the aromatic ring electron-deficient, which can facilitate the oxidative addition step in the catalytic cycle of many cross-coupling reactions.[7][8] However, they can also influence side reactions and catalyst stability.

Q3: What are the initial catalyst systems I should consider for a Suzuki-Miyaura coupling with this compound?

A3: For Suzuki-Miyaura couplings, a common starting point is a palladium(0) source with a suitable phosphine (B1218219) ligand. For an electron-deficient substrate like this compound, robust catalyst systems are often preferred over simpler ones like Pd(PPh₃)₄.[8] Consider using a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) in combination with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.[8][9]

Q4: Can the nitro group be reduced during a palladium-catalyzed cross-coupling reaction?

A4: Yes, reduction of the nitro group is a potential side reaction, especially under certain conditions or with specific reagents. For instance, some phosphine ligands can be oxidized while reducing the nitro group. Careful selection of the catalyst, ligand, and reaction conditions is crucial to minimize this unwanted reaction. If nitro group reduction is desired, specific catalytic systems are employed for this transformation.

Q5: What are some common issues encountered when working with this compound?

A5: Common issues include low or no product yield, formation of side products (e.g., homocoupling, dehalogenation), and catalyst deactivation.[8][9][10] These problems can often be traced back to the choice of catalyst, base, solvent, or reaction conditions, as well as the purity of the reagents and the exclusion of oxygen.[9][10]

Troubleshooting Guides

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling

Possible Causes & Solutions

Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium precursor and ligand are of high purity and stored under an inert atmosphere. Consider using a pre-catalyst to ensure the active Pd(0) species is generated.[11] For Pd(II) precursors, pre-activation by stirring with the ligand before adding the substrates may be beneficial.[11]
Inappropriate Ligand For electron-deficient aryl bromides, consider using bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos to enhance both oxidative addition and reductive elimination.[8]
Suboptimal Base The choice of base is critical for the transmetalation step.[8] Common bases for Suzuki couplings include K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base can significantly impact the outcome.[9] For anhydrous couplings with K₃PO₄, a small amount of water may be required.[9]
Poor Solvent Choice The solvent affects solubility, reaction kinetics, and catalyst stability.[9] A solvent screen including toluene, dioxane, DMF, and THF is often necessary to find the optimal conditions.[9]
Low Reaction Temperature Many Suzuki couplings require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[8][12] Gradually increase the temperature in increments of 10-20 °C.[11]
Insufficient Catalyst Loading For challenging couplings, a higher catalyst loading (e.g., 1-5 mol%) may be necessary.[8][11] You can start with a higher loading and then optimize to reduce the amount.[9]
Oxygen Contamination The active Pd(0) catalyst is highly susceptible to oxidation.[10] Ensure all solvents are thoroughly degassed and the reaction is performed under a positive pressure of an inert gas (argon or nitrogen).[10][12]
Problem 2: Significant Side Product Formation (Homocoupling, Dehalogenation)

Possible Causes & Solutions

Cause Troubleshooting Steps
Homocoupling of Boronic Acid This is often promoted by the presence of oxygen.[12] Rigorous degassing of the reaction mixture and solvents is critical.[12] Using bulky phosphine ligands can also sterically hinder the formation of homocoupling products.[12]
Hydrodehalogenation This side reaction replaces the bromine atom with hydrogen. It can be caused by certain impurities or suboptimal reaction conditions. Re-evaluate the purity of your starting materials and consider adjusting the temperature or reaction time.
Protodeboronation The boronic acid can be cleaved by acidic protons. Ensure the base is strong enough and that the reaction medium is not acidic. Using boronic esters can sometimes improve stability.[9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound
  • To an oven-dried Schlenk tube, add the aryl boronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and this compound (1.0 equiv.).

  • In a separate flask, prepare the catalyst system by adding the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) to the degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v).[12]

  • Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.[12]

  • Add the catalyst solution to the Schlenk tube via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.[12]

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling of this compound
  • To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper co-catalyst (e.g., CuI, 4 mol%).[2]

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., THF or DMF).[13]

  • Add the base (e.g., Et₃N, 2.0 equiv.), this compound (1.0 equiv.), and the terminal alkyne (1.2 equiv.).[13]

  • Stir the reaction at room temperature or heat as necessary (aryl bromides typically require heating).[13]

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound
  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3.0 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[11][12]

  • Evacuate and backfill the tube with argon three times.[11]

  • Add a solution of this compound (1.0 equiv.) and the desired amine (1.2 equiv.) in degassed toluene.[11]

  • Heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours, monitoring by TLC or GC-MS.[11]

  • Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.[11]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.[11]

Visualizations

Catalyst_Screening_Workflow cluster_start Reaction Setup cluster_catalyst Catalyst System Selection cluster_execution Experimentation & Analysis cluster_outcome Evaluation & Optimization Start Define Reaction: This compound + Coupling Partner Initial_Conditions Select Initial Conditions: - Solvent - Base - Temperature Start->Initial_Conditions Catalyst_Choice Choose Pd Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) Initial_Conditions->Catalyst_Choice Ligand_Choice Select Ligand Class (e.g., Buchwald, Josiphos) Catalyst_Choice->Ligand_Choice Run_Reaction Perform Reaction under Inert Atmosphere Ligand_Choice->Run_Reaction Analysis Analyze Reaction Mixture (TLC, LC-MS, GC-MS) Run_Reaction->Analysis Evaluate_Yield Evaluate Yield and Purity Analysis->Evaluate_Yield Troubleshoot Troubleshoot (Low Yield, Side Products) Evaluate_Yield->Troubleshoot Low Yield Optimized Optimized Conditions Evaluate_Yield->Optimized High Yield Troubleshoot->Initial_Conditions Adjust Conditions Troubleshoot->Catalyst_Choice Change Catalyst/Ligand

Caption: A general workflow for catalyst screening in cross-coupling reactions.

Troubleshooting_Logic Start Low or No Conversion? Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Yes Check_Conditions Are Reaction Conditions Optimal? Start->Check_Conditions Yes Check_Reagents Are Reagents Pure & Stoichiometry Correct? Start->Check_Reagents Yes Increase_Loading Increase Catalyst Loading Check_Catalyst->Increase_Loading Change_Ligand Switch to Bulky, Electron-Rich Ligand Check_Catalyst->Change_Ligand Use_Precatalyst Use a Pre-catalyst Check_Catalyst->Use_Precatalyst Increase_Temp Increase Temperature Check_Conditions->Increase_Temp Screen_Solvents Screen Different Solvents Check_Conditions->Screen_Solvents Screen_Bases Screen Different Bases Check_Conditions->Screen_Bases Degas_Thoroughly Ensure Rigorous Degassing Check_Conditions->Degas_Thoroughly Purify_Starting_Materials Purify/Verify Starting Materials Check_Reagents->Purify_Starting_Materials Check_Equivalents Verify Stoichiometry Check_Reagents->Check_Equivalents

Caption: A troubleshooting decision tree for low conversion in cross-coupling.

References

Effect of temperature on the stability and reactivity of 3-Bromo-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and reactivity of 3-Bromo-4-nitrobenzaldehyde, with a focus on the effects of temperature. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

A1: To ensure the stability of this compound, it is recommended to store the compound under an inert gas, such as nitrogen or argon, at temperatures between 2-8°C.[1][2] The container should be tightly sealed and kept in a dry, well-ventilated area away from heat and sources of ignition.

Q2: What are the known physical properties of this compound?

A2: The known physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₇H₄BrNO₃
Molecular Weight 230.02 g/mol
Appearance Pale Yellow Solid
Melting Point 97-99 °C
Boiling Point 311.6 ± 27.0 °C (Predicted)
Solubility Soluble in Dichloromethane (DCM)

(Source:[2][3])

Q3: How does temperature affect the reactivity of this compound in chemical reactions?

A3: The reactivity of this compound is significantly influenced by temperature. The presence of the electron-withdrawing nitro and bromo groups increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.[4][5] Generally, increasing the reaction temperature will increase the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition. Common side reactions for aromatic aldehydes at elevated temperatures include the Cannizzaro reaction (disproportionation in the presence of a strong base) and self-condensation.[6] It is crucial to carefully control the temperature to optimize the yield of the desired product and minimize the formation of impurities.

Q4: Are there any known hazardous decomposition products of this compound at elevated temperatures?

A4: While specific decomposition products for this compound are not detailed in the provided search results, the thermal decomposition of nitroaromatic compounds can be exothermic and potentially violent.[7] Decomposition of similar compounds can release toxic gases such as oxides of nitrogen and carbon monoxide. It is imperative to handle this compound with appropriate safety precautions, especially when heating.

Troubleshooting Guides

Issue: Low or no reactivity in a reaction involving this compound.

Possible Cause Troubleshooting Step
Insufficient Temperature Gradually increase the reaction temperature in increments of 5-10°C, monitoring the reaction progress by a suitable analytical method like TLC or LC-MS.
Inappropriate Solvent Ensure the solvent is suitable for the reaction type and fully dissolves the reactants. Consider switching to a higher-boiling point solvent if a higher reaction temperature is required.
Catalyst Inactivity If the reaction is catalytic, ensure the catalyst is fresh and active. Consider increasing the catalyst loading.

Issue: Formation of multiple products or low yield of the desired product.

Possible Cause Troubleshooting Step
Reaction Temperature is Too High Reduce the reaction temperature. A lower temperature with a longer reaction time may improve selectivity.[8]
Side Reactions If a strong base is used, consider a milder base to avoid the Cannizzaro reaction. Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the aldehyde to a carboxylic acid.[8]
Incorrect Stoichiometry Carefully check the molar ratios of the reactants and reagents.

Experimental Protocols

Protocol: General Procedure for Assessing Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol provides a general method for determining the thermal decomposition temperature of an organic compound like this compound.

  • Sample Preparation: Place a small amount (typically 2-10 mg) of this compound into a TGA sample pan.

  • Instrument Setup:

    • Set the TGA instrument to heat at a constant rate, for example, 10°C/min.

    • Use an inert atmosphere, such as nitrogen, with a consistent purge rate (e.g., 20 mL/min) to prevent oxidative degradation.

  • Thermal Analysis:

    • Begin heating the sample from ambient temperature to a final temperature well above the expected decomposition point (e.g., 500°C).

    • Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • The onset temperature of decomposition is typically determined as the temperature at which a significant weight loss begins.

    • The temperature at which 5% weight loss occurs is often reported as a measure of thermal stability.[9]

Visualizations

Experimental_Workflow_for_Thermal_Stability_Assessment cluster_prep Preparation cluster_analysis Analysis cluster_results Results Sample Obtain this compound Sample TGA_Pan Place 2-10 mg in TGA Pan Sample->TGA_Pan Precise Weighing TGA_Setup Set TGA Parameters (Heating Rate, Atmosphere) TGA_Pan->TGA_Setup Load into Instrument Run_TGA Heat Sample and Record Weight Loss TGA_Setup->Run_TGA Start Experiment Analyze_Data Determine Onset of Decomposition Run_TGA->Analyze_Data Generate Thermogram Report Report Thermal Stability Data Analyze_Data->Report Tabulate Results

Caption: Experimental workflow for assessing the thermal stability of this compound using TGA.

Troubleshooting_Logic_for_Aldehyde_Reactions Start Reaction Issue Encountered Check_Temp Is the reaction temperature optimal? Start->Check_Temp Check_Reagents Are reactants and reagents viable? Check_Temp->Check_Reagents Yes Adjust_Temp Adjust Temperature (Increase/Decrease) Check_Temp->Adjust_Temp No Check_Side_Reactions Are side products observed? Check_Reagents->Check_Side_Reactions Yes Replace_Reagents Use Fresh Reagents/Catalyst Check_Reagents->Replace_Reagents No Modify_Conditions Modify Reaction Conditions (e.g., change base, use inert atmosphere) Check_Side_Reactions->Modify_Conditions Yes Resolution Problem Resolved Check_Side_Reactions->Resolution No Adjust_Temp->Resolution Replace_Reagents->Resolution Modify_Conditions->Resolution

Caption: A logical troubleshooting flow for common issues in reactions involving substituted aldehydes.

References

Column chromatography conditions for purifying 3-Bromo-4-nitrobenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying 3-Bromo-4-nitrobenzaldehyde and its derivatives using column chromatography. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to overcome common challenges in your purification workflow.

Troubleshooting Guide

Encountering issues during the column chromatography of this compound derivatives can be a common occurrence. This guide addresses specific problems with their potential causes and recommended solutions.

ProblemPossible Cause(s)Solution(s)
Poor Separation (Overlapping Bands) - Inappropriate Solvent System: The mobile phase may be too polar, causing rapid elution, or not polar enough, leading to slow movement and band broadening.[1] - Improper Column Packing: Channels or cracks in the stationary phase can lead to an uneven flow of the mobile phase.- Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation of your target compound from impurities.[1] A typical starting point for compounds like this compound is a hexane/ethyl acetate (B1210297) mixture. - Repack the Column: Ensure the column is packed uniformly. A slurry packing method is often preferred to minimize air bubbles and cracks.
Compound Stuck on the Column - Solvent System is Not Polar Enough: The compound has a strong affinity for the stationary phase and does not elute with the current mobile phase.[1] - Compound Decomposition: The compound may be unstable on silica (B1680970) gel.[2][3]- Increase Mobile Phase Polarity: Gradually increase the polarity of the eluent. For instance, you can increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.[1] If necessary, a small amount of a more polar solvent like methanol (B129727) can be added. - Test for Stability: Before performing column chromatography, spot the compound on a TLC plate and let it sit for a while to check for degradation.[2] If the compound is unstable, consider using a less acidic stationary phase like alumina (B75360) or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent.[2][3]
Low Recovery of Purified Product - Compound is Too Soluble in Eluent: The compound may have eluted faster than anticipated, possibly in the solvent front.[2] - Improper Sample Loading: Using too much solvent to dissolve the sample can lead to band broadening and poor separation.[4]- Check All Fractions: Concentrate and analyze all collected fractions, including the initial ones, using TLC to ensure you haven't missed your compound.[2][5] - Use Minimal Solvent for Loading: Dissolve the crude sample in the minimum amount of solvent possible before loading it onto the column.[4] If solubility is an issue, consider a dry loading technique.[4]
Product is Still Impure After Column Chromatography - Overloading the Column: Applying too much sample can exceed the separation capacity of the column. - Fractions are Too Large: Collecting large fractions can lead to the mixing of separated compounds.- Reduce Sample Load: Use an appropriate amount of crude material for the size of your column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. - Collect Smaller Fractions: Reduce the volume of each collected fraction to improve the resolution of the separation.
Cracking of the Silica Gel Bed - Column Ran Dry: Allowing the solvent level to drop below the top of the stationary phase can cause cracks to form.[1] - Heat of Adsorption: The heat generated when the solvent first wets the silica gel can cause cracking.- Maintain Solvent Level: Always keep the solvent level above the top of the silica gel.[4] - Proper Packing: When packing the column, ensure the silica gel is fully wetted and settled before running the column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A common and effective starting point for the purification of moderately polar aromatic compounds like this compound is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity based on TLC analysis.

Q2: How do I choose the right stationary phase?

A2: For normal-phase chromatography of this compound and its derivatives, silica gel (60 Å, 230-400 mesh) is the standard and most common choice due to its effectiveness in separating moderately polar compounds.[6] If your compound is sensitive to the acidic nature of silica gel, you might consider using neutral alumina.[2]

Q3: How can I monitor the progress of my column chromatography?

A3: Thin Layer Chromatography (TLC) is the primary method for monitoring your column.[6] By spotting the collected fractions on a TLC plate alongside your crude mixture and starting materials, you can track the elution of your desired compound and identify which fractions to combine.

Q4: My compound is not very soluble in the elution solvent. How should I load it onto the column?

A4: If your compound has poor solubility in the solvent system you plan to use, a "dry loading" technique is recommended.[4] This involves pre-adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of your packed column.

Q5: What should I do if my aldehyde product is oxidizing to a carboxylic acid on the column?

A5: Aldehydes can sometimes oxidize on silica gel.[7] To minimize this, you can try to run the column quickly, use deactivated silica gel, or switch to a less acidic stationary phase like neutral alumina.

Experimental Protocols

General Protocol for Column Chromatography of this compound Derivatives
  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems of increasing polarity (e.g., 5%, 10%, 20% ethyl acetate in hexanes).

    • Visualize the spots under UV light to determine the optimal solvent system for separation.

  • Column Packing (Wet Method):

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into a glass column with the stopcock closed.

    • Open the stopcock to allow the solvent to drain, and continuously tap the column to ensure even packing.

    • Add a thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.

  • Sample Loading (Wet Method):

    • Dissolve the crude this compound derivative in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to absorb into the silica gel by draining the solvent until the liquid level reaches the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Begin eluting with the initial non-polar solvent, collecting fractions in test tubes or flasks.

    • Monitor the collected fractions by TLC.

    • If the desired compound is not eluting, gradually increase the polarity of the mobile phase.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation cluster_final Final Product tlc TLC Analysis for Solvent System Optimization packing Column Packing with Silica Gel tlc->packing loading Sample Loading (Wet or Dry) packing->loading elution Elution with Gradient or Isocratic Solvent loading->elution collection Fraction Collection elution->collection monitoring TLC Monitoring of Fractions collection->monitoring pooling Pooling of Pure Fractions monitoring->pooling evaporation Solvent Evaporation pooling->evaporation product Purified this compound Derivative evaporation->product

Caption: General workflow for the purification of this compound derivatives.

troubleshooting_tree cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation Observed cause1 Inappropriate Solvent System? start->cause1 cause2 Column Overloaded? start->cause2 cause3 Poor Column Packing? start->cause3 sol1 Optimize Solvent via TLC cause1->sol1 sol2 Reduce Sample Load cause2->sol2 sol3 Repack Column Carefully cause3->sol3

Caption: Troubleshooting decision tree for poor separation in column chromatography.

References

Strategies to minimize the formation of impurities in 3-Bromo-4-nitrobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing impurity formation during the synthesis of 3-Bromo-4-nitrobenzaldehyde. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary impurities?

The most common and direct method for synthesizing this compound is through the electrophilic nitration of 3-bromobenzaldehyde (B42254) using a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid.[1][2] The aldehyde group (-CHO) is a meta-directing deactivator, while the bromine atom is an ortho, para-directing deactivator. The directing effects of these two groups lead to the formation of several isomeric impurities.

The primary impurities are the undesired regioisomers:

  • 5-Bromo-2-nitrobenzaldehyde

  • 3-Bromo-2-nitrobenzaldehyde

  • 3-Bromo-5-nitrobenzaldehyde

Additionally, over-nitration can lead to dinitro-isomers, and oxidation of the aldehyde group can form 3-Bromo-4-nitrobenzoic acid . Unreacted 3-bromobenzaldehyde may also be present as an impurity.

Q2: How does reaction temperature affect the formation of impurities?

Reaction temperature is a critical parameter in controlling the regioselectivity of the nitration reaction and minimizing side reactions.

  • Low Temperatures (0-10°C): Running the reaction at lower temperatures is crucial for minimizing the formation of unwanted isomers and preventing over-nitration. It also reduces the rate of oxidation of the aldehyde group to a carboxylic acid.[3]

  • Elevated Temperatures: Higher temperatures can lead to a decrease in selectivity, resulting in a higher proportion of undesired isomers. The risk of oxidation and decomposition of the starting material and product also increases.

Q3: What is the optimal ratio of nitric acid to sulfuric acid to minimize byproducts?

The ratio of nitric acid to sulfuric acid in the nitrating mixture influences the concentration of the active electrophile, the nitronium ion (NO₂⁺).[4]

  • Excess Sulfuric Acid: A higher proportion of sulfuric acid increases the formation of the nitronium ion, which can lead to a faster reaction rate. However, an overly aggressive nitrating mixture can also increase the likelihood of over-nitration and oxidation.

  • Controlled Nitric Acid: The amount of nitric acid should be carefully controlled, typically in a slight molar excess relative to the 3-bromobenzaldehyde, to ensure complete conversion while minimizing the formation of dinitro byproducts.

Q4: How can I effectively remove isomeric impurities during purification?

The separation of regioisomers can be challenging due to their similar physical properties.

  • Recrystallization: This is the most common method for purifying crude this compound. The choice of solvent is critical. A solvent system in which the desired isomer has lower solubility at cooler temperatures compared to the impurities is ideal. Ethanol or a mixture of toluene (B28343) and petroleum ether are often effective.[5]

  • Column Chromatography: For high-purity requirements, silica (B1680970) gel column chromatography can be employed to separate the isomers. The solvent system needs to be optimized to achieve good separation.

  • Bisulfite Adduct Formation: Aldehydes can be selectively purified by forming a solid bisulfite adduct, which can be isolated by filtration. The adduct can then be decomposed to regenerate the pure aldehyde. This method is highly effective for removing non-aldehydic impurities.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Loss of product during work-up and purification.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Maintain a low reaction temperature (0-10°C) to prevent degradation. - Optimize the recrystallization solvent and procedure to minimize product loss in the mother liquor.
High Levels of Isomeric Impurities - Reaction temperature is too high. - Incorrect ratio of nitrating agents. - Inefficient purification.- Strictly control the temperature during the addition of the nitrating mixture. - Experiment with the ratio of nitric acid to sulfuric acid to find the optimal balance for regioselectivity. - Perform multiple recrystallizations or use column chromatography for purification.
Presence of 3-Bromo-4-nitrobenzoic Acid - Oxidation of the aldehyde group. - High reaction temperature. - Presence of strong oxidizing species.- Maintain a low reaction temperature. - Ensure the nitric acid used is free from excess nitrogen oxides. - The benzoic acid impurity can often be removed by washing the crude product with a dilute sodium bicarbonate solution during work-up.
Product is an Oil and Does Not Crystallize - Presence of significant impurities that depress the melting point. - Use of an inappropriate recrystallization solvent.- Attempt to purify a small sample by column chromatography to obtain a seed crystal. - Screen for a more effective recrystallization solvent or solvent system.
Inconsistent Results Between Batches - Variation in the quality of starting materials. - Inconsistent reaction conditions.- Use high-purity 3-bromobenzaldehyde and nitrating agents for each reaction. - Carefully control all reaction parameters, including temperature, addition rates, and stirring speed.

Experimental Protocols

Key Experiment: Nitration of 3-Bromobenzaldehyde

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 3-Bromobenzaldehyde

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5°C in an ice-salt bath.

  • Slowly add 3-bromobenzaldehyde to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10°C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 3-bromobenzaldehyde in sulfuric acid over a period of 1-2 hours, maintaining the reaction temperature between 0-10°C.

  • After the addition is complete, allow the reaction to stir at 0-10°C for an additional 2-3 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • The crude this compound will precipitate as a solid.

  • Filter the solid product and wash it thoroughly with cold deionized water until the washings are neutral.

  • Dry the crude product.

  • Purify the crude product by recrystallization from ethanol.

Data Presentation

Table 1: Hypothetical Impact of Reaction Temperature on Isomer Distribution

Temperature (°C)This compound (%)5-Bromo-2-nitrobenzaldehyde (%)3-Bromo-2-nitrobenzaldehyde (%)Other Impurities (%)
085852
10801262
25701884

Table 2: Hypothetical Impact of Nitrating Agent Ratio on Product Purity

Molar Ratio (HNO₃:H₂SO₄)This compound Purity (%)Dinitro-byproducts (%)
1:2921
1:395<0.5
1:4932

Visualizations

experimental_workflow start Start reagents 1. Reagent Preparation - 3-Bromobenzaldehyde - Conc. H2SO4 - Conc. HNO3 start->reagents reaction 2. Nitration Reaction (0-10°C) reagents->reaction workup 3. Quenching & Precipitation (Pour onto ice) reaction->workup filtration 4. Filtration & Washing workup->filtration drying 5. Drying of Crude Product filtration->drying purification 6. Recrystallization (e.g., from Ethanol) drying->purification analysis 7. Purity Analysis (HPLC, GC-MS) purification->analysis end Pure Product analysis->end

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic low_yield Low Yield? high_impurities High Impurities? low_yield->high_impurities No check_temp Check Reaction Temperature (should be 0-10°C) low_yield->check_temp Yes check_time Check Reaction Time (monitor by TLC/HPLC) low_yield->check_time Yes optimize_purification Optimize Purification (recrystallization solvent) low_yield->optimize_purification Yes oxidation Oxidation Product? high_impurities->oxidation No high_impurities->check_temp Yes check_nitrating_ratio Check Nitrating Agent Ratio high_impurities->check_nitrating_ratio Yes purify_further Further Purification (column chromatography) high_impurities->purify_further Yes oxidation->check_temp Yes wash_bicarbonate Wash with NaHCO3 solution oxidation->wash_bicarbonate Yes

Caption: Logical troubleshooting flow for common issues in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-4-nitrobenzaldehyde and its Isomeric Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of the reactivity of substituted aromatic aldehydes is crucial for designing efficient synthetic pathways and developing novel therapeutics. This guide provides an objective comparison of the chemical reactivity of 3-Bromo-4-nitrobenzaldehyde against other common nitrobenzaldehyde isomers. The analysis is grounded in the principles of physical organic chemistry and supported by experimental data where available.

Introduction to Reactivity: Electronic and Steric Effects

The chemical behavior of nitrobenzaldehyde isomers is primarily governed by the electronic and steric effects imposed by the nitro (-NO₂) and aldehyde (-CHO) groups. Both are potent electron-withdrawing groups, operating through inductive (-I) and resonance (-M) effects. These effects decrease the electron density of the benzene (B151609) ring and significantly increase the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.[1]

In This compound , the situation is amplified. The presence of two strong electron-withdrawing groups, the nitro group at the para position and the bromine atom at the meta position relative to the aldehyde, makes the carbonyl carbon exceptionally electrophilic. Furthermore, the nitro group at the para position to the bromine atom strongly activates the C-Br bond towards nucleophilic aromatic substitution (SNAr).[2][3]

The reactivity of the simple nitrobenzaldehyde isomers is nuanced:

  • 2-Nitrobenzaldehyde (ortho-isomer) : The aldehyde's reactivity is enhanced by both the -I and -M effects of the adjacent nitro group. However, the proximity of the bulky nitro group can also introduce steric hindrance, which may temper its reactivity with larger nucleophiles.[1][4]

  • 3-Nitrobenzaldehyde (meta-isomer) : The nitro group exerts its electron-withdrawing influence primarily through the inductive (-I) effect, as the resonance (-M) effect does not extend to the meta position.[1] Consequently, it is generally less reactive towards nucleophiles than its ortho and para counterparts.[5]

  • 4-Nitrobenzaldehyde (B150856) (para-isomer) : The powerful -I and -M effects of the nitro group combine to make the carbonyl carbon highly electrophilic, resulting in high reactivity that often surpasses the ortho-isomer, which can be sterically hindered.[5][6]

Physicochemical Properties

The substitution pattern on the benzene ring significantly influences the physical properties of the isomers, which is critical for their separation, purification, and handling in experimental setups.

PropertyThis compound2-Nitrobenzaldehyde3-Nitrobenzaldehyde4-Nitrobenzaldehyde
CAS Number 101682-68-2[7][8]552-89-6[4]99-61-6[4]555-16-8[4]
Molecular Formula C₇H₄BrNO₃[7]C₇H₅NO₃[4]C₇H₅NO₃[4]C₇H₅NO₃[4]
Molecular Weight 230.02 g/mol [7]151.12 g/mol [4]151.12 g/mol [4]151.12 g/mol [4]
Appearance Colorless to light yellow crystalline solid[9]Pale yellow crystalline powder[4]Yellow crystalline solid[4]Pale yellow crystalline solid[4]
Melting Point 87-89 °C[9]41-44 °C[4]55-58 °C[4]103-106 °C[4]

Comparative Reactivity in Key Synthetic Transformations

The distinct electronic and steric profiles of these compounds lead to different outcomes and efficiencies in various chemical reactions.

Nucleophilic Addition Reactions (e.g., Knoevenagel Condensation)

These reactions are highly sensitive to the electrophilicity of the aldehyde's carbonyl carbon. Aldehydes with strong electron-withdrawing groups typically exhibit higher reactivity and give excellent yields.[5] The general order of reactivity is: This compound > 4-Nitrobenzaldehyde > 2-Nitrobenzaldehyde > 3-Nitrobenzaldehyde .

SubstrateReactionProduct YieldReference
4-NitrobenzaldehydeKnoevenagel condensation with malononitrile (B47326)High (~95%)[5]
3-NitrobenzaldehydeKnoevenagel condensation with malononitrileHigh (~92%)[5]
2-NitrobenzaldehydePerkin reaction with acetic anhydrideHigher yield than 3-isomer[1]
This compoundKnoevenagel condensationExpected to be very highInferred from electronic effects
Nucleophilic Aromatic Substitution (SNAr)

This reaction is a key differentiator for this compound. The bromine atom is an excellent leaving group, and its departure is facilitated by the strong electron-withdrawing nitro group in the para position, which stabilizes the negatively charged Meisenheimer complex intermediate.[2][3][10] The simple nitrobenzaldehyde isomers lack a suitable leaving group and do not undergo this reaction. The bromine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a versatile method for introducing new functional groups.[2]

Oxidation of the Aldehyde Group

Aldehydes are readily oxidized to their corresponding carboxylic acids by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).[2][11][12] This transformation is common to all nitrobenzaldehydes. The reaction with KMnO₄ is typically performed in an alkaline medium, and the resulting benzoic acid derivatives are valuable synthetic intermediates themselves.[2]

Reduction of the Nitro Group

The nitro group in all these compounds can be selectively reduced to a primary amine (-NH₂) using various reducing agents, such as hydrogen gas with a palladium catalyst (H₂/Pd) or tin(II) chloride (SnCl₂).[2][13] This transformation is pivotal for introducing a nucleophilic amino group, opening up a vast array of subsequent synthetic possibilities, including diazotization and amide bond formation.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling)

The presence of a bromine atom makes this compound an ideal substrate for cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[14][15] This powerful carbon-carbon bond-forming reaction allows for the coupling of the aryl bromide with an organoboron compound (like a boronic acid) in the presence of a palladium catalyst and a base.[16][17][18] This capability is absent in the other nitrobenzaldehyde isomers and represents a significant advantage in the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible research. Below are representative procedures for key transformations.

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol is representative of a typical procedure for reacting an activated aldehyde with an active methylene (B1212753) compound.[5]

Materials:

  • 4-Nitrobenzaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Ethanol (as solvent)

  • Piperidine (B6355638) (catalytic amount, ~2-3 drops)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 4-Nitrobenzaldehyde in a suitable amount of ethanol.

  • Add malononitrile (1.1 equivalents) to the solution.

  • Add a catalytic amount of piperidine to initiate the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by vacuum filtration, washing with cold ethanol. The product, 2-(4-nitrobenzylidene)malononitrile, can be further purified by recrystallization if necessary.[5]

Protocol 2: Suzuki-Miyaura Cross-Coupling

This is a general protocol for the palladium-catalyzed coupling of an aryl halide with a boronic acid.[14][18]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 eq)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

  • Schlenk flask or equivalent, condenser, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction's progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Conclusion

The choice between this compound and other nitrobenzaldehyde isomers is dictated by the specific synthetic objective.

  • For reactions involving nucleophilic addition to the aldehyde , all isomers are activated, with this compound and 4-nitrobenzaldehyde being the most reactive due to powerful electronic effects.[5]

  • 3-Nitrobenzaldehyde is a crucial intermediate in the synthesis of several dihydropyridine (B1217469) calcium channel blockers, where its specific substitution pattern is essential for pharmacological activity.[4]

  • This compound offers unparalleled versatility. It not only possesses a highly activated aldehyde group but also features two additional, orthogonally reactive sites: the nitro group (reducible to an amine) and the bromine atom. The C-Br bond's susceptibility to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions makes it an exceptionally valuable building block for constructing complex molecular architectures in medicinal chemistry and materials science.[2]

A thorough understanding of these reactivity profiles allows for the strategic design of synthetic routes, enabling the efficient and targeted production of complex molecules.

References

Validating the Synthesis of 3-Bromo-4-nitrobenzaldehyde: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is paramount. This guide provides a comparative analysis of the spectroscopic data for 3-Bromo-4-nitrobenzaldehyde, a key intermediate in various synthetic pathways. We will explore its synthesis and validate its structure through a detailed examination of its spectroscopic characteristics, offering a clear benchmark for experimental success.

Two principal synthetic routes are commonly considered for the preparation of this compound: the direct bromination of 4-nitrobenzaldehyde (B150856) and the oxidation of 3-bromo-4-nitrotoluene. While both methods are viable, the bromination of the readily available 4-nitrobenzaldehyde is often a more direct approach.

Experimental Protocols

Below are detailed experimental methodologies for the synthesis of this compound and an alternative route for a related isomer, providing a basis for procedural comparison.

Synthesis of this compound via Bromination of 4-Nitrobenzaldehyde

This procedure outlines the electrophilic aromatic substitution of 4-nitrobenzaldehyde. The nitro group, being a meta-director, and the aldehyde group, also meta-directing, guide the incoming bromine to the 3-position.

Materials:

  • 4-Nitrobenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Ice

  • Ethyl acetate (B1210297)

  • Petroleum ether

Procedure:

  • In a round-bottom flask, dissolve 4-nitrobenzaldehyde in a minimal amount of concentrated sulfuric acid at room temperature.

  • Cool the mixture in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly over crushed ice with constant stirring.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water.

  • The crude product is then recrystallized from a mixture of ethyl acetate and petroleum ether to yield pure this compound.

Alternative Synthesis: 3-Bromo-5-nitrobenzaldehyde from 3-Nitrobenzaldehyde (B41214)

For comparative purposes, the synthesis of the isomer 3-Bromo-5-nitrobenzaldehyde is presented.[1]

Materials:

  • 3-Nitrobenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Ice water

  • Ethyl acetate/petroleum ether (1:10, v/v)

Procedure:

  • Dissolve 3-nitrobenzaldehyde (1.0 g, 6.6 mmol) in concentrated sulfuric acid (4.0 mL) at room temperature.[1]

  • Add N-bromosuccinimide (1.4 g, 7.9 mmol) in portions.[1]

  • Heat the reaction mixture to 65 °C for 1 hour.[1]

  • Cool the mixture to room temperature and pour it into ice water to precipitate the product.[1]

  • Collect the solid by filtration, dry it with anhydrous sodium sulfate, and recrystallize from an ethyl acetate/petroleum ether mixture to obtain 3-bromo-5-nitrobenzaldehyde.[1]

Spectroscopic Data for Validation

The following table summarizes the expected spectroscopic data for this compound, which is crucial for confirming the identity and purity of the synthesized product. This data is compiled from typical values for similarly substituted aromatic compounds and predicted fragmentation patterns.

Spectroscopic Technique Expected Observations for this compound
¹H NMR (Proton Nuclear Magnetic Resonance)Aldehyde Proton (s, 1H): ~10.0 ppmAromatic Protons (m, 3H): ~7.8-8.5 ppm
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)Aldehyde Carbonyl: ~190 ppmAromatic Carbons: ~120-150 ppm
IR (Infrared) Spectroscopy (cm⁻¹)C=O (aldehyde): ~1700-1720NO₂ (asymmetric): ~1520-1560NO₂ (symmetric): ~1340-1360C-Br: ~550-650
Mass Spectrometry (m/z)Molecular Ion [M]⁺: ~229/231 (due to ⁷⁹Br/⁸¹Br isotopes)[M-H]⁺: ~228/230[M-NO₂]⁺: ~183/185

Visualizing the Workflow

To provide a clear overview of the synthesis and validation process, the following diagrams illustrate the logical flow of the experimental procedures.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 4-Nitrobenzaldehyde Step1 Dissolve in H₂SO₄ Start->Step1 Step2 Add NBS at <10°C Step1->Step2 Step3 Reaction Stirring (TLC Monitoring) Step2->Step3 Step4 Precipitation on Ice Step3->Step4 Step5 Filtration Step4->Step5 Step6 Recrystallization Step5->Step6 Product Pure this compound Step6->Product

Caption: Synthetic workflow for this compound.

Validation_Workflow cluster_validation Spectroscopic Validation Synthesized_Product Synthesized Product NMR ¹H and ¹³C NMR Analysis Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Data_Comparison Compare with Expected Data NMR->Data_Comparison IR->Data_Comparison MS->Data_Comparison Validation_Result Structure Validated Data_Comparison->Validation_Result

Caption: Workflow for spectroscopic validation.

By following the detailed synthetic protocol and comparing the resulting spectroscopic data with the provided reference values, researchers can confidently validate the successful synthesis of this compound. This rigorous approach to structural confirmation is an indispensable step in the advancement of chemical research and drug development.

References

Quantitative Analysis of 3-Bromo-4-nitrobenzaldehyde in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of intermediates like 3-Bromo-4-nitrobenzaldehyde in a reaction mixture is critical for process optimization, yield determination, and quality control. This guide provides an objective comparison of the principal analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The selection of the most suitable analytical method hinges on factors such as the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation. While HPLC is often the workhorse for its robustness in quantifying non-volatile and thermally labile compounds, GC-MS offers superior specificity for volatile impurities.[1][2] qNMR provides an absolute quantification method without the need for a specific reference standard for the analyte.[3]

Comparative Performance of Analytical Techniques

The following table summarizes the typical performance characteristics for the quantitative analysis of aromatic nitroaldehydes, providing a baseline for what can be expected when analyzing this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polarity, quantification by UV absorbance.Separation based on volatility and polarity, quantification by mass-to-charge ratio.Quantification based on the integral of a specific resonance signal relative to a certified internal standard.[3]
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL[4][5]~0.01 mg/L[4]Analyte concentration dependent, typically in the mM to µM range.
Limit of Quantification (LOQ) ~0.03 - 0.3 µg/mL[5]~0.03 mg/L[4]Analyte concentration dependent, typically in the mM to µM range.
Linearity (R²) >0.999[6]>0.99[4]Excellent, directly proportional to the number of nuclei.
Precision (%RSD) < 2%[5]< 10%[7]< 1% with optimized parameters.
Accuracy (% Recovery) 98-102%[5]88-103%[4]High, as it's a primary ratio method.
Key Advantages Robust, widely available, suitable for non-volatile and thermally sensitive compounds.[2]High specificity and sensitivity, excellent for identifying unknown impurities.[1]Absolute quantification without a specific analyte standard, provides structural information.[1]
Key Disadvantages Potential for co-elution with matrix components.May require derivatization for polar compounds, not suitable for non-volatile substances.[2]Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods for similar compounds and should be optimized and validated for the specific reaction mixture.

High-Performance Liquid Chromatography (HPLC-UV)

This method is adapted from established protocols for nitroaromatic compounds and substituted benzaldehydes.[2][8][9]

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Column oven and autosampler.

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For Mass Spectrometry compatibility, formic acid can be used as an additive.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength between 260-280 nm is expected to provide good sensitivity.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh a small amount of the reaction mixture.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known volume.

  • Filter the solution through a 0.45 µm syringe filter before injection.[2]

  • Prepare a series of standard solutions of purified this compound in the same solvent to construct a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on general methods for the analysis of benzaldehyde (B42025) and its derivatives.[4][10]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • A capillary column suitable for polar aromatic compounds (e.g., DB-5ms, HP-5MS).

GC Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of all components.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Scan Range: A mass range of m/z 50-300 should be sufficient to detect the molecular ion and characteristic fragments of this compound.

Sample Preparation:

  • Dilute a known amount of the reaction mixture in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • If necessary, perform a liquid-liquid extraction to remove non-volatile components.

  • Prepare calibration standards of this compound in the same solvent.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol provides a general guideline for qNMR analysis.[3][11][12]

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) with a 90° pulse.

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial for accurate quantification, typically 30-60 seconds.

  • Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (>250:1 for <1% integration error).[3]

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble and stable (e.g., DMSO-d6, CDCl3).

Sample Preparation:

  • Accurately weigh a specific amount of the reaction mixture into an NMR tube.

  • Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The internal standard should have a simple spectrum with at least one resonance that is well-resolved from the analyte signals.

  • Add the deuterated solvent to dissolve both the sample and the internal standard completely.

Data Analysis: The concentration of this compound is calculated using the following formula:

Canalyte = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWstandard / MWanalyte) * (mstandard / msample)

Where:

  • C = Concentration

  • I = Integral of the resonance signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

Visualizing the Workflow

The following diagrams illustrate the logical flow of each analytical technique.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh_sample Weigh Reaction Mixture dissolve_sample Dissolve in Solvent weigh_sample->dissolve_sample filter_sample Filter (0.45 µm) dissolve_sample->filter_sample inject Inject into HPLC filter_sample->inject weigh_standard Weigh Standard dissolve_standard Prepare Standard Solutions weigh_standard->dissolve_standard dissolve_standard->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: General workflow for the quantitative analysis of this compound by HPLC. (Within 100 characters)

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis prep_sample Dilute/Extract Sample inject Inject into GC prep_sample->inject separate Gas Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect tic Extract Ion Chromatogram detect->tic integrate Integrate Peak Area tic->integrate quantify Quantify vs. Standards integrate->quantify

Caption: Workflow for the quantitative analysis of this compound by GC-MS. (Within 100 characters)

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_standard Weigh Internal Standard weigh_standard->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Concentration integrate->calculate

Caption: Workflow for the quantitative analysis of this compound by qNMR. (Within 100 characters)

References

Comparing the efficacy of different synthetic routes to 3-Bromo-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 3-Bromo-4-nitrobenzaldehyde, a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents. The comparison focuses on the efficacy of each route, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

The two most viable methods for synthesizing this compound are the oxidation of 3-bromo-4-nitrotoluene and the electrophilic bromination of 4-nitrobenzaldehyde (B150856). The following table summarizes the key quantitative metrics for each approach.

ParameterRoute 1: Oxidation of 3-Bromo-4-nitrotolueneRoute 2: Bromination of 4-Nitrobenzaldehyde
Starting Material 3-Bromo-4-nitrotoluene4-Nitrobenzaldehyde
Primary Reagents Chromium trioxide (CrO₃), Acetic anhydride (B1165640), Sulfuric acidN-Bromosuccinimide (NBS), Sulfuric acid
Overall Yield ~42-51% (estimated based on analogous reactions)~82% (estimated based on analogous reactions)
Product Purity High, after recrystallizationHigh, after recrystallization
Reaction Temperature 0-10°C (oxidation), Reflux (hydrolysis)65°C
Key Advantages Utilizes a potentially more accessible starting material.Higher yielding and a more direct, one-step process.
Key Disadvantages Two-step process, use of carcinogenic Cr(VI) compounds.Requires a commercially available substituted benzaldehyde.

Synthetic Route 1: Oxidation of 3-Bromo-4-nitrotoluene

This well-established method involves the oxidation of the methyl group of 3-bromo-4-nitrotoluene. To prevent over-oxidation to the corresponding carboxylic acid, the reaction proceeds through a stable diacetate intermediate, which is subsequently hydrolyzed to afford the desired aldehyde.

Experimental Protocol

This protocol is adapted from the synthesis of analogous nitrobenzaldehydes.[1][2][3][4]

Step A: Synthesis of 3-Bromo-4-nitrobenzylidene diacetate

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, a solution of 3-bromo-4-nitrotoluene in glacial acetic acid and acetic anhydride is prepared.

  • Concentrated sulfuric acid is added slowly to the stirred solution.

  • The mixture is cooled to 5°C in an ice-salt bath.

  • Chromium trioxide is added in small portions, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, the mixture is stirred for an additional ten minutes.

  • The reaction mixture is then poured into a beaker containing ice and water to precipitate the product.

  • The solid is collected by suction filtration and washed with cold water until the washings are colorless.

  • The crude product is suspended in a cold 2% sodium carbonate solution, stirred, filtered, and washed with water.

Step B: Hydrolysis to this compound

  • A mixture of the crude 3-bromo-4-nitrobenzylidene diacetate, water, ethanol, and concentrated sulfuric acid is refluxed for 30 minutes.

  • The hot solution is filtered.

  • The filtrate is cooled in an ice bath to crystallize the this compound.

  • The product is collected by suction filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Synthetic Route 2: Bromination of 4-Nitrobenzaldehyde

This route offers a more direct approach to this compound through the electrophilic aromatic substitution of 4-nitrobenzaldehyde. The electron-withdrawing nitro group at the para position directs the incoming electrophile (bromine) to the meta position.

Experimental Protocol

This protocol is based on the bromination of a similar substrate, 3-nitrobenzaldehyde.[5]

  • In a suitable reaction vessel, 4-nitrobenzaldehyde is dissolved in concentrated sulfuric acid at room temperature.

  • N-bromosuccinimide is added portion-wise to the solution.

  • The reaction mixture is heated to 65°C and maintained at this temperature for one hour.

  • Upon completion, the reaction is cooled to room temperature.

  • The reaction solution is slowly poured into ice water, leading to the precipitation of the solid product.

  • The precipitate is collected by filtration.

  • The crude product is dried and can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether.

Logical Workflow of Synthetic Route Comparison

G cluster_oxidation Step A: Oxidation to Diacetate cluster_hydrolysis Step B: Hydrolysis A1 Dissolve 3-bromo-4-nitrotoluene in acetic acid/anhydride A2 Add H2SO4 A1->A2 A3 Cool to 5°C A2->A3 A4 Add CrO3 portion-wise (T < 10°C) A3->A4 A5 Stir for 10 min A4->A5 A6 Precipitate in ice water A5->A6 A7 Filter and wash with water A6->A7 A8 Wash with Na2CO3 solution A7->A8 B1 Reflux diacetate with H2O, EtOH, H2SO4 A8->B1 Crude Diacetate B2 Filter hot solution B1->B2 B3 Cool filtrate to crystallize B2->B3 B4 Filter and dry product B3->B4

References

A Comparative Performance Analysis of 3-Bromo-4-nitrobenzaldehyde and Other Electrophilic Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, the selection of appropriate starting materials is paramount to achieving desired reaction outcomes and efficiency. Aromatic aldehydes are a cornerstone of C-C bond formation, and their reactivity is finely tunable through substitution on the aromatic ring. This guide provides a comprehensive performance benchmark of 3-Bromo-4-nitrobenzaldehyde against a spectrum of other electrophilic aromatic aldehydes, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making.

The reactivity of the aldehyde functional group is predominantly governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.[1] this compound, with two potent electron-withdrawing groups—a nitro group and a bromine atom—is anticipated to be a highly reactive electrophile. This guide will compare its performance with benzaldehyde (B42025) and benzaldehydes substituted with a strong electron-withdrawing group (4-nitrobenzaldehyde), a moderate electron-withdrawing group (4-chlorobenzaldehyde), and a strong electron-donating group (4-methoxybenzaldehyde).

Physicochemical Properties

A summary of the key physicochemical properties of the selected aromatic aldehydes is presented below. These properties are crucial for determining appropriate reaction conditions, solvents, and purification methods.

PropertyThis compound4-Nitrobenzaldehyde (B150856)4-ChlorobenzaldehydeBenzaldehyde4-Methoxybenzaldehyde
CAS Number 101682-68-2[2]555-16-8[3]104-88-1[4]100-52-7[5]123-11-5[6]
Molecular Formula C₇H₄BrNO₃[2]C₇H₅NO₃[3]C H₅ClO[7]C₇H₆O[8]C₈H₈O₂[6]
Molecular Weight 230.02 g/mol [2]151.12 g/mol [3]140.57 g/mol [9]106.12 g/mol [8]136.15 g/mol
Appearance Colorless to light yellow crystalline solidSlightly yellowish crystalline powder[3]Colorless to light yellow crystalline powder[4]Colorless to yellowish liquid[8]Colorless to pale yellow liquid[10]
Melting Point 87-89 °C103-106 °C[11]47.5 °C[9]-26 °C[8]-1 °C[6]
Boiling Point 311.6 °C[12]300 °C[11]213.5 °C[9]179 °C[8]248 °C[6]
Solubility Soluble in ethanol, etherSoluble in hot water, ethanol, benzene[3]Insoluble in water; soluble in ethanol, ether, benzene[4]Sparingly soluble in water; soluble in organic solvents[8]Insoluble in water; soluble in ethanol, ether[13]

Comparative Reactivity in Key Organic Reactions

The performance of these aldehydes is benchmarked in two fundamental C-C bond-forming reactions: the Wittig reaction and the Knoevenagel condensation. The reactivity is expected to correlate with the electrophilicity of the carbonyl carbon.

AldehydeSubstituent EffectExpected Reactivity in Nucleophilic Addition
This compound Strong electron-withdrawing (-I, -M from NO₂; -I from Br)Very High (Predicted)
4-Nitrobenzaldehyde Strong electron-withdrawing (-I, -M)High
4-Chlorobenzaldehyde Moderate electron-withdrawing (-I, +M weak)Moderate
Benzaldehyde Neutral (Reference)Baseline
4-Methoxybenzaldehyde Strong electron-donating (+M)Low

Experimental Protocols

To facilitate reproducible research, detailed experimental protocols for comparative studies are provided below.

Protocol 1: Comparative Wittig Reaction

This protocol outlines a general procedure for comparing the reactivity of the selected aldehydes in a Wittig reaction with a stabilized ylide.

Objective: To compare the reaction rates and yields of the Wittig olefination for the different aromatic aldehydes.

Materials:

  • This compound

  • 4-Nitrobenzaldehyde

  • 4-Chlorobenzaldehyde

  • Benzaldehyde

  • 4-Methoxybenzaldehyde

  • Benzyltriphenylphosphonium (B107652) chloride

  • Sodium hydroxide (B78521)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate solvents for TLC and column chromatography

Procedure:

  • Ylide Preparation: In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride (1.1 eq) in DCM. Add an aqueous solution of sodium hydroxide (50% w/v) and stir vigorously for 30 minutes until the characteristic orange color of the ylide appears.

  • Reaction Setup: Prepare five separate reaction flasks, each charged with one of the aromatic aldehydes (1.0 eq) dissolved in a minimal amount of DCM.

  • Reaction Initiation: To each flask containing the aldehyde, add the freshly prepared ylide solution dropwise at room temperature.

  • Monitoring: Monitor the progress of each reaction by TLC at regular time intervals (e.g., every 15 minutes). The disappearance of the aldehyde spot and the appearance of the alkene product spot should be noted.

  • Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification and Analysis: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel. Determine the yield of the purified alkene for each reaction.

Protocol 2: Comparative Knoevenagel Condensation

This protocol details a method for comparing the performance of the aldehydes in a Knoevenagel condensation with malononitrile (B47326).

Objective: To assess the reaction rates and yields of the Knoevenagel condensation for the different aromatic aldehydes.

Materials:

  • This compound

  • 4-Nitrobenzaldehyde

  • 4-Chlorobenzaldehyde

  • Benzaldehyde

  • 4-Methoxybenzaldehyde

  • Malononitrile

  • Piperidine (B6355638) (catalyst)

  • Ethanol

  • Ice bath

Procedure:

  • Reaction Setup: In five separate flasks, dissolve each aromatic aldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Catalyst Addition: To each flask, add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Reaction and Monitoring: Stir the reaction mixtures at room temperature. Monitor the formation of the product, which often precipitates out of the solution, at regular intervals. The reaction can also be followed by TLC.

  • Product Isolation: Once the reaction is complete, cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification and Analysis: Wash the collected solid with cold ethanol. The product can be further purified by recrystallization if necessary. Determine the yield of the purified product for each reaction.

Visualizing Workflows and Chemical Principles

To further clarify the experimental design and the underlying chemical principles, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Reactivity Comparison A Aldehyde Selection: - this compound - 4-Nitrobenzaldehyde - 4-Chlorobenzaldehyde - Benzaldehyde - 4-Methoxybenzaldehyde B Reaction Setup: - Wittig Reaction - Knoevenagel Condensation A->B Reactants C Reaction Monitoring: - Thin Layer Chromatography (TLC) - Time-course analysis B->C Process D Work-up and Purification: - Extraction - Column Chromatography - Recrystallization C->D Completion E Data Analysis: - Yield Calculation - Rate Comparison D->E Results

Caption: A generalized workflow for the comparative analysis of aromatic aldehyde reactivity.

G cluster_ewg Electron-Withdrawing Groups (EWGs) cluster_edg Electron-Donating Groups (EDGs) Carbonyl Carbonyl Carbon (δ+) EDG OCH₃ Carbonyl->EDG Decrease δ+ (Lower Reactivity) EWG NO₂ Br Cl EWG->Carbonyl Increase δ+ (Higher Reactivity)

Caption: Electronic effects of substituents on the electrophilicity of the carbonyl carbon.

Conclusion

The performance of an aromatic aldehyde in nucleophilic addition and condensation reactions is critically dependent on the electronic nature of its substituents. This compound, possessing two strong electron-withdrawing groups, is predicted to be a highly reactive substrate, surpassing the reactivity of other commonly used electrophilic aldehydes such as 4-nitrobenzaldehyde and 4-chlorobenzaldehyde. This heightened reactivity can translate to faster reaction times, milder reaction conditions, and potentially higher yields, making it an attractive choice for the synthesis of complex molecules. Conversely, aldehydes with electron-donating groups, like 4-methoxybenzaldehyde, exhibit attenuated reactivity. The data and protocols presented in this guide serve as a valuable resource for chemists in selecting the optimal aromatic aldehyde to meet the specific demands of their synthetic endeavors.

References

Cross-reactivity studies of 3-Bromo-4-nitrobenzaldehyde in complex reaction systems

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of 3-Bromo-4-nitrobenzaldehyde's performance in complex reaction systems, offering a comparative perspective against alternative substituted benzaldehydes. The content is tailored for researchers, scientists, and drug development professionals, with a focus on cross-reactivity, reaction efficiency, and potential biological implications.

Executive Summary

This compound is a highly reactive aromatic aldehyde due to the presence of two strong electron-withdrawing groups: a nitro group at the para position and a bromine atom at the meta position relative to the aldehyde. This heightened electrophilicity makes it an efficient substrate in various condensation reactions. However, this reactivity also raises concerns about its selectivity and potential for cross-reactivity in complex chemical and biological environments. This guide explores these characteristics, presenting comparative data, detailed experimental protocols, and an examination of its potential for off-target biological activity.

Performance in Chemical Synthesis: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation, a reaction between an aromatic aldehyde and a ketone to form a chalcone (B49325), serves as an excellent model for a complex reaction system to evaluate the reactivity of this compound. The reactivity of the benzaldehyde (B42025) derivative in this reaction is significantly influenced by the electronic nature of its substituents. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, generally leading to higher yields and faster reaction times.[1][2]

Comparative Yield Data

While specific yield data for the Claisen-Schmidt condensation using this compound is not extensively documented in publicly available literature, we can infer its performance by comparing it with other substituted benzaldehydes. The presence of both bromo and nitro groups is expected to render the aldehyde highly reactive.

Benzaldehyde DerivativeSubstituent TypeReported Yield (%)Reference
p-Nitrobenzaldehyde Strong Electron-Withdrawing94[1]
3-Nitrobenzaldehyde Strong Electron-Withdrawing72-90[3][4]
p-Chlorobenzaldehyde Electron-Withdrawing92[1]
p-Bromobenzaldehyde Electron-Withdrawing91[1]
3-Bromobenzaldehyde Electron-Withdrawing58 - 64.5[5]
Benzaldehyde Neutral43[6]
p-Methylbenzaldehyde Electron-DonatingHigh (not quantified)[6]
p-Methoxybenzaldehyde Strong Electron-Donating85[6]

Note: The yield for "3-Bromo-Chalcone" did not specify the exact isomer of the starting material but is included for a general comparison.

Based on the trends observed, this compound, with two electron-withdrawing groups, is anticipated to exhibit reactivity comparable to or greater than p-Nitrobenzaldehyde, likely resulting in high yields in the Claisen-Schmidt condensation.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol provides a general procedure for the synthesis of chalcones from substituted benzaldehydes.[1][6]

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol.

  • Base Addition: While stirring, slowly add the aqueous sodium hydroxide solution to the flask.

  • Reaction: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the chalcone.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Cross-Reactivity in Biological Systems

The high reactivity of this compound and its derivatives, such as the resulting chalcones, suggests a potential for cross-reactivity with biological macromolecules. This is a critical consideration for drug development professionals, as off-target interactions can lead to toxicity.[7] Aldehydes, in general, can form covalent adducts with proteins, a potential route to haptenization and immune responses.

Chalcones derived from bromo- and nitro-substituted benzaldehydes have been shown to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[8][9][10] This broad activity profile suggests that these compounds may interact with multiple cellular targets.

Potential for Off-Target Effects and Promiscuity

The concept of "promiscuity" in drug discovery refers to the ability of a compound to interact with multiple targets.[11][12] While polypharmacology can be beneficial, promiscuous reactivity is often associated with undesirable side effects. Given the electrophilic nature of this compound, it is prudent to assess its potential for promiscuous covalent modification of proteins.

Chalcones have been shown to modulate various signaling pathways, including those regulated by NF-κB and cyclooxygenase (COX) enzymes, which are central to inflammation.[13][14] The interaction with multiple nodes in cellular signaling networks highlights the potential for cross-reactivity.

Experimental Protocols for Assessing Biological Cross-Reactivity

To evaluate the cross-reactivity of this compound or its derivatives, a tiered approach incorporating both in vitro and cellular assays is recommended.

1. Covalent Protein Modification Assay (General Protocol)

This assay can be used to assess the potential of the aldehyde to covalently modify proteins.

Materials:

  • Test compound (this compound)

  • Model protein (e.g., Human Serum Albumin)

  • Phosphate-buffered saline (PBS)

  • Mass Spectrometer

Procedure:

  • Incubation: Incubate the test compound with the model protein in PBS at 37°C for various time points.

  • Sample Preparation: Remove excess, unbound compound by dialysis or size-exclusion chromatography.

  • Analysis: Analyze the protein sample by mass spectrometry to detect any mass shifts indicative of covalent adduct formation.

  • Peptide Mapping (Optional): Digest the modified protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to identify the specific amino acid residues that have been modified.

2. Kinase Inhibition Profiling (General Protocol)

Given that many signaling pathways are regulated by kinases, profiling a compound against a panel of kinases is a common method to assess selectivity.

Materials:

  • Test compound

  • A panel of purified protein kinases

  • Respective kinase substrates

  • ATP

  • Assay buffer

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Kinase Reaction: In a multi-well plate, incubate each kinase with its substrate, ATP, and the test compound at various concentrations.

  • Detection: After a set incubation period, add the detection reagent to measure kinase activity (e.g., by quantifying ADP production).

  • Data Analysis: Determine the IC50 value of the test compound for each kinase to generate a selectivity profile.

Visualizing Reaction and Experimental Workflows

To further clarify the processes discussed, the following diagrams have been generated using Graphviz.

Claisen_Schmidt_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 3_Bromo_4_nitrobenzaldehyde This compound Reaction Claisen-Schmidt Condensation 3_Bromo_4_nitrobenzaldehyde->Reaction Acetophenone Acetophenone Acetophenone->Reaction Base Base (e.g., NaOH) Base->Reaction Catalyst Solvent Solvent (e.g., Ethanol) Solvent->Reaction Chalcone Chalcone Derivative Water Water Reaction->Chalcone Reaction->Water

Caption: Reaction pathway for the Claisen-Schmidt condensation.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bio_assay Biological Cross-Reactivity Assay A 1. Mix Aldehyde and Ketone in Solvent B 2. Add Base Catalyst A->B C 3. Reaction Monitoring (TLC) B->C D 4. Work-up and Isolation C->D E 5. Purification (Recrystallization) D->E F 1. Incubate Compound with Biological Target (e.g., Protein) E->F Synthesized Compound G 2. Remove Unbound Compound F->G H 3. Analytical Measurement (e.g., Mass Spec, Activity Assay) G->H I 4. Data Analysis (e.g., IC50, Adduct Identification) H->I

Caption: General experimental workflow for synthesis and biological testing.

Conclusion

This compound is a highly activated substrate that is expected to perform efficiently in complex condensation reactions, likely affording high yields of the desired products. However, its inherent reactivity necessitates a thorough evaluation of its selectivity and potential for cross-reactivity, particularly when considered for applications in drug discovery and development. The formation of chalcones and other derivatives from this starting material opens avenues for biologically active compounds, but also underscores the importance of comprehensive off-target profiling to ensure safety and specificity. The experimental protocols and comparative data presented in this guide offer a framework for researchers to objectively assess the performance and potential liabilities of this compound in their specific complex reaction systems.

References

Navigating the Maze of Isomers: A Comparative Guide to Purity Analysis of 3-Bromo-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isomeric purity of 3-Bromo-4-nitrobenzaldehyde is a critical quality attribute. The presence of its isomers, such as 2-Bromo-4-nitrobenzaldehyde or 4-Bromo-3-nitrobenzaldehyde, can significantly impact the yield, impurity profile, and ultimately the safety and efficacy of downstream products in pharmaceutical synthesis. This guide provides an objective comparison of the primary analytical methods for determining the isomeric purity of this compound, supported by representative experimental data from analogous compounds.

At a Glance: Comparing Analytical Techniques

The choice of an analytical method for isomeric purity assessment is a trade-off between resolution, sensitivity, speed, and the specific information required. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most powerful and commonly employed techniques.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio.Absorption of radiofrequency waves by atomic nuclei in a strong magnetic field, providing detailed structural information.
Resolution Excellent for closely related isomers.High, especially with high-resolution capillary columns.Generally lower for complex mixtures, but excellent for identifying specific isomers.
Sensitivity High (ng to pg range) with UV detection.Very high (pg to fg range), highly specific with MS detection.Lower (µg to mg range), requires more sample.
Quantification Highly accurate and precise with proper calibration.Accurate with internal standards.Quantitative (qNMR) with an internal standard, provides a direct molar ratio.
Sample Throughput High, especially with autosamplers.Moderate, dependent on run time.Low to moderate, longer acquisition times may be needed.
Key Advantages Robust, versatile, and widely available.High sensitivity and specificity, provides structural information from mass spectra.Non-destructive, provides unambiguous structural confirmation, and can quantify without a specific reference standard for each isomer.
Key Disadvantages May require method development for optimal separation.Limited to thermally stable and volatile compounds; derivatization may be necessary.Lower sensitivity, higher instrument cost, and more complex data interpretation.

In-Depth Experimental Protocols

The following protocols are adapted from established methods for the analysis of similar aromatic nitro compounds and serve as a robust starting point for the isomeric purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Isomeric Purity

HPLC is a cornerstone technique for the quality control of pharmaceutical intermediates due to its high resolving power and quantitative accuracy.

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% phosphoric acid) is often effective. A typical starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard and each potential isomeric impurity in 100 mL of the initial mobile phase composition.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Impurity Identification

GC-MS is unparalleled in its ability to separate and identify volatile and semi-volatile impurities, even at trace levels.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm x 0.25 µm).

GC Conditions:

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (e.g., 50:1) or splitless for trace analysis.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 300.

Sample Preparation:

  • Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is a powerful tool for the unambiguous identification and quantification of isomers without the need for chromatographic separation.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Experimental Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer. Purity can be estimated by integrating the signals corresponding to the main isomer and comparing them to the integrals of impurity signals. For accurate quantification, a known amount of an internal standard can be added.

Visualizing the Workflow and Method Comparison

To further clarify the analytical process and the relationship between the techniques, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Standards dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Purity & Impurities integrate->quantify

Figure 1: Experimental workflow for isomeric purity analysis by HPLC.

Method_Comparison cluster_attributes cluster_techniques Resolution Resolution HPLC HPLC Resolution->HPLC High GCMS GC-MS Resolution->GCMS Very High NMR NMR Resolution->NMR Moderate Sensitivity Sensitivity Sensitivity->HPLC High Sensitivity->GCMS Very High Sensitivity->NMR Low Quantification Quantification Quantification->HPLC Excellent Quantification->GCMS Good Quantification->NMR Excellent (qNMR) Structure Structural Info Structure->HPLC None Structure->GCMS Yes (MS) Structure->NMR Definitive

Figure 2: Logical comparison of key attributes for analytical techniques.

A Comparative Analysis of the Electronic Properties of Bromo-Substituted Nitrobenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the electronic characteristics of bromo-substituted nitrobenzaldehyde isomers. This report presents a comparative summary of their electrochemical and spectroscopic properties, supported by detailed experimental methodologies.

The substitution pattern of electron-withdrawing groups on an aromatic ring significantly influences the molecule's electronic properties, reactivity, and potential applications in fields such as medicinal chemistry and materials science. This guide provides a comparative study of the electronic properties of three isomers of bromo-substituted nitrobenzaldehydes: 2-bromo-5-nitrobenzaldehyde, 4-bromo-3-nitrobenzaldehyde, and 5-bromo-2-nitrobenzaldehyde. The interplay between the bromo and nitro substituents, both being electron-withdrawing, creates unique electronic environments that affect their redox behavior and spectroscopic characteristics.

Comparative Analysis of Electronic Properties

The electronic properties of the bromo-substituted nitrobenzaldehyde isomers are primarily dictated by the positions of the bromo and nitro groups on the benzaldehyde (B42025) framework. These substituents influence the electron density distribution within the aromatic ring and on the aldehyde functional group. The following table summarizes key electronic properties obtained from experimental and computational studies.

CompoundIsomer ConfigurationReduction Potential (V vs. Ag/AgCl)UV-Vis Absorption Maxima (λmax, nm)
2-Bromo-5-nitrobenzaldehydeOrtho-bromo, meta-nitro to CHOInquire for details~250-260 (π→π), ~340-350 (n→π)
4-Bromo-3-nitrobenzaldehydePara-bromo, meta-nitro to CHOInquire for details~250-260 (π→π), ~330-340 (n→π)
5-Bromo-2-nitrobenzaldehydeMeta-bromo, ortho-nitro to CHOInquire for details~250-260 (π→π), ~350-360 (n→π)

Note: Specific experimental values for reduction potentials can vary depending on the experimental conditions. The UV-Vis absorption maxima are general ranges observed for nitrobenzaldehyde derivatives and may shift based on the solvent and specific substitution pattern. The π→π transition is typically of high intensity, while the n→π* transition is of weaker intensity.[1][2]*

Experimental Protocols

The determination of the electronic properties of bromo-substituted nitrobenzaldehydes involves several key experimental techniques. Detailed methodologies for these experiments are provided below.

Cyclic Voltammetry (CV)

Cyclic voltammetry is employed to investigate the redox behavior of the compounds and determine their reduction potentials.

Apparatus and Reagents:

  • Potentiostat with a three-electrode cell (glassy carbon working electrode, Ag/AgCl reference electrode, platinum wire counter electrode)

  • Electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) in anhydrous acetonitrile)

  • Analyte solution (1-5 mM of the bromo-substituted nitrobenzaldehyde)

  • Inert gas (high-purity nitrogen or argon)

Procedure:

  • The electrolyte solution is placed in the electrochemical cell and purged with an inert gas for at least 15 minutes to remove dissolved oxygen.

  • The working electrode is polished with alumina (B75360) slurry, rinsed with deionized water and the solvent, and dried before use.

  • A blank cyclic voltammogram of the electrolyte solution is recorded to ensure no interfering redox processes are present.

  • The analyte is added to the cell to the desired concentration.

  • The cyclic voltammogram is recorded by scanning the potential from an initial value (e.g., 0 V) to a negative potential (e.g., -2.0 V) and back to the initial potential at a specific scan rate (e.g., 100 mV/s).

  • The reduction potential is determined from the cathodic peak potential.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the wavelengths of maximum absorption (λmax), which correspond to electronic transitions within the molecule.

Apparatus and Reagents:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent (e.g., acetonitrile, ethanol, or cyclohexane)

  • Analyte solution (typically in the micromolar concentration range)

Procedure:

  • A stock solution of the bromo-substituted nitrobenzaldehyde is prepared in the chosen solvent.

  • A series of dilutions are made to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

  • The spectrophotometer is zeroed using a cuvette filled with the pure solvent (blank).

  • The UV-Vis spectrum of the analyte solution is recorded over a wavelength range of 200-600 nm.

  • The wavelengths of maximum absorbance (λmax) are identified from the spectrum. The spectra of nitrobenzaldehyde isomers typically show a strong absorption around 250 nm (π→π* transition) and a weaker absorption at longer wavelengths, around 350 nm (n→π* transition).[1][2]

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of the electronic properties of bromo-substituted nitrobenzaldehydes.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis cluster_comparison Comparative Study Synthesis Synthesis of Isomers Purification Purification (Recrystallization/Chromatography) Synthesis->Purification CV Cyclic Voltammetry Purification->CV Electrochemical Analysis UVVis UV-Vis Spectroscopy Purification->UVVis Spectroscopic Analysis Computational Computational Modeling Purification->Computational Theoretical Analysis Redox Reduction Potential CV->Redox Absorption Absorption Maxima UVVis->Absorption HOMOLUMO HOMO/LUMO Energies Computational->HOMOLUMO Comparison Comparative Analysis of Electronic Properties Redox->Comparison Absorption->Comparison HOMOLUMO->Comparison

Caption: Workflow for the analysis of bromo-substituted nitrobenzaldehydes.

Structure-Property Relationships

The electronic properties of the bromo-substituted nitrobenzaldehyde isomers can be rationalized by considering the interplay of the inductive and resonance effects of the substituents.

G cluster_structure Molecular Structure cluster_effects Electronic Effects cluster_properties Electronic Properties Isomer Isomeric Position of Br and NO2 Inductive Inductive Effect (-I) Isomer->Inductive Resonance Resonance Effect (-M) Isomer->Resonance Redox Redox Potential Inductive->Redox UVVis UV-Vis Absorption Inductive->UVVis Resonance->Redox Resonance->UVVis

Caption: Influence of structure on electronic properties.

Both the bromo and nitro groups are electron-withdrawing through the inductive effect (-I). The nitro group also exerts a strong electron-withdrawing resonance effect (-M). The relative positions of these groups and the aldehyde functionality determine the overall electron density on the aromatic ring and the carbonyl carbon. Generally, a higher degree of electron withdrawal from the π-system leads to a lower energy LUMO (Lowest Unoccupied Molecular Orbital), which facilitates electrochemical reduction (less negative reduction potential). Similarly, the electronic transitions observed in UV-Vis spectroscopy are influenced by the energies of the molecular orbitals involved. A greater degree of conjugation and electron delocalization can lead to a red shift (shift to longer wavelengths) in the absorption maxima.

This comparative guide provides a foundational understanding of the electronic properties of bromo-substituted nitrobenzaldehydes. Further detailed experimental and computational studies are encouraged to fully elucidate the structure-property relationships for each specific isomer.

References

A Comparative Guide to Analytical Methods for the Detection of 3-Bromo-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate analysis of chemical intermediates is fundamental to ensuring the quality, consistency, and safety of synthesized compounds. 3-Bromo-4-nitrobenzaldehyde, as a key building block in various synthetic pathways, requires precise analytical methods for its characterization and quantification. This guide provides a comparative overview of principal analytical techniques applicable to this compound, offering detailed experimental protocols as a foundation for method development and validation.

While specific validated performance data for this compound is not extensively published, this guide leverages established methods for analogous substituted benzaldehydes and nitroaromatic compounds to provide reliable starting points for your analytical workflows.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for quantitative purity determination, identification of impurities, or structural confirmation. The primary methods for the analysis of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Performance Comparison of Key Analytical Methods

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information.
Primary Use Quantitative analysis, purity determination, and impurity profiling.Identification and quantification of volatile components and impurities.Detailed structural elucidation and absolute purity determination (qNMR).
Sensitivity High, suitable for trace-level detection.Very high, especially with mass spectrometry detection.Moderate to low, generally less sensitive than chromatographic techniques.
Quantification Highly quantitative with proper calibration.Quantitative with appropriate calibration and internal standards.Can be highly quantitative (qNMR) without the need for identical reference standards.
Throughput Moderate to high, amenable to automation.Moderate, can be automated.Lower, typically used for detailed analysis of fewer samples.
Sample Requirements Sample must be soluble in the mobile phase.Sample must be volatile or amenable to derivatization.Sample must be soluble in a suitable deuterated solvent.

Experimental Protocols

The following protocols provide a detailed starting point for the development of analytical methods for this compound. Optimization and validation are crucial steps to ensure the methods are suitable for their intended purpose.

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

This reversed-phase HPLC method is designed for the separation and quantification of this compound and potential impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid for improved peak shape) is recommended. A starting point could be 60:40 (v/v) Acetonitrile:Water, with a linear gradient to 90:10 over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm (based on the chromophores present)

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working standard of 0.1 mg/mL by diluting with the initial mobile phase composition.

  • Prepare sample solutions at a similar concentration.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

Validation Parameters to aAssess:

  • Linearity: Analyze a series of standards over a range of concentrations (e.g., 0.01 - 0.2 mg/mL) to establish the correlation between peak area and concentration.

  • Accuracy and Precision: Perform recovery studies by spiking a known amount of the standard into a sample matrix. Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful tool for identifying volatile and semi-volatile impurities that may be present in the this compound sample.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

GC Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (in split or splitless mode depending on concentration)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp to 280 °C at 15 °C/min

    • Hold at 280 °C for 5 minutes

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: Scan from m/z 40 to 400

Sample Preparation:

  • Dissolve the this compound sample in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter if necessary.

Quantitative NMR (qNMR) for Absolute Purity Assessment

qNMR provides a direct measurement of purity without the need for a specific reference standard of the analyte.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • Standard 5 mm NMR tubes

Experimental Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

    • Accurately weigh a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The standard should have a known purity and its signals should not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantification, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Data Processing and Analysis:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity based on the integral values, the number of protons corresponding to each signal, the molecular weights, and the masses of the analyte and the internal standard.

Visualizing the Analytical Workflows

The following diagrams illustrate the logical flow of the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample & Reference Standard dissolve Dissolve in Acetonitrile start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (260 nm) separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity/ Concentration integrate->calculate

HPLC Analysis Workflow

GCMS_Workflow A Sample Preparation B Dissolve in Volatile Solvent (e.g., Dichloromethane) A->B C GC Injection & Separation B->C Volatilization D Ionization (EI) C->D E Mass Analysis (Quadrupole) D->E F Data Acquisition E->F G Impurity Identification (Mass Spectrum Library Search) F->G

GC-MS Impurity Identification Workflow

Method_Selection_Logic start Analytical Goal quant Quantitative Purity? start->quant struct Structural Confirmation? start->struct impurity Impurity ID? start->impurity hplc HPLC quant->hplc Yes qnmr qNMR quant->qnmr High Accuracy Absolute Purity nmr NMR Spectroscopy struct->nmr Yes impurity->hplc Non-volatile Impurities gcms GC-MS impurity->gcms Volatile Impurities

Efficacy comparison of catalysts for the synthesis of 3-Bromo-4-nitrobenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Bromo-4-nitrobenzaldehyde is a critical step in the development of various pharmaceuticals and fine chemicals. The choice of catalyst and synthetic route significantly impacts reaction efficiency, yield, and overall process sustainability. This guide provides an objective comparison of different catalytic methods for the synthesis of this compound, supported by experimental data from relevant literature.

Two primary synthetic pathways are commonly employed for the synthesis of this compound: the oxidation of 3-bromo-4-nitrotoluene and the direct electrophilic bromination of 4-nitrobenzaldehyde. This guide will explore the catalytic strategies for both routes, presenting a comparative analysis of their efficacy.

Route 1: Oxidation of 3-Bromo-4-nitrotoluene

The oxidation of the methyl group of 3-bromo-4-nitrotoluene to an aldehyde is a common synthetic strategy. While traditional methods often rely on stoichiometric amounts of heavy metal oxidants, recent research has focused on developing more sustainable catalytic alternatives.

Data Presentation: Catalyst Performance in the Oxidation of Substituted Toluenes

The following table summarizes the performance of various catalytic systems for the oxidation of nitrotoluenes. While data for the specific oxidation of 3-bromo-4-nitrotoluene is limited, the performance of these catalysts on analogous substrates provides a strong benchmark for catalyst selection.

Catalyst SystemOxidantSubstrateReaction TimeTemperature (°C)Yield (%)Key AdvantagesPotential Limitations
Chromium Trioxide (CrO₃) Acetic Anhydride (B1165640)p-NitrotolueneNot Specified<1089-94High yield, well-established method.Use of stoichiometric toxic heavy metal.
Catalytic CrO₃ / Periodic Acid (H₅IO₆) Periodic AcidSubstituted electron-poor toluenesNot SpecifiedRoom Temp.ExcellentCatalytic use of chromium, milder conditions.Requires a stoichiometric co-oxidant.
Co/Mn/Br O₂p-NitrotolueneNot SpecifiedOptimized~45 (PNBD)Uses molecular oxygen as the primary oxidant.Moderate yield of the desired aldehyde.
Metalloporphyrins (e.g., T(o-Cl)PPZn) O₂o-Nitrotoluene4 h40~26 (ONBD)Biomimetic, green approach with O₂.Lower yields compared to traditional methods.

Note: PNBD (p-nitrobenzaldehyde) and ONBD (o-nitrobenzaldehyde) are used as representative substrates from the literature. Yields can vary based on specific reaction conditions.

Experimental Protocols for Oxidation

1. Oxidation using Chromium Trioxide (A well-established, high-yield method)

This protocol is adapted from the synthesis of p-nitrobenzaldehyde from p-nitrotoluene.[1]

  • Step 1: Formation of the Diacetate Intermediate. In a flask equipped with a mechanical stirrer and a thermometer, a solution of 3-bromo-4-nitrotoluene in glacial acetic acid and acetic anhydride is prepared. The flask is cooled in an ice-salt bath. Concentrated sulfuric acid is added slowly, maintaining a low temperature. Chromium trioxide is then added in small portions, ensuring the temperature does not exceed 10°C. After the addition is complete, the mixture is stirred for a further 10 minutes. The reaction mixture is then poured into ice water, and the precipitated diacetate intermediate is collected by filtration.

  • Step 2: Hydrolysis to this compound. The crude diacetate intermediate is refluxed in a mixture of water, alcohol, and concentrated sulfuric acid for approximately 30 minutes. The solution is then filtered and cooled in an ice bath to crystallize the product. The crystals of this compound are collected by suction filtration, washed with cold water, and dried.

2. Biomimetic Catalytic Oxidation (A Green Alternative)

This protocol is based on the oxidation of o-nitrotoluene using a metalloporphyrin catalyst.

  • Reaction Setup. In a suitable reaction vessel, 3-bromo-4-nitrotoluene is dissolved in methanol. A catalytic amount of a metalloporphyrin catalyst (e.g., T(o-Cl)PPZn) and a base such as NaOH are added to the solution.

  • Reaction Execution. The reaction vessel is pressurized with oxygen and heated to the desired temperature (e.g., 40°C). The reaction is allowed to proceed for several hours with vigorous stirring.

  • Work-up and Purification. After the reaction is complete, the catalyst is removed by filtration. The solvent is evaporated, and the resulting residue is purified by column chromatography to isolate this compound.

Experimental Workflow: Oxidation of 3-Bromo-4-nitrotoluene

G cluster_0 Route 1: Oxidation Start_Ox 3-Bromo-4-nitrotoluene Oxidation Oxidation (e.g., CrO₃ or Catalytic System + Oxidant) Start_Ox->Oxidation Intermediate Diacetate Intermediate (for CrO₃ method) Oxidation->Intermediate CrO₃ method Product_Ox This compound Oxidation->Product_Ox Direct Catalytic Oxidation Hydrolysis Acidic Hydrolysis Intermediate->Hydrolysis Hydrolysis->Product_Ox Purification_Ox Purification (Crystallization/Chromatography) Product_Ox->Purification_Ox Final_Product_Ox Pure Product Purification_Ox->Final_Product_Ox G Br2 Br₂ Complex Polarized Br-Br-FeBr₃ Complex Br2->Complex Lewis_Acid Lewis Acid (e.g., FeBr₃) Lewis_Acid->Complex Catalyst_Regen FeBr₃ (regenerated) Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Complex->Sigma_Complex Electrophilic Attack Substrate 4-Nitrobenzaldehyde Substrate->Sigma_Complex Product This compound Sigma_Complex->Product Deprotonation HBr HBr Sigma_Complex->HBr HBr->Catalyst_Regen

References

Safety Operating Guide

Proper Disposal of 3-Bromo-4-nitrobenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 3-Bromo-4-nitrobenzaldehyde (CAS No. 101682-68-2). This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical compound in a laboratory setting. Adherence to institutional and local regulations is paramount.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound. This information is critical for a comprehensive understanding of the compound's characteristics to inform safe handling and disposal practices.

PropertyValueSource
Molecular Formula C₇H₄BrNO₃[1]
Molar Mass 230.02 g/mol [1]
Density 1.8 ± 0.1 g/cm³[1]
Melting Point 97-99 °C
Boiling Point 311.6 ± 27.0 °C at 760 mmHg[1]
Flash Point 142.2 ± 23.7 °C[1]

Hazard Identification and Safety Precautions

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Nitrile gloves or other chemically resistant gloves.

  • Chemical safety goggles and a face shield.

  • A flame-resistant laboratory coat.

  • Use of a certified respirator is recommended if handling powders outside of a fume hood.

Detailed Disposal Protocol

The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol provides a step-by-step methodology for its safe disposal.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (gloves, etc.), in a dedicated, clearly labeled, and sealed hazardous waste container. The container must be made of a compatible material.

  • Liquid Waste: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. Halogenated and non-halogenated solvent wastes should be segregated into separate, appropriately labeled containers.[2]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

Step 2: Storage

  • Store waste containers in a designated, well-ventilated, and cool area, away from incompatible materials.

  • Ensure containers are tightly sealed to prevent leakage or evaporation.

Step 3: Decontamination of Empty Containers

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • The rinsate from this cleaning process is also considered hazardous waste and must be collected in a labeled container for halogenated waste.[2]

  • After triple-rinsing, the container can be disposed of as non-hazardous waste, in accordance with institutional guidelines.

Step 4: Final Disposal

  • Never dispose of this compound down the drain or in regular trash.

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Decontamination cluster_3 Final Disposal A Solid this compound Waste D Segregate into Labeled, Compatible Waste Containers A->D B Contaminated Labware & PPE B->D C Solutions of this compound C->D E Store in Designated Hazardous Waste Area D->E H Contact Environmental Health & Safety (EHS) E->H F Triple-Rinse Empty Containers G Collect Rinsate as Hazardous Waste F->G G->H I Arrange for Professional Disposal H->I

Figure 1. Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Bromo-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Bromo-4-nitrobenzaldehyde

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No: 101682-68-2). Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals and for minimizing environmental impact.

Hazard Identification: this compound is a solid that can cause skin and serious eye irritation.[1] Its dust and vapor are also irritating and should not be inhaled or come into contact with skin and eyes.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure.

PPE CategoryItemSpecifications
Eye Protection Safety glasses with side shields or GogglesMust be worn at all times in the laboratory.[2]
Face Protection Face shieldRecommended when there is a risk of splashing or dust generation.[2][3]
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are suitable. Inspect gloves for integrity before each use.[2][4]
Body Protection Laboratory coatShould be fully buttoned to provide a barrier against accidental contact.[2][3]
Respiratory Protection Dust mask or respiratorUse a NIOSH-approved particulate respirator (e.g., N95) if ventilation is inadequate or if there is a risk of inhaling dust.[2]
Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2]

  • Ensure that an eyewash station and a safety shower are readily accessible.[1][2]

  • Have a chemical spill kit available in the immediate work area.[2]

  • Before starting, review the Safety Data Sheet (SDS) for this compound.[2]

2. Handling the Chemical:

  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[2]

  • When weighing or transferring the solid, do so in a manner that minimizes dust generation.[2] Use a spatula or other appropriate tool.[3]

  • Keep the container tightly closed when not in use.[1][3]

3. Post-Experiment:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2]

  • Clean the work area and any equipment used, collecting all residues for proper disposal.[3]

  • Remove and properly dispose of contaminated PPE.[3] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][2]

Emergency and First Aid Procedures

Immediate action is vital in case of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Get medical attention.[1][6]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Get medical attention if irritation develops or persists.[1]

  • Inhalation: Remove to fresh air.[5] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel.[5] Never give anything by mouth to an unconscious person. Get medical attention if symptoms appear.[5][6]

Storage and Disposal Plan

Proper storage and disposal are critical to safety and environmental protection.

Storage:

  • Store in a cool, well-ventilated area.[5]

  • Keep the container tightly closed.[1][5]

  • It is recommended to store under an inert gas (nitrogen or Argon) at 2-8°C.

Disposal:

  • All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Do not mix with other chemical waste unless compatibility is known.

  • Containerization: Collect all solid waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and appropriate container for hazardous waste.

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6][7]

Visual Workflow for Handling this compound

The following diagram illustrates the key operational workflow for the safe handling of this chemical.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Review SDS prep2 Verify Fume Hood Operation prep1->prep2 prep3 Locate Safety Equipment (Eyewash, Shower, Spill Kit) prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Weigh and Transfer in Fume Hood prep4->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 handle3 Keep Container Closed handle2->handle3 post1 Clean Work Area & Equipment handle3->post1 Experiment Complete post2 Segregate Hazardous Waste post1->post2 post3 Dispose of Contaminated PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Step-by-step workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-nitrobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.